Product packaging for (R)-2-Thienylglycine(Cat. No.:CAS No. 4052-59-9)

(R)-2-Thienylglycine

Cat. No.: B1630571
CAS No.: 4052-59-9
M. Wt: 157.19 g/mol
InChI Key: XLMSKXASROPJNG-YFKPBYRVSA-N
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Description

(R)-2-Thienylglycine is a useful research compound. Its molecular formula is C6H7NO2S and its molecular weight is 157.19 g/mol. The purity is usually 95%.
The exact mass of the compound Amino-thiophen-2-YL-acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO2S B1630571 (R)-2-Thienylglycine CAS No. 4052-59-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-2-thiophen-2-ylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H7NO2S/c7-5(6(8)9)4-2-1-3-10-4/h1-3,5H,7H2,(H,8,9)/t5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XLMSKXASROPJNG-YFKPBYRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CSC(=C1)C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801315311
Record name L-(2-Thienyl)glycine
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Molecular Weight

157.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

65058-23-3, 43189-45-3
Record name L-(2-Thienyl)glycine
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Record name (S)-2-Thienylglycine
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Record name (R)-2-Thienylglycine
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Record name L-(2-Thienyl)glycine
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Record name (R)-2-thienylglycine
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Foundational & Exploratory

An In-depth Technical Guide to (R)-2-Thienylglycine: Properties, Synthesis, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

(R)-2-Thienylglycine is a non-proteinogenic α-amino acid of significant interest in the pharmaceutical industry. Its rigid, chiral structure, featuring a thiophene ring, makes it a valuable chiral building block for the synthesis of several active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, stereochemistry, physicochemical properties, and established synthetic and resolution methodologies. A particular focus is placed on its critical role as a key intermediate in the synthesis of the potent antiplatelet drug, Clopidogrel. This document is intended for researchers, chemists, and drug development professionals engaged in medicinal chemistry and process development.

Introduction: The Significance of a Chiral Intermediate

In the landscape of pharmaceutical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a drug is often confined to a single enantiomer, with the other being inactive or, in some cases, contributing to adverse effects. This compound stands out as a crucial chiral synthon, a molecule whose pre-existing stereocenter is incorporated into a larger, more complex target molecule.[1] Its primary application lies in the synthesis of thienopyridine derivatives, a class of drugs that includes the widely prescribed antithrombotic agent, Clopidogrel.[1][2] The unique thiophene moiety and the specific (R)-configuration at the α-carbon are indispensable for the therapeutic efficacy of these drugs.[3][4] This guide will dissect the core chemical attributes of this compound that underpin its utility and provide practical insights into its handling and application.

Molecular Structure and Stereochemistry

The precise three-dimensional arrangement of atoms in this compound is fundamental to its function. Understanding its structure is the first step in appreciating its reactivity and role in asymmetric synthesis.

Chemical Identity

The fundamental identifiers and core properties of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name (2R)-2-amino-2-(thiophen-2-yl)acetic acid[5]
Synonyms (-)-2-Thienylglycine, L-2-(2-Thienyl)glycine[3][5]
CAS Number 65058-23-3[3][5][6]
Molecular Formula C₆H₇NO₂S[3][5]
Molecular Weight 157.19 g/mol [3][5]
Appearance White to off-white crystalline powder[3]
Stereochemical Configuration

The designation "(R)" refers to the absolute configuration at the chiral center—the α-carbon bonded to the amino group, carboxyl group, hydrogen atom, and the thiophene-2-yl group. Following the Cahn-Ingold-Prelog (CIP) priority rules, the substituents are ranked as follows: -NH₂ > -COOH > -C₄H₃S > -H. This arrangement results in a rectus (R) configuration. This specific stereochemistry is non-negotiable for the synthesis of biologically active Clopidogrel, as the (S)-enantiomer is devoid of the desired antiplatelet activity.[1]

R_2_Thienylglycine_Structure cluster_thiophene Thiophen-2-yl C_alpha C2 C C_alpha->C2  α   NH2 H₂N C_alpha->NH2 COOH COOH C_alpha->COOH H H C_alpha->H S1 S C5 C S1->C5 C2->S1 C3 C C3->C2 C4 C C4->C3 C5->C4 caption This compound Structure

Caption: Stereochemical representation of this compound.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis, including process optimization, purification, and storage.

Physical and Chemical Data
PropertyValueRemarks / Method
Melting Point ~213-214 °C (decomposes)Varies with purity.[7]
Water Solubility Sparingly solubleExact values vary; one source notes 0.3g/100ml for a related compound.[8]
Density (Predicted) ~1.42 g/cm³Computational prediction.[6]
Storage Conditions 0-8 °C, inert atmosphereRecommended to prevent degradation.[3]
Spectral Data Interpretation

Spectroscopic analysis is critical for confirming the identity and purity of this compound. While comprehensive spectral data is best sourced from dedicated databases, key expected characteristics are outlined below.[9]

  • ¹H NMR: The proton NMR spectrum is characterized by distinct signals for the α-proton, the amine protons, and the three protons of the thiophene ring.[7] The α-proton typically appears as a singlet around 5.15 ppm (in DMSO). The thiophene protons will exhibit characteristic coupling patterns in the aromatic region (approx. 7.0-7.8 ppm).

  • ¹³C NMR: The carbon spectrum will show signals for the carboxyl carbon (~165-170 ppm), the α-carbon (~50-55 ppm), and the four distinct carbons of the thiophene ring.[7]

  • IR Spectroscopy: Key absorption bands include a very broad stretch from the O-H of the carboxylic acid (centered around 3000 cm⁻¹), N-H stretching from the amine (3200-3400 cm⁻¹), and a strong C=O stretch from the carboxyl group (1700-1720 cm⁻¹).[10]

Synthesis and Chiral Resolution: The Path to Enantiopurity

The industrial production of this compound rarely relies on direct asymmetric synthesis. The more common and economically viable approach involves the synthesis of the racemic mixture followed by a highly efficient chiral resolution step.

Racemic Synthesis: The Strecker Approach

A prevalent method for synthesizing racemic 2-thienylglycine is a variation of the Strecker synthesis . This classic multi-component reaction offers a straightforward route from simple starting materials.

Causality: The choice of the Strecker synthesis is driven by its efficiency and the low cost of the starting materials: 2-thiophenecarboxaldehyde, a cyanide source (e.g., KCN), and an ammonia source (e.g., NH₄Cl).[11] The reaction proceeds via the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed under acidic or basic conditions to yield the racemic amino acid.

Chiral Resolution: Isolating the (R)-Enantiomer

Obtaining the enantiomerically pure (R)-isomer is the most critical and challenging step. The primary industrial method is diastereomeric salt resolution .

Expertise & Causality: This technique leverages the principle that diastereomers (pairs of stereoisomers that are not mirror images) have different physical properties, including solubility. By reacting the racemic amino acid with a chiral resolving agent—an enantiomerically pure acid or base—two diastereomeric salts are formed. The key to a successful resolution is the selection of a resolving agent that forms a salt with one of the enantiomers that is significantly less soluble in a chosen solvent system than the other. This difference in solubility allows for the selective crystallization of the desired diastereomeric salt. For amino acids like 2-thienylglycine, a chiral acid such as (+)-camphor-10-sulfonic acid (CSA) is a field-proven choice.[12]

Workflow: Diastereomeric Salt Resolution

Chiral_Resolution_Workflow start Racemic (R,S)-2-Thienylglycine in Methanol add_csa Add (+)-Camphor- 10-sulfonic Acid (CSA) start->add_csa stir Stir at Elevated Temp (e.g., 60°C) to Dissolve add_csa->stir cool Controlled Cooling (e.g., to 0-5°C) stir->cool crystallize Selective Crystallization of (R)-Thienylglycine-(+)-CSA Salt cool->crystallize filter Filter and Wash Solid crystallize->filter liberate Liberate Free Amino Acid (e.g., with NH₄OH) filter->liberate purify Isolate & Purify this compound liberate->purify

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Protocol: Resolution of (R,S)-2-Thienylglycine with (+)-CSA

This protocol is a representative example and must be adapted and optimized based on specific lab conditions and scale.

  • Dissolution: Charge a suitable reactor with racemic 2-thienylglycine and a solvent such as methanol. Heat the mixture to reflux to ensure complete dissolution.

  • Addition of Resolving Agent: Slowly add a solution of one equivalent of (+)-camphor-10-sulfonic acid in methanol to the hot amino acid solution.

    • Causality: The formation of the diastereomeric salts occurs at this stage. Maintaining a high temperature prevents premature precipitation.

  • Controlled Crystallization: Gradually cool the solution over several hours to ambient temperature, and then further to 0-5 °C.

    • Trustworthiness: This slow, controlled cooling is critical. Rapid cooling can trap impurities and lead to the co-precipitation of the undesired diastereomeric salt, thereby reducing the enantiomeric excess (ee) of the final product.

  • Isolation: Filter the resulting crystalline solid (the less soluble this compound • (+)-CSA salt) and wash with cold methanol to remove the mother liquor containing the more soluble (S)-enantiomer salt.

  • Liberation of the Free Amino Acid: Suspend the isolated salt in water and adjust the pH to the isoelectric point of the amino acid (typically pH 5-6) using a base like ammonium hydroxide. This neutralizes the sulfonic acid and precipitates the free this compound.

  • Final Purification: Filter the solid product, wash with water to remove residual salts, and dry under vacuum.

  • Validation: Confirm the enantiomeric purity using chiral HPLC and measure the specific optical rotation. An ee of >99% is typically required for pharmaceutical applications.[12]

Application in Pharmaceutical Synthesis: The Case of Clopidogrel

The primary industrial value of this compound is its role as a cornerstone in the synthesis of Clopidogrel, a blockbuster antiplatelet medication.[13][14]

The Synthesis of Clopidogrel

Clopidogrel is the (S)-enantiomer of methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate.[1] A common synthetic route involves the condensation of this compound (or its methyl ester derivative) with 2-chloro-α-bromo-phenylacetic acid methyl ester, followed by a cyclization step.

However, a more direct and widely patented route involves the reaction of a different chiral intermediate, (R)-(+)-alpha-(2-chlorophenyl)glycine methyl ester, with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. While this compound is not a direct precursor in this specific pathway, the principles of utilizing a chiral amino-acid derivative are identical and highlight the importance of such synthons. The development of Clopidogrel's synthesis illustrates the evolution of industrial chemistry, where different chiral building blocks have been employed to achieve the same enantiomerically pure target.[12]

The structural relationship between the starting material and the final product underscores the concept of chirality transfer, where the stereocenter from the initial building block is retained throughout the synthetic sequence to define the final product's stereochemistry.

Clopidogrel_Synthesis_Concept chiral_intermediate (R)-Chiral Amino Acid Derivative (e.g., this compound) synthesis Multi-step Synthetic Sequence (Condensation, Cyclization) chiral_intermediate->synthesis Key Stereocenter Source reagents Other Reagents & Building Blocks reagents->synthesis clopidogrel (S)-Clopidogrel (Final API) synthesis->clopidogrel Chirality Retained

Caption: Role of a chiral intermediate in Clopidogrel synthesis.

Safety and Handling

This compound is not classified as a hazardous substance according to OSHA 29 CFR 1910.1200.[8][15] However, standard laboratory safety practices should always be observed.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact.[8]

  • Handling: Handle in a well-ventilated area or under a fume hood to avoid inhalation of the powder. Avoid dust formation.

  • Storage: Keep containers tightly closed in a cool, dry, and well-ventilated place, preferably refrigerated (0-8 °C) as recommended.[3][15]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool in modern pharmaceutical synthesis. Its value is derived from its specific, immutable stereochemistry, which is transferred to complex, life-saving drug molecules like Clopidogrel. A comprehensive grasp of its properties, from its spectral signature to its solubility characteristics, is fundamental to the successful execution of chiral resolutions and subsequent synthetic transformations. The methodologies described herein, particularly the principles of diastereomeric salt resolution, represent a fusion of fundamental chemical principles and practical, scalable process chemistry, underscoring the critical role of such building blocks in bringing effective medicines to patients.

References

Introduction: The Strategic Importance of (R)-2-Thienylglycine in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-2-Thienylglycine

This compound is a non-proteinogenic α-amino acid that has garnered significant interest within the scientific community, particularly among researchers in drug discovery and peptide synthesis. Its structure, which incorporates a thiophene ring as a bioisostere of the phenyl group found in phenylglycine, imparts unique physicochemical properties that are highly advantageous for the development of novel therapeutics and advanced materials.[1][2] This guide provides a comprehensive overview of this compound, consolidating its fundamental properties, synthesis strategies, analytical methodologies, and applications for professionals in the field. As a chiral building block, it offers a scaffold for creating molecules with specific stereochemistry, a critical aspect in designing compounds with high efficacy and target selectivity.[3]

Core Properties and Identification

A foundational aspect of working with any chemical entity is the accurate identification and understanding of its basic properties. This compound is a white to off-white powder, and its key identifiers and properties are summarized in the table below.[1]

PropertyValueSource
CAS Number 65058-23-3[1][4]
Molecular Formula C₆H₇NO₂S[1][4]
Molecular Weight 157.19 g/mol [1][4]
Appearance White to off-white powder[1]
Purity ≥ 98% (typically)[1]
Storage Conditions 0-8 °C[1]
Synonyms L-2-(2-Thienyl)glycine, (2R)-2-Amino-2-(thiophen-2-yl)acetic acid[1][4]

Spectroscopic Characterization: A Note on Data Availability

  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the three protons on the thiophene ring, a singlet for the α-proton, and broad signals for the amine and carboxylic acid protons which may exchange with a deuterated solvent.[5]

  • ¹³C NMR: The carbon NMR spectrum would display six distinct signals: four for the thiophene ring carbons (two quaternary and two methine), one for the α-carbon, and one for the carboxyl carbon. The carboxyl carbon would appear most downfield, typically in the 170-185 ppm range.[6][7]

  • Mass Spectrometry (MS): The mass spectrum would be expected to show a prominent molecular ion peak [M+H]⁺ at m/z 158. The fragmentation pattern would likely involve the loss of the carboxylic acid group and fragmentation of the thiophene ring.[8][9][10]

  • Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorptions for the amine N-H bonds (around 3300-3500 cm⁻¹), the carboxylic acid O-H bond (a broad peak from 2500-3300 cm⁻¹), and the C=O of the carboxylic acid (a strong peak around 1700-1730 cm⁻¹).[11][12][13][14]

Synthesis of this compound: Strategies for Enantiocontrol

The enantioselective synthesis of α-amino acids is a cornerstone of modern organic chemistry. While a specific, detailed industrial synthesis protocol for this compound is proprietary, the general approaches to its synthesis can be inferred from established methodologies for creating chiral amino acids. These methods often rely on either enzymatic catalysis or the use of chiral auxiliaries.

Conceptual Workflow: Asymmetric Synthesis

Asymmetric_Synthesis_Workflow cluster_0 Synthesis Strategies cluster_1 Core Reactions cluster_2 Purification & Final Product Start Starting Materials (e.g., 2-Thiophene carboxaldehyde) Enzymatic Enzymatic Synthesis Start->Enzymatic Biocatalysis ChiralAux Chiral Auxiliary Method Start->ChiralAux Chemical Synthesis Reaction_E Transaminase or Nitrilase Reaction Enzymatic->Reaction_E Reaction_C Strecker Reaction ChiralAux->Reaction_C FinalProduct This compound Reaction_E->FinalProduct Direct Formation Purification Diastereomer Separation & Auxiliary Cleavage Reaction_C->Purification Purification->FinalProduct

Caption: General workflows for the asymmetric synthesis of this compound.

Experimental Protocol: Asymmetric Strecker Synthesis (Conceptual)

The Strecker synthesis is a classic method for producing α-amino acids. To achieve enantioselectivity, a chiral auxiliary, such as (R)-phenylglycine amide, can be employed. This process involves the formation of diastereomeric α-amino nitriles, one of which can be selectively crystallized due to differences in solubility—a technique known as a crystallization-induced asymmetric transformation.[15]

Step 1: Imine Formation

  • 2-Thiophenecarboxaldehyde is condensed with a chiral amine auxiliary (e.g., (R)-phenylglycine amide) to form a chiral imine.

Step 2: Strecker Reaction

  • The chiral imine is reacted with a cyanide source (e.g., trimethylsilyl cyanide) to form a mixture of diastereomeric α-amino nitriles.

Step 3: Crystallization-Induced Asymmetric Transformation

  • The reaction mixture is equilibrated, allowing the less soluble diastereomer to crystallize out, thus shifting the equilibrium and enriching one diastereomer. The solid is isolated by filtration.

Step 4: Hydrolysis and Auxiliary Removal

  • The purified α-amino nitrile diastereomer is hydrolyzed under acidic conditions. This step converts the nitrile group to a carboxylic acid and cleaves the chiral auxiliary, which can often be recovered.

Step 5: Final Purification

  • The resulting this compound is isolated and purified, typically through recrystallization or chromatography.

Analytical Chemistry: Ensuring Enantiomeric Purity

For any application involving a chiral compound, particularly in the pharmaceutical industry, the determination of enantiomeric purity (or enantiomeric excess, e.e.) is critical. The most common and reliable method for this is chiral High-Performance Liquid Chromatography (HPLC).[16][17][18]

Chiral HPLC Method Development Workflow

Chiral_HPLC_Workflow cluster_0 Column & Mobile Phase Screening cluster_1 Method Optimization cluster_2 Validation & Analysis Start Dissolve Racemic 2-Thienylglycine Screen Screen Chiral Columns (e.g., Polysaccharide, Macrocyclic) Start->Screen MobilePhase Test Mobile Phases (Normal, Reversed, Polar Organic) Screen->MobilePhase Initial Elution Optimize Optimize: - Mobile Phase Composition - Flow Rate - Temperature MobilePhase->Optimize Initial Separation Validation Method Validation (Linearity, Accuracy, Precision) Optimize->Validation Finalized Method Analysis Quantify Enantiomers & Calculate e.e. Validation->Analysis

Caption: A logical workflow for developing a chiral HPLC method.

Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination (Conceptual)

While a specific validated method for this compound is not publicly documented, a typical approach would be as follows:

1. Column Selection:

  • A polysaccharide-based chiral stationary phase (CSP), such as one coated with a derivative of amylose or cellulose, is often a good starting point for the separation of amino acid enantiomers.[17][19]

2. Mobile Phase Preparation:

  • For a normal-phase separation, a mixture of a non-polar solvent like n-hexane with an alcohol modifier such as isopropanol or ethanol is commonly used.[17]

  • Acidic or basic additives (e.g., trifluoroacetic acid for acidic analytes or diethylamine for basic analytes) are often added in small concentrations (e.g., 0.1%) to improve peak shape and resolution.

3. Chromatographic Conditions:

  • Flow Rate: Typically set between 0.5 and 1.5 mL/min.

  • Temperature: Column temperature is controlled, often at 25 °C, as temperature can significantly impact chiral recognition.[19]

  • Detection: UV detection at a wavelength where the thiophene ring absorbs, likely around 230-240 nm.

4. Data Analysis:

  • The enantiomeric excess is calculated from the peak areas of the two enantiomers (R and S) using the formula: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] × 100.

Applications in Research and Development

This compound is a valuable building block primarily due to the properties conferred by the thiophene ring and its defined stereochemistry.

  • Peptide Synthesis: It is frequently used in solid-phase peptide synthesis (SPPS) to create peptides with modified structures.[20] The thiophene side chain can introduce conformational constraints, enhance metabolic stability, or modulate binding affinity to biological targets compared to its natural counterparts. For use in SPPS, it is typically protected with Fmoc or Boc groups.[3][20]

  • Pharmaceutical Development: The compound serves as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[1][2] Its ability to act as a neurotransmitter modulator makes it a scaffold of interest for drugs targeting neurological disorders, including pain and mood disorders.[1]

  • Agrochemicals: There is emerging interest in its use for developing novel, environmentally friendly pesticides.[1]

Safety and Handling

Based on the Safety Data Sheet for the related compound N-Fmoc-D-2-(2-thienyl)glycine, this compound is not classified as a hazardous substance under OSHA regulations.[20] However, as with any chemical, it should be handled with care in a well-ventilated laboratory environment, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Conclusion

This compound stands as a specialized yet highly valuable chiral building block for chemists and drug development professionals. Its unique combination of a thiophene heterocycle and a defined stereocenter provides a powerful tool for modulating the properties of peptides and small molecule therapeutics. While detailed public data on its synthesis and spectroscopic characterization is limited, the principles for its creation and analysis are well-established within the field of asymmetric synthesis and chiral chromatography. Its continued application in research underscores its potential to contribute to the development of next-generation pharmaceuticals and other advanced chemical products.

References

Spectroscopic data (NMR, IR, MS) of (R)-2-Thienylglycine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of (R)-2-Thienylglycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a non-proteinogenic α-amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceuticals and bioactive molecules.[1] Its structure, featuring a thiophene ring attached to the α-carbon of glycine, imparts unique conformational properties and potential for specific biological interactions.[2] A thorough understanding of its spectroscopic properties is fundamental for structure verification, purity assessment, and quality control in synthetic and medicinal chemistry applications. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established analytical principles and experimental best practices.

Molecular Structure and Spectroscopic Overview

The chemical structure of this compound dictates its characteristic spectroscopic fingerprints. The molecule consists of a chiral center, an aromatic thiophene ring, an amino group, and a carboxylic acid group. These functional groups give rise to distinct signals in NMR, specific absorption bands in IR, and predictable fragmentation patterns in MS.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its covalent framework.

Expertise & Experience: Experimental Considerations

The choice of solvent is critical for acquiring high-quality NMR spectra of amino acids. This compound exhibits poor solubility in non-polar organic solvents like chloroform-d (CDCl₃). Therefore, polar, protic solvents such as deuterium oxide (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆) are preferred. D₂O is an excellent choice as it readily dissolves the zwitterionic form of the amino acid. The labile protons of the amine (-NH₂) and carboxylic acid (-COOH) groups will exchange with deuterium, causing their signals to disappear from the ¹H NMR spectrum, which simplifies the spectrum and aids in the assignment of other resonances. For observing these exchangeable protons, DMSO-d₆ is the solvent of choice.

Modern high-field NMR spectrometers (e.g., 300-600 MHz) are recommended to achieve optimal signal dispersion, which is particularly useful for resolving the coupling patterns of the thiophene protons.[3][4]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of D₂O or DMSO-d₆ in a standard 5 mm NMR tube.[5] Ensure the sample is fully dissolved, using gentle vortexing if necessary.

  • Instrument Setup: Acquire the spectra on an NMR spectrometer operating at a field strength of 300 MHz or higher. For protein and peptide samples, concentrations of 0.5-1.0 mM are often recommended.[5]

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of approximately 0-10 ppm.

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Apply a solvent suppression technique if acquiring in H₂O with D₂O lock or if residual H₂O signal in D₂O is significant.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of approximately 0-200 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.

    • A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak (e.g., D₂O at ~4.79 ppm).

Data Presentation: Expected Chemical Shifts

The following table summarizes the expected chemical shifts for this compound based on data from closely related structures and general principles of NMR spectroscopy.[6][7]

Proton (¹H) Expected Chemical Shift (ppm in D₂O) Multiplicity Carbon (¹³C) Expected Chemical Shift (ppm)
H-α~5.3 - 5.5Singlet (s)C=O~170 - 175
H-3 (Thiophene)~7.1 - 7.2Doublet of doublets (dd)C-α~55 - 60
H-4 (Thiophene)~7.0 - 7.1Triplet (t) or ddC-2 (Thiophene)~140 - 145
H-5 (Thiophene)~7.4 - 7.5Doublet of doublets (dd)C-3 (Thiophene)~125 - 127
NH₂ / COOHNot observed in D₂O-C-4 (Thiophene)~126 - 128
C-5 (Thiophene)~124 - 126
Interpretation and Rationale
  • ¹H NMR: The α-proton (H-α) is expected to appear as a singlet around 5.3-5.5 ppm. Its downfield shift is due to the deshielding effects of the adjacent electron-withdrawing amino and carboxyl groups, as well as the thiophene ring. The three protons on the thiophene ring will appear in the aromatic region (7.0-7.5 ppm) and will exhibit characteristic coupling patterns (doublet of doublets and a triplet) due to spin-spin coupling with each other. The exact splitting will depend on the respective coupling constants (J-values).

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid is the most deshielded, appearing far downfield (~170-175 ppm). The α-carbon will resonate around 55-60 ppm. The four carbons of the thiophene ring will appear in the aromatic/olefinic region (~124-145 ppm), with the carbon directly attached to the glycine moiety (C-2) being the most downfield due to the substituent effect.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is characterized by absorptions corresponding to its amino, carboxylic acid, and thiophene moieties.

Expertise & Experience: Sample Preparation

For solid samples like this compound, two common transmission techniques are the potassium bromide (KBr) pellet method and the Nujol mull.[8][9]

  • KBr Pellet: This involves grinding the sample with dry KBr powder and pressing it into a transparent disk.[10] KBr is IR-transparent, so it does not interfere with the sample spectrum.[8] This method is often preferred for obtaining a high-quality, unobstructed spectrum.

  • Thin Solid Film: An alternative is to dissolve the solid in a volatile solvent, drop the solution onto a salt plate (e.g., NaCl), and allow the solvent to evaporate, leaving a thin film of the compound.[8][11]

Attenuated Total Reflectance (ATR) is a modern alternative that requires minimal sample preparation; the solid is simply pressed against an IR-transparent crystal.[10]

Experimental Protocol: KBr Pellet Method
  • Grinding: Finely grind 1-2 mg of this compound using an agate mortar and pestle.[10]

  • Mixing: Add approximately 100-200 mg of dry, spectroscopic grade KBr powder and mix thoroughly with the ground sample.[10]

  • Pressing: Transfer the mixture to a pellet die and apply pressure (typically 7-10 tons) using a hydraulic press to form a transparent or translucent pellet.[10]

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

Data Presentation: Characteristic Absorption Bands

The IR spectrum will display characteristic bands for the functional groups present.[12][13]

Functional Group Expected Absorption Range (cm⁻¹) Vibration Type
O-H (Carboxylic Acid)3300 - 2500 (very broad)Stretching
N-H (Amino Group)3200 - 3000 (broad)Stretching
C-H (Aromatic)3100 - 3000Stretching
C=O (Carboxylic Acid)~1710 - 1680Stretching
N-H (Amine)~1640 - 1560Bending (Scissoring)
C=C (Aromatic)~1600 - 1450Ring Stretching
C-O (Carboxylic Acid)~1320 - 1210Stretching
C-N (Amine)~1250 - 1020Stretching
Interpretation and Rationale

The IR spectrum of an amino acid is dominated by features of its zwitterionic form in the solid state.

  • The broad absorption from 3300-2500 cm⁻¹ is a hallmark of the O-H stretch of a hydrogen-bonded carboxylic acid.

  • Overlapping this region, the N-H stretching of the ammonium group (-NH₃⁺) appears as a broad band.

  • A strong, sharp peak around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the carboxylic acid.

  • The N-H bending vibration appears in the 1640-1560 cm⁻¹ region.

  • Multiple sharp peaks between 1600-1450 cm⁻¹ are due to the C=C stretching vibrations within the thiophene ring.[12] The region below 1400 cm⁻¹ is the fingerprint region, containing complex vibrations that are unique to the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed can be used to confirm its structure.

Expertise & Experience: Ionization Techniques

Due to the low volatility of amino acids, direct analysis by classical Electron Ionization (EI) mass spectrometry requires a heated inlet system to vaporize the sample, which can sometimes cause thermal decomposition.[14][15][16] The use of a heated crucible ion source is a technique to overcome this.[14][15] Electrospray Ionization (ESI) is a softer ionization technique well-suited for polar, non-volatile molecules like amino acids, and it typically yields the protonated molecule [M+H]⁺ as the base peak.

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Introduction: Introduce a small amount of the solid sample via a direct insertion probe or a heated crucible ion source.[14][15]

  • Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV).

  • Analysis: Separate the resulting positively charged fragments based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

fragmentation_workflow cluster_process EI-MS Fragmentation of this compound M Molecule (M) m/z = 157 M_ion Molecular Ion (M⁺˙) m/z = 157 M->M_ion Electron Impact (70 eV) F1 Fragment 1 [M - COOH]⁺ m/z = 112 M_ion->F1 Loss of COOH radical (α-cleavage) F2 Fragment 2 Thienyl Cation m/z = 83 F1->F2 Loss of CHNH₂

Caption: Key fragmentation pathway in EI-MS.

Data Presentation: Expected Fragments

The molecular weight of this compound is 157.19 g/mol .[17]

m/z Value Proposed Fragment Formula Notes
157Molecular Ion [M]⁺˙[C₆H₇NO₂S]⁺˙The parent peak, corresponding to the intact molecule minus one electron.
112[M - COOH]⁺[C₅H₆NS]⁺A very common and characteristic fragment for α-amino acids, resulting from the loss of the carboxyl group (45 Da).[18][19]
84Thienylmethyl cation[C₅H₅S]⁺Further fragmentation can lead to ions characteristic of the thiophene moiety.
83Thienyl cation[C₄H₃S]⁺Loss of the entire glycine side chain.
Interpretation and Rationale

Upon electron impact, this compound will form a molecular ion (M⁺˙) at m/z = 157. The most characteristic fragmentation pathway for α-amino acids is the α-cleavage, leading to the loss of the carboxyl group as a radical (•COOH).[15][20] This results in a prominent peak at m/z = 112 ([M - 45]⁺). This fragment is often the base peak in the spectrum of α-amino acids.[18] Further fragmentation of this ion can occur, leading to peaks corresponding to the thiophene ring structure, such as the thienyl cation at m/z = 83.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a robust and self-validating system for its identification and characterization. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the connectivity of the molecule. IR spectroscopy verifies the presence of the key functional groups (amine, carboxylic acid, and thiophene ring). Mass spectrometry confirms the molecular weight and provides structural information through predictable fragmentation patterns. Together, these techniques offer a complete spectroscopic profile, essential for any researcher or professional working with this important chiral building block.

References

An In-Depth Technical Guide to the Solubility and Stability of (R)-2-Thienylglycine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (R)-2-Thienylglycine in Drug Development

This compound is a non-proteinogenic amino acid that has garnered significant attention in the pharmaceutical and agrochemical industries.[1] Its unique thiophene-containing side chain imparts distinct chemical properties that make it a valuable chiral building block for the synthesis of a variety of bioactive molecules.[2] This guide provides a comprehensive technical overview of two critical physicochemical properties of this compound: solubility and stability. A thorough understanding of these parameters is paramount for researchers, scientists, and drug development professionals to ensure the successful formulation, manufacturing, and therapeutic efficacy of drug candidates incorporating this versatile molecule.

This document is structured to provide not only theoretical insights but also actionable, field-proven experimental protocols. The methodologies described are designed to be self-validating, empowering researchers to generate reliable and reproducible data tailored to their specific applications.

I. Solubility Profile of this compound: A Foundation for Formulation

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability into a drug product. As an amino acid, the solubility of this compound is influenced by its zwitterionic nature, the hydrophobicity of the thienyl group, and the properties of the solvent system.

Theoretical Framework: Factors Influencing Amino Acid Solubility

The solubility of amino acids is a complex interplay of the properties of the solute and the solvent. Key factors include:

  • pH: Amino acids exist as zwitterions at their isoelectric point (pI), where they typically exhibit minimum solubility.[3] At pH values below the pI, the carboxyl group is protonated, and the molecule carries a net positive charge, increasing its solubility in polar protic solvents. Conversely, at pH values above the pI, the amino group is deprotonated, resulting in a net negative charge and enhanced solubility.

  • Solvent Polarity: While this compound possesses polar amino and carboxylic acid groups, the thiophene ring introduces a degree of non-polarity. Therefore, its solubility is not limited to aqueous systems. It is expected to exhibit some solubility in polar organic solvents like methanol and ethanol, and potentially in hydroalcoholic mixtures.[3]

  • Temperature: Generally, the solubility of solid solutes in liquid solvents increases with temperature. This relationship, however, should be experimentally determined for specific solvent systems.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively reported in publicly available literature, some sources describe related compounds as "sparingly soluble" in water.[4][5] The following table provides a template for researchers to populate with their experimentally determined data.

Solvent SystemTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Purified Water25User-determinedUser-determined
0.1 N HCl25User-determinedUser-determined
0.1 N NaOH25User-determinedUser-determined
Methanol25User-determinedUser-determined
Ethanol25User-determinedUser-determined
Dimethyl Sulfoxide (DMSO)25User-determinedUser-determined
50% Ethanol/Water (v/v)25User-determinedUser-determined
Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines a robust method for determining the equilibrium solubility of this compound in various solvent systems.

Objective: To determine the saturation solubility of this compound in a panel of pharmaceutically relevant solvents at a controlled temperature.

Materials:

  • This compound (of known purity)

  • Selected solvents (e.g., water, 0.1 N HCl, 0.1 N NaOH, methanol, ethanol, DMSO)

  • Scintillation vials or sealed glass tubes

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PVDF)

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

    • Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for the solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter to remove any undissolved solid.

  • Quantification:

    • Accurately dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

    • Prepare a standard calibration curve of this compound to accurately quantify the concentration in the sample.

  • Data Analysis:

    • Calculate the solubility in mg/mL and mol/L, taking into account the dilution factor.

    • Perform the experiment in triplicate for each solvent to ensure reproducibility.

Diagram of Experimental Workflow:

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_data Data Processing prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 equil1 Incubate on orbital shaker (24-48h) prep2->equil1 sample1 Collect supernatant equil1->sample1 sample2 Filter (0.22 µm) sample1->sample2 sample3 Dilute sample sample2->sample3 sample4 HPLC analysis sample3->sample4 data1 Calculate solubility (mg/mL, mol/L) sample4->data1

Caption: Workflow for Equilibrium Solubility Determination.

II. Stability Profile: Ensuring Product Quality and Shelf-Life

The chemical stability of this compound is a critical quality attribute that can impact the safety and efficacy of the final drug product. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[6][7]

Potential Degradation Pathways of Aromatic Amino Acids

While specific degradation pathways for this compound are not well-documented, insights can be drawn from the degradation of other aromatic amino acids like phenylalanine and tyrosine.[4][8] Common degradation reactions for amino acids include:

  • Deamination: The removal of the amino group, which can lead to the formation of an α-keto acid.[5]

  • Decarboxylation: The loss of the carboxyl group as carbon dioxide, resulting in the formation of an amine.[5]

  • Oxidation: The thiophene ring may be susceptible to oxidation, potentially leading to the formation of sulfoxides or other oxidized species. The amino acid side chain can also be a site of oxidation.

  • Hydrolysis: Under acidic or basic conditions, peptide-like impurities or oligomers, if present, could be hydrolyzed.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation through various photochemical reactions.

Forced Degradation Study: A Proactive Approach to Stability

A forced degradation study intentionally subjects the API to stress conditions more severe than those it would encounter during manufacturing, storage, and use.[6] This helps to rapidly identify likely degradation products and establish the intrinsic stability of the molecule.

Impact of Stress Conditions on this compound (Hypothetical Data for Illustrative Purposes)

Stress ConditionReagent/ConditionObservationPotential Degradation Products
Acid Hydrolysis0.1 N HCl, 60°CMinor degradationDeamination products
Base Hydrolysis0.1 N NaOH, 60°CModerate degradationRacemization, deamination products
Oxidation3% H₂O₂, RTSignificant degradationThiophene sulfoxide, other oxidized species
Thermal Degradation80°C, solid stateMinor degradationDecarboxylation products
PhotodegradationUV light (254 nm)Moderate degradationPhotoproducts of the thiophene ring
Experimental Protocol: Forced Degradation Study and Development of a Stability-Indicating HPLC Method

This protocol provides a framework for conducting a forced degradation study and developing an analytical method capable of separating the parent compound from its degradation products.

Objective: To investigate the degradation profile of this compound under various stress conditions and to develop a stability-indicating HPLC method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • C18 reverse-phase HPLC column

  • Mobile phase solvents (e.g., acetonitrile, methanol, water with buffers like phosphate or formate)

  • Temperature-controlled oven

  • Photostability chamber

Methodology:

  • Preparation of Stressed Samples:

    • Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat (e.g., at 60°C) for a defined period.

    • Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and heat (e.g., at 60°C) for a defined period. Neutralize the solution before analysis.

    • Oxidation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Expose the solid powder to dry heat (e.g., 80°C) in an oven.

    • Photodegradation: Expose a solution of this compound to UV light in a photostability chamber.

    • Control Sample: Prepare a solution of this compound in the same solvent without the stressor and keep it under normal conditions.

  • HPLC Method Development:

    • The goal is to achieve baseline separation between the peak for this compound and any peaks corresponding to degradation products.

    • Column: A C18 column is a good starting point for separating compounds of moderate polarity.

    • Mobile Phase: Start with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: Use a PDA detector to assess peak purity and to identify the optimal wavelength for detection. An MS detector is highly recommended for identifying the mass of the degradation products.

  • Analysis of Stressed Samples:

    • Inject the control and stressed samples into the developed HPLC system.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: The method's ability to assess the analyte unequivocally in the presence of its potential degradation products.

    • Linearity, Range, Accuracy, and Precision: Standard validation parameters to ensure the method is reliable for quantification.

Diagram of Stability Assessment Logic:

G cluster_stress Forced Degradation cluster_hplc Method Development cluster_analysis Analysis & Identification cluster_validation Validation stress1 Acid/Base Hydrolysis hplc1 Develop Stability-Indicating HPLC Method stress1->hplc1 stress2 Oxidation stress2->hplc1 stress3 Thermal stress3->hplc1 stress4 Photolytic stress4->hplc1 analysis1 Analyze Stressed Samples hplc1->analysis1 analysis2 Identify Degradation Products (LC-MS) analysis1->analysis2 validation1 Validate Method (ICH Q2(R1)) analysis1->validation1 analysis3 Elucidate Degradation Pathways analysis2->analysis3

Caption: Logical Flow of a Stability Assessment Study.

III. Conclusion and Recommendations

This guide has provided a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While specific quantitative data in the public domain is limited, the provided theoretical background and detailed experimental protocols empower researchers to generate this critical information in their own laboratories. Adherence to these methodologies will ensure the development of robust and reliable data, which is fundamental for informed decision-making in the drug development process. It is recommended that these studies be conducted early in the development lifecycle to mitigate risks and to build a solid foundation for successful formulation and long-term product stability.

IV. References

  • Land, J. M., & Heales, S. J. R. (2002). The degradation of phenylalanine, tyrosine and related aromatic compounds by a marine diatom and a haptophycean alga. UBC Library Open Collections. --INVALID-LINK--

  • Creative Proteomics. (2017). Metabolism of Aromatic amino acid. Creative Proteomics Blog. --INVALID-LINK--

  • Gani, A., & Narani, A. (2023). Degradation pathways of amino acids during thermal utilization of biomass: a review. Biomass Conversion and Biorefinery. --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. L-2-(2-Thienyl)-glycine: Synthesis, Properties, and Applications in Pharmaceuticals and Biotechnology. --INVALID-LINK--

  • Cayman Chemical. (S)-3-Thienylglycine. --INVALID-LINK--

  • ChemicalBook. L-ALPHA-(3-THIENYL)GLYCINE. --INVALID-LINK--

  • Needham, T. E., Jr. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. --INVALID-LINK--

  • Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Asian Journal of Pharmaceutical and Clinical Research. --INVALID-LINK--

  • Raval, A. et al. (2014). Forced Degradation – A Review. Journal of Pharmaceutical Science & Research. --INVALID-LINK--

  • PubChem. This compound. --INVALID-LINK--

  • PubChem. (S)-2-Thienylglycine. --INVALID-LINK--

  • Chem-Impex. R-2-Thienylglycine. --INVALID-LINK--

  • Chem-Impex International. This compound. --INVALID-LINK--

References

(R)-2-Thienylglycine as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction: The Ascendance of a Privileged Scaffold

(R)-2-Thienylglycine, a non-proteinogenic amino acid, has emerged as a cornerstone in medicinal chemistry, serving as a critical building block in a diverse array of therapeutic agents. Its unique stereochemistry and the inherent properties of the thiophene ring bestow upon it a privileged status in drug design. The thiophene moiety, a bioisostere of the phenyl group, offers a distinct electronic and steric profile, often leading to improved metabolic stability and enhanced target engagement.[1][2][3][4] This guide provides a comprehensive overview of this compound, from its synthesis to its pivotal role in the development of blockbuster drugs, offering insights for researchers and scientists in the field of drug discovery.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in drug design and synthesis.

PropertyValueSource
Molecular Formula C₆H₇NO₂SPubChem
Molecular Weight 157.19 g/mol PubChem
Appearance White to off-white crystalline powderChemical Supplier Data
Melting Point 218-222 °C (decomposes)Chemical Supplier Data
Solubility Sparingly soluble in water, soluble in dilute acids and basesChemical Supplier Data
Optical Rotation [α]²⁰/D ~ -95° (c=1, 1N HCl)Chemical Supplier Data

Synthesis and Chiral Resolution: Accessing the Enantiomerically Pure Building Block

The therapeutic efficacy of chiral molecules is often confined to a single enantiomer. Consequently, the synthesis of enantiomerically pure this compound is a critical first step in its application in medicinal chemistry. The primary route involves the resolution of the racemic mixture, DL-2-thienylglycine. Two robust methods, chemical and enzymatic resolution, are commonly employed.

Chemical Resolution using Di-p-toluoyl-D-tartaric Acid

This classical method relies on the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. Di-p-toluoyl-D-tartaric acid is a highly effective resolving agent for this purpose.

Experimental Protocol: Chemical Resolution of DL-2-Thienylglycine

  • Salt Formation:

    • Dissolve DL-2-thienylglycine (1 equivalent) in a suitable solvent mixture, such as methanol/water.

    • Add a solution of (+)-di-p-toluoyl-D-tartaric acid (0.5-1.0 equivalents) in the same solvent system.

    • Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

  • Fractional Crystallization:

    • Collect the precipitated crystals by filtration. These crystals will be enriched in the this compound-(+)-di-p-toluoyl-D-tartaric acid salt.

    • Recrystallize the salt from the same solvent system to enhance the diastereomeric purity. The progress of the resolution can be monitored by measuring the optical rotation of the mother liquor.

  • Liberation of the Free Amino Acid:

    • Treat the purified diastereomeric salt with a base, such as aqueous ammonia or sodium hydroxide, to neutralize the tartaric acid and liberate the free this compound.

    • The free amino acid, being sparingly soluble in water, will precipitate out of the solution.

    • Collect the this compound by filtration, wash with cold water, and dry under vacuum.

Enzymatic Resolution

Enzymatic resolution offers a greener and often more efficient alternative to chemical methods. Hydrolases, such as aminoacylases, can selectively hydrolyze the N-acetyl derivative of one enantiomer, allowing for the separation of the desired (R)-enantiomer.

Experimental Protocol: Enzymatic Resolution of N-Acetyl-DL-2-Thienylglycine

  • Substrate Preparation:

    • Synthesize N-acetyl-DL-2-thienylglycine by reacting DL-2-thienylglycine with acetic anhydride under basic conditions.

  • Enzymatic Hydrolysis:

    • Dissolve N-acetyl-DL-2-thienylglycine in a buffered aqueous solution (e.g., phosphate buffer, pH 7.5).

    • Add an immobilized aminoacylase (e.g., from Aspergillus oryzae).

    • Incubate the mixture with gentle agitation at a controlled temperature (typically 30-40 °C). The enzyme will selectively hydrolyze the N-acetyl group from L-2-thienylglycine, leaving the N-acetyl-(R)-2-thienylglycine unreacted.

  • Separation and Isolation:

    • After the reaction is complete (monitored by HPLC), separate the free L-2-thienylglycine from the unreacted N-acetyl-(R)-2-thienylglycine by adjusting the pH of the solution. At an acidic pH, the N-acetyl-(R)-2-thienylglycine can be extracted with an organic solvent (e.g., ethyl acetate).

    • The aqueous layer containing the L-2-thienylglycine can be discarded or the L-enantiomer can be isolated if desired.

    • Hydrolyze the extracted N-acetyl-(R)-2-thienylglycine under acidic conditions (e.g., refluxing with dilute HCl) to remove the acetyl group and obtain this compound hydrochloride.

    • Neutralize the solution to precipitate the free this compound.

Case Study 1: Ticarcillin - A Semisynthetic Penicillin

This compound is a key component of the side chain of Ticarcillin, a broad-spectrum β-lactam antibiotic. The incorporation of this specific side chain confers activity against Gram-negative bacteria, particularly Pseudomonas aeruginosa.[5][6][7]

Synthesis of the Ticarcillin Side Chain

The synthesis of the Ticarcillin side chain involves the activation of the carboxyl group of this compound, followed by acylation of 6-aminopenicillanic acid (6-APA), the core of the penicillin molecule.

G R_Thienylglycine This compound Activated_Ester Activated Ester (e.g., with DCC/NHS) R_Thienylglycine->Activated_Ester Activation Ticarcillin_Side_Chain Ticarcillin Side Chain Activated_Ester->Ticarcillin_Side_Chain Acylation Ticarcillin Ticarcillin Ticarcillin_Side_Chain->Ticarcillin Six_APA 6-Aminopenicillanic Acid (6-APA) Six_APA->Ticarcillin

Caption: Synthesis of Ticarcillin.

Mechanism of Action and the Role of the Thienylglycine Moiety

Ticarcillin, like other penicillins, inhibits the final step of peptidoglycan synthesis in bacterial cell walls by acylating the active site of transpeptidases, also known as penicillin-binding proteins (PBPs). This inactivation of PBPs leads to a weakened cell wall and ultimately cell lysis.

The this compound side chain plays a crucial role in the antibacterial spectrum and potency of Ticarcillin. The thiophene ring, as a bioisostere of a phenyl ring, influences the binding affinity of the antibiotic to the PBPs of different bacterial species. The specific stereochemistry at the α-carbon of the glycine moiety is also critical for optimal interaction with the active site of the target enzymes.

Quantitative Data: Minimum Inhibitory Concentrations (MICs) of Ticarcillin
Bacterial StrainMIC Range (µg/mL)Reference
Pseudomonas aeruginosa16 - 128[5][6][7][8]
Escherichia coli8 - 64[6]
Proteus spp.16 - 128[6]
Enterobacter spp.32 - >128[9]
Bacteroides fragilis≤0.01 - 8 (with clavulanic acid)[10]

Case Study 2: Clopidogrel - An Antiplatelet Agent

This compound is a precursor in some synthetic routes to Clopidogrel, a thienopyridine-class antiplatelet agent widely used to prevent heart attacks and strokes.[11][12][13]

Synthetic Approaches to Clopidogrel

One of the key steps in the synthesis of Clopidogrel is the condensation of a thienylethylamine derivative with a chlorophenylglycine ester. While not a direct component of the final molecule, this compound can be a starting material for the synthesis of the thienylethylamine portion.

G R_Thienylglycine This compound Thienylethylamine 2-(2-Thienyl)ethylamine R_Thienylglycine->Thienylethylamine Reduction Intermediate Condensation Product Thienylethylamine->Intermediate Condensation Chlorophenylglycine_Ester (S)-2-Chlorophenylglycine methyl ester Chlorophenylglycine_Ester->Intermediate Clopidogrel Clopidogrel Intermediate->Clopidogrel Cyclization

Caption: A synthetic route to Clopidogrel.

Mechanism of Action and Structure-Activity Relationship (SAR)

Clopidogrel is a prodrug that is metabolized in the liver to its active form, which is a thiol derivative. This active metabolite irreversibly inhibits the P2Y₁₂ subtype of ADP receptor on the platelet surface.[11][14][15] By blocking this receptor, Clopidogrel prevents ADP-mediated platelet activation and aggregation.

The thienopyridine core of Clopidogrel is essential for its activity. The thiophene ring, in particular, is involved in the metabolic activation process. The stereochemistry of the final molecule is crucial, with the (S)-enantiomer being the active form. The use of enantiomerically pure starting materials, which can be derived from this compound, is therefore critical for the synthesis of the active drug.

Quantitative Data: P2Y₁₂ Receptor Inhibition
CompoundIC₅₀ (µM)AssayReference
Clopidogrel active metabolite~2ADP-induced platelet aggregation[14]
ClopidogrelInactive in vitroADP-induced platelet aggregation[14]

The Thiophene Ring: A Privileged Bioisostere

The prevalence of the thiophene ring in medicinal chemistry, exemplified by its presence in molecules derived from this compound, can be attributed to its favorable properties as a bioisostere of the phenyl ring.[1][2][3][4]

  • Similar Size and Shape: The thiophene ring is of a similar size and shape to a phenyl ring, allowing it to fit into binding pockets that accommodate aromatic moieties.

  • Distinct Electronic Properties: The sulfur atom in the thiophene ring imparts a different electronic distribution compared to a phenyl ring, which can lead to altered interactions with the target protein.

  • Metabolic Stability: The thiophene ring can be more resistant to oxidative metabolism by cytochrome P450 enzymes compared to a phenyl ring, potentially leading to improved pharmacokinetic properties.[4]

  • Hydrogen Bonding: The sulfur atom can act as a weak hydrogen bond acceptor, providing an additional point of interaction with the target.

Conclusion: A Versatile Building Block with a Bright Future

This compound has firmly established itself as a valuable and versatile building block in medicinal chemistry. Its incorporation into blockbuster drugs such as Ticarcillin and its role in the synthesis of agents like Clopidogrel underscore its importance in the development of life-saving therapies. The unique combination of stereochemistry and the favorable properties of the thiophene ring ensure that this compound will continue to be a key component in the medicinal chemist's toolbox for the foreseeable future. As our understanding of disease biology deepens, the rational design of new therapeutic agents incorporating this privileged scaffold holds immense promise for addressing unmet medical needs.

References

Harnessing the Potential of (R)-2-Thienylglycine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

(R)-2-Thienylglycine, a non-proteinogenic amino acid distinguished by its thiophene side chain, has emerged as a crucial chiral building block in medicinal chemistry.[1][2] Its unique structural and electronic properties impart favorable characteristics to bioactive molecules, making it a versatile scaffold for developing novel therapeutics across various disease areas. This guide provides an in-depth analysis of the applications of this compound, focusing on its role in established drug classes and its potential in emerging therapeutic fields. We will explore the causality behind its utility, detail key experimental workflows, and present the underlying mechanisms of action.

The Structural Advantage of the Thienyl Moiety

The thiophene ring of this compound is a bioisostere of the phenyl ring, yet it offers distinct advantages. Its heteroaromatic nature can enhance solubility, modulate metabolic stability, and introduce unique electronic interactions with biological targets.[3] This versatility has been exploited to create compounds with improved pharmacokinetic and pharmacodynamic profiles, leading to breakthroughs in drug design and development.[1][3]

Core Applications in Marketed and Investigational Drugs

The incorporation of this compound has been pivotal in the development of blockbuster drugs and promising clinical candidates. Its influence is most prominent in the fields of cardiovascular disease and infectious diseases.

This compound is a cornerstone of the thienopyridine class of antiplatelet agents, which are indispensable in the management of atherothrombotic diseases.[4]

  • Key Drugs: Ticlopidine and its more widely used successor, Clopidogrel.[5][6][7]

  • Therapeutic Use: Prevention of cardiovascular events in patients with a history of myocardial infarction, stroke, peripheral artery disease, and those undergoing percutaneous coronary intervention (PCI).[4][6]

Mechanism of Action: Ticlopidine and clopidogrel are prodrugs that require metabolic activation in the liver via cytochrome P450 (CYP) enzymes.[4][8] The active metabolite, a reactive thiol derivative, irreversibly binds to the P2Y12 purinergic receptor on the surface of platelets.[4][9] This binding prevents adenosine diphosphate (ADP) from activating the receptor, thereby blocking a key pathway for platelet activation and aggregation for the entire lifespan of the platelet.[4][9] This specific and irreversible antagonism of the P2Y12 receptor is the foundation of their potent antithrombotic effects.[4]

P2Y12_Pathway cluster_platelet Platelet Membrane cluster_drug Thienopyridine Action ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Activation Platelet Activation & Aggregation Gi->Activation Promotes cAMP ↓ cAMP AC->cAMP VASP VASP Phosphorylation cAMP->VASP VASP->Activation Inhibits Prodrug Clopidogrel (Prodrug) Liver Hepatic CYP450 Prodrug->Liver Metabolism Metabolite Active Thiol Metabolite Metabolite->P2Y12 Irreversibly Binds & Antagonizes Liver->Metabolite Beta_Lactam_MoA cluster_bacteria Bacterial Cell Wall Synthesis cluster_drug Antibiotic Action PBP Penicillin-Binding Protein (PBP) (Transpeptidase) Crosslinking Cell Wall Cross-linking PBP->Crosslinking Catalyzes Acylation Irreversible Acylation of PBP Active Site PBP->Acylation Peptidoglycan Peptidoglycan Strands with D-Ala-D-Ala terminus Peptidoglycan->PBP Substrate BetaLactam β-Lactam Antibiotic (e.g., Penicillin derivative) BetaLactam->PBP Structural Mimic Covalently Binds Acylation->Crosslinking Inhibits SPPS_Workflow Resin 1. Start: Resin with first amino acid Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 3. Wash (DMF) Deprotection->Wash1 Coupling 4. Couple next Amino Acid (Fmoc-(R)-2-Thienylglycine + HBTU/DIPEA) Wash1->Coupling Wash2 5. Wash (DMF) Coupling->Wash2 Loop Repeat for each Amino Acid Wash2->Loop Loop->Deprotection Next cycle Cleavage 6. Cleave from Resin & Deprotect Side Chains (TFA) Loop->Cleavage Final cycle Purify 7. Purify (RP-HPLC) Cleavage->Purify

References

The Strategic Integration of (R)-2-Thienylglycine in Advanced Peptide and Non-Peptide Scaffolds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-2-Thienylglycine, a non-proteinogenic amino acid, has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique thiophene moiety imparts advantageous physicochemical and pharmacological properties to both peptide and non-peptide structures, addressing key challenges in drug development such as poor metabolic stability and low bioavailability. This guide provides an in-depth analysis of the synthesis, strategic application, and impact of this compound, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile scaffold. We will explore its role in enhancing the therapeutic potential of peptides, its utility in the synthesis of complex non-peptide heterocycles, and provide detailed experimental protocols to facilitate its practical implementation in the laboratory.

Introduction: The Rationale for Non-Canonical Scaffolds in Drug Design

The therapeutic landscape is increasingly dominated by the need for molecules with high target specificity, improved pharmacokinetic profiles, and enhanced efficacy. While nature provides a diverse palette of 20 proteinogenic amino acids for peptide-based drug design, these native structures often suffer from rapid proteolytic degradation and poor oral bioavailability.[1] The incorporation of unnatural amino acids (UAAs) like this compound has become a cornerstone strategy to overcome these limitations.[2] The thiophene ring, a bioisostere of the phenyl ring, introduces unique electronic properties, hydrogen bonding capabilities, and steric bulk that can profoundly influence a molecule's interaction with its biological target and its metabolic fate.[2] This guide will elucidate the multifaceted contributions of this compound to the design of next-generation therapeutics.

Enantioselective Synthesis of this compound: Securing the Chiral Core

The stereochemistry of this compound is critical for its biological activity. Therefore, robust and scalable methods for its enantioselective synthesis are paramount. Two primary approaches dominate the landscape: chemical synthesis and biocatalysis.

Chemical Synthesis: The Strecker Approach

The Strecker synthesis is a classic and versatile method for the production of α-amino acids from aldehydes.[3][4][5] It proceeds through the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to the corresponding amino acid.[3]

Mechanism of the Strecker Synthesis:

  • Imine Formation: The synthesis begins with the reaction of 2-thiophenecarboxaldehyde with ammonia to form an imine.[6]

  • Cyanide Addition: A cyanide source, such as potassium cyanide (KCN), attacks the electrophilic imine carbon to form an α-aminonitrile.[6]

  • Hydrolysis: The nitrile group is then hydrolyzed under acidic conditions to yield the carboxylic acid, resulting in racemic 2-thienylglycine.[3]

To achieve the desired (R)-enantiomer, a chiral resolution step is typically required, or an asymmetric variant of the Strecker synthesis can be employed.

Biocatalysis: The Precision of ω-Transaminases

Biocatalysis offers a highly efficient and stereoselective alternative for the synthesis of chiral amines and amino acids.[7] ω-Transaminases (ω-TAs) are particularly well-suited for this purpose, as they catalyze the transfer of an amino group from an amine donor to a prochiral ketone or aldehyde with high enantiopurity.[7][8]

Asymmetric Synthesis of this compound using an (R)-selective ω-Transaminase:

This process involves the conversion of a prochiral keto acid precursor, 2-oxo-2-(thiophen-2-yl)acetic acid, into this compound using an (R)-selective ω-transaminase. The enzyme facilitates the stereospecific addition of an amino group, yielding the desired enantiomer with high enantiomeric excess (>99% ee).[9]

Experimental Protocol: Biocatalytic Synthesis of this compound

  • Reaction Setup: In a temperature-controlled bioreactor, prepare a buffered aqueous solution (e.g., 100 mM phosphate buffer, pH 7.5).

  • Reagent Addition: Add the substrate, 2-oxo-2-(thiophen-2-yl)acetic acid (e.g., 50 mM), the amine donor (e.g., isopropylamine, 1.5 M), and pyridoxal-5'-phosphate (PLP) cofactor (e.g., 1 mM).

  • Enzyme Addition: Introduce the (R)-selective ω-transaminase (e.g., a whole-cell biocatalyst expressing the engineered enzyme).

  • Incubation: Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation for 24-48 hours.

  • Monitoring: Monitor the reaction progress by HPLC analysis of the substrate consumption and product formation.

  • Work-up and Isolation: Upon completion, terminate the reaction by acidifying the mixture and removing the biomass by centrifugation. The product can be purified from the supernatant by ion-exchange chromatography.

Biocatalytic_Synthesis Substrate 2-Oxo-2-(thiophen-2-yl)acetic acid (Prochiral Ketone) Enzyme (R)-selective ω-Transaminase + PLP cofactor Substrate->Enzyme Substrate Binding AmineDonor Amine Donor (e.g., Isopropylamine) AmineDonor->Enzyme Amino Group Transfer Product This compound (Chiral Amino Acid) Enzyme->Product Product Release Byproduct Ketone Byproduct (e.g., Acetone) Enzyme->Byproduct Byproduct Release SPPS_Workflow Start Start with Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling of Fmoc-(R)-2-Thienylglycine (HATU, DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Check Repeat for Next Amino Acid? Wash2->Check Check->Deprotection Yes Cleavage Final Cleavage from Resin (TFA Cocktail) Check->Cleavage No End Purified Peptide Cleavage->End Non_Peptide_Synthesis Start This compound Derivative Intermediate 2-Aminothiophene Intermediate Start->Intermediate Chemical Transformation Cyclization Cyclization (e.g., with Formamide) Intermediate->Cyclization Product Thienopyrimidine Core Structure Cyclization->Product

References

Methodological & Application

Application Notes and Protocols for the Incorporation of Fmoc-(R)-2-Thienylglycine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (R)-2-Thienylglycine in Peptide Therapeutics

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in modern drug discovery, offering a pathway to enhance therapeutic properties such as metabolic stability, receptor affinity, and bioavailability.[1] this compound, a non-proteinogenic amino acid featuring a thiophene ring, is a particularly valuable building block. Its unique structural and electronic properties can introduce conformational constraints and novel interactions within peptide structures, making it a key component in the development of innovative peptide-based drugs, including those targeting neurological disorders and infectious diseases.[2][3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful incorporation of Fmoc-(R)-2-Thienylglycine into peptide chains using Fluorenylmethyloxycarbonyl (Fmoc) based Solid-Phase Peptide Synthesis (SPPS). We will delve into the mechanistic underpinnings of Fmoc protection and deprotection, provide detailed, field-proven protocols, and address common challenges to ensure a high-purity final peptide product.

Fmoc Protection of this compound: A Strategic Overview

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of modern SPPS due to its base-lability, which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[4][5] This orthogonality is crucial for preserving the integrity of the growing peptide chain during the iterative cycles of deprotection and coupling.[6]

The protection of the α-amino group of this compound is typically achieved by reacting it with an activated Fmoc derivative, such as Fmoc-Cl or Fmoc-OSu, under basic conditions.[4][7] The choice of reagents and reaction conditions is critical to ensure high yields and prevent side reactions.

Mechanism of Fmoc Protection

The protection reaction proceeds via a nucleophilic attack of the deprotonated amino group of this compound on the electrophilic carbonyl carbon of the Fmoc-reagent. The reaction is typically carried out in a biphasic system or in a polar aprotic solvent with an added base to neutralize the acid byproduct.[4][7]

Caption: General scheme for the Fmoc protection of this compound.

Experimental Protocol: Fmoc Protection of this compound

This protocol outlines a standard procedure for the Fmoc protection of this compound.

Materials:

  • This compound

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water, deionized

  • Diethyl ether

  • Hydrochloric acid (HCl), 1M

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolution of Amino Acid: Dissolve this compound (1 equivalent) in a 10% aqueous solution of sodium bicarbonate.

  • Addition of Fmoc-Cl: To the stirring solution, add a solution of Fmoc-Cl (1.1 equivalents) in dioxane dropwise at 0-5°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the mixture with diethyl ether to remove unreacted Fmoc-Cl and other impurities.

  • Acidification: Acidify the aqueous layer to pH 2-3 with 1M HCl to precipitate the Fmoc-(R)-2-Thienylglycine.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Purification (if necessary): Recrystallize the product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain highly pure Fmoc-(R)-2-Thienylglycine.

Self-Validation:

  • TLC Analysis: Monitor the disappearance of the starting amino acid and the appearance of the product spot.

  • Melting Point: Compare the melting point of the synthesized product with the literature value.[3]

  • Spectroscopic Analysis: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Incorporation of Fmoc-(R)-2-Thienylglycine in SPPS

The core of SPPS is a cyclical process of Nα-deprotection, washing, amino acid coupling, and further washing.[1][8] The successful incorporation of Fmoc-(R)-2-Thienylglycine relies on the efficiency of each of these steps.

SPPS_Cycle Resin Resin-Bound Peptide (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling of Fmoc-(R)-2-Thienylglycine (e.g., HBTU/HOBt/DIEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Next_Cycle Ready for Next Cycle Wash2->Next_Cycle Next_Cycle->Deprotection Repeat

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Fmoc Deprotection: Mechanism and Critical Considerations

The removal of the Fmoc group is achieved by treatment with a mild base, typically a solution of 20% piperidine in DMF.[4][9]

Mechanism of Fmoc Deprotection

The deprotection mechanism proceeds through a β-elimination (E1cB) pathway.[7]

  • Proton Abstraction: The piperidine acts as a base to abstract the acidic proton at the C9 position of the fluorenyl ring.[7][10]

  • Elimination: This leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine of the resin-bound peptide.[7]

  • Scavenging: The excess piperidine in the reaction mixture traps the electrophilic DBF, forming a stable adduct and preventing side reactions.[4][7]

Potential Side Reactions and Mitigation Strategies

While generally efficient, Fmoc deprotection can be associated with side reactions, especially with sensitive residues.

Side ReactionDescriptionMitigation Strategy
Diketopiperazine Formation Intramolecular cyclization of the N-terminal dipeptide, leading to chain termination. More prevalent with Pro or Gly at the C-terminus of the dipeptide.Use a dipeptide with a sterically hindering residue at the N-terminus. Use a more sterically hindered coupling reagent.[11]
Aspartimide Formation Cyclization of aspartic acid residues to form a succinimide derivative, which can lead to racemization and chain branching.Use of protecting groups on the aspartic acid side chain that are more resistant to base-catalyzed cyclization. Addition of HOBt to the deprotection solution.[12]
Racemization Epimerization of the chiral center, particularly with sterically hindered or electron-withdrawing side chains.Use of coupling reagents known to suppress racemization, such as DEPBT.[6] Careful control of reaction times and temperature.
Piperidine Adduct Formation Incomplete scavenging of dibenzofulvene can lead to its addition to the free N-terminus of the peptide.Ensure a sufficient excess of piperidine is used.[11]

Detailed Protocol: SPPS Cycle for Incorporating Fmoc-(R)-2-Thienylglycine

This protocol describes a single coupling cycle for the manual solid-phase synthesis of a peptide containing this compound using the Fmoc/tBu strategy.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin for C-terminal amides)

  • Fmoc-(R)-2-Thienylglycine

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIEA (N,N-Diisopropylethylamine)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solutions: DMF, DCM

  • Kaiser test kit for monitoring free amines

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[1][8]

  • Fmoc Deprotection: a. Drain the DMF. b. Add the deprotection solution (20% piperidine in DMF) to the resin. c. Agitate the mixture for 5-10 minutes. d. Drain the solution and repeat the deprotection step for another 5-10 minutes.[13] e. Self-Validation: Perform a Kaiser test. A positive result (blue beads) indicates the presence of free primary amines.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and then with DCM (2-3 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Coupling: a. In a separate vial, pre-activate Fmoc-(R)-2-Thienylglycine (3-5 equivalents relative to resin loading) with HBTU (3-5 equivalents) and HOBt (3-5 equivalents) in DMF for 2-5 minutes. b. Add DIEA (6-10 equivalents) to the activation mixture. c. Add the activated amino acid solution to the resin. d. Agitate the mixture for 1-2 hours at room temperature. e. Self-Validation: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, the coupling step should be repeated.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

  • Repeat Cycle: The resin is now ready for the next deprotection and coupling cycle.

Cleavage and Final Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers.[14]

Typical Cleavage Cocktail (Reagent K):

  • TFA: 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

The choice of scavengers is crucial to prevent the reattachment of cleaved protecting groups to sensitive amino acid side chains like tryptophan, methionine, and cysteine.[14][15]

Conclusion

The successful incorporation of Fmoc-(R)-2-Thienylglycine into peptides via SPPS is a reproducible and efficient process when guided by a thorough understanding of the underlying chemical principles and adherence to validated protocols. By carefully controlling the protection, deprotection, and coupling steps, and by being mindful of potential side reactions, researchers can confidently synthesize novel peptide analogues with enhanced therapeutic potential. The protocols and insights provided in this document serve as a robust foundation for the development of next-generation peptide-based therapeutics.

References

Application Notes and Protocols for Coupling Sterically Hindered Amino Acids: The Case of (R)-2-Thienylglycine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Synthesizing Structurally Complex Peptides

The synthesis of peptides is a cornerstone of modern drug discovery and development.[1][2][3] By assembling amino acids into precise sequences, scientists can create therapeutics that mimic or inhibit biological functions with high specificity. However, the expanding therapeutic landscape demands peptides with enhanced properties, such as increased stability against enzymatic degradation, improved receptor affinity, and unique conformational structures. This has led to the widespread incorporation of unnatural or sterically hindered amino acids.[4]

(R)-2-Thienylglycine is a prime example of such a valuable building block. Its bulky thienyl side chain can confer significant proteolytic resistance and introduce unique structural constraints into a peptide backbone, making it a desirable component in novel drug candidates.[4][5] However, these same beneficial features present a significant synthetic challenge. The steric bulk of the thienyl group physically obstructs the formation of the amide bond, leading to slow reaction kinetics, incomplete couplings, and an increased risk of side reactions, most notably the loss of chiral purity (racemization).[6][7][8]

Standard coupling reagents, such as carbodiimides, are often inefficient in these scenarios.[6][7][9] Overcoming this hurdle requires the use of highly potent coupling reagents and optimized protocols designed specifically for "difficult" couplings. This guide provides a detailed analysis of modern coupling reagents, evidence-based strategies for their selection, and robust protocols for the successful incorporation of hindered amino acids like this compound.

The Mechanistic Hurdle: Steric Hindrance and Racemization

In a typical peptide coupling, the carboxyl group of one amino acid is "activated" by a coupling reagent, making it highly electrophilic. The nucleophilic N-terminal amine of the second amino acid then attacks this activated carbonyl carbon to form the peptide bond.

Steric hindrance, as seen with this compound, creates a physical barrier that slows this nucleophilic attack.[6] This sluggish reaction rate is the primary cause of two major problems:

  • Incomplete Coupling: The reaction may stall before all the free amines have reacted, resulting in deletion sequences that are difficult to purify away from the target peptide.[10]

  • Racemization: To achieve activation, the carboxyl group is converted into a highly reactive intermediate. If the subsequent aminolysis is slow, this intermediate has a longer lifetime, increasing the chance for a proton to be abstracted from the α-carbon. This leads to the formation of a planar oxazolone intermediate, which can be re-protonated from either face, scrambling the stereochemistry of the amino acid.[9][11][12][13] Suppressing racemization is critical, as diastereomeric impurities can alter a peptide's biological activity and are often challenging to separate.

Therefore, the ideal coupling reagent for a hindered amino acid must create an extremely reactive activated intermediate to accelerate the desired aminolysis, outcompeting the pathways that lead to racemization and other side reactions.[11]

A Comparative Guide to Coupling Reagents for Hindered Systems

For challenging couplings, the choice of reagent is critical. While many exist, they primarily fall into two categories: carbodiimides (which require additives) and the more powerful onium salts.

Carbodiimides and Additives

Carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are cost-effective but generally not potent enough for hindered systems on their own.[7][9] Their utility is dependent on additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure, which form active esters that are less prone to racemization.[11] However, for residues as demanding as this compound, this combination is often insufficient.

Onium Salt-Based Reagents: The Modern Workhorse

Onium salts are the preferred choice for difficult couplings due to their high reactivity and efficiency.[6][7][11][14] They are broadly classified as uronium/aminium or phosphonium salts.

  • Uronium/Aminium Salts: These reagents form highly reactive esters with the carboxylic acid.

    • HATU: Long considered the gold standard for difficult couplings, HATU is the aminium salt of HOAt (1-hydroxy-7-azabenzotriazole).[15] The OAt-ester it forms is exceptionally reactive. This is partly due to the neighboring group effect of the pyridine nitrogen in the HOAt moiety, which is believed to stabilize the transition state of the aminolysis step.[14][15][16]

    • HBTU: A close relative of HATU, but based on HOBt. It is generally less reactive than HATU and may be less effective for severely hindered couplings.[14][17]

    • COMU: A third-generation uronium salt based on Oxyma Pure.[9] COMU's reactivity is comparable, and in some cases superior, to HATU.[18][19] Its major advantages are a significantly better safety profile (Oxyma is not explosive like HOAt), excellent solubility, and by-products that are easily washed away.[9][18][20]

  • Phosphonium Salts:

    • PyBOP and PyAOP: These are powerful phosphonium-based reagents. A key advantage is that they do not possess the guanidinium core found in HATU/HBTU, thus avoiding a potential chain-terminating side reaction known as guanidinylation.[6][12] PyAOP is the HOAt-based analogue and is generally more potent than the HOBt-based PyBOP.[6][14]

  • Acyl Fluoride Reagents:

    • TFFH: For extremely hindered amino acids (e.g., α,α-disubstituted residues), in-situ generation of the amino acid fluoride using a reagent like TFFH can be a highly effective strategy where even powerful onium salts may fail.[6][7][9]

Data Presentation: Reagent Selection Guide

The table below summarizes the key characteristics of the most powerful and commonly used reagents for hindered couplings to guide selection.

FeatureHATU COMU PyAOP
Reagent Type Aminium Salt (HOAt-based)Uronium Salt (Oxyma-based)Phosphonium Salt (HOAt-based)
Reactivity Excellent. Considered a benchmark for difficult couplings.[15][18]Excellent. Reactivity is comparable or superior to HATU in many cases.[9][18][19]Excellent. Highly reactive due to the HOAt leaving group.[14]
Racemization Suppression Very High. The HOAt moiety is highly effective at preserving stereochemistry.[18]Very High. The Oxyma leaving group provides excellent suppression of racemization.[13][20]Very High. Generally associated with low levels of racemization.[6]
Safety Profile Caution. Based on HOAt, which is known to be explosive and requires careful handling.[18]High. Based on non-explosive Oxyma Pure, making it a much safer alternative.[9][18][20]Caution. Based on explosive HOAt.
Key By-Products Tetramethylurea (soluble)Morpholinyl-based urea (highly soluble)[19]Hexamethylphosphoramide (HMPA) from older BOP reagent was toxic; PyBOP/PyAOP byproducts are safer but require thorough removal.[9]
Potential Side Reactions Guanidinylation of the N-terminal amine if not pre-activated.[12][15]Less prone to guanidinylation but pre-activation is still best practice.No risk of guanidinylation.
Best For The most challenging couplings where maximum reactivity is needed, assuming safety protocols are in place.High-performance, high-throughput, and safety-conscious applications. An excellent modern alternative to HATU.[9][18]Critical couplings where the risk of guanidinylation must be completely avoided.

Visualization of Key Processes

To better understand the experimental choices, the following diagrams illustrate the core reaction mechanism and the overall laboratory workflow.

PeptideCouplingMechanism cluster_activation Step 1: Carboxyl Activation cluster_coupling Step 2: Aminolysis R-COOH Fmoc-AA-OH Active_Ester Fmoc-AA-O-X (Highly Reactive Ester) R-COOH->Active_Ester Activation Onium_Salt Onium Salt (e.g., HATU, COMU) Onium_Salt->Active_Ester Base Base (e.g., DIPEA) Base->R-COOH Deprotonates Peptide_Bond Fmoc-AA-NH-Peptide-Resin (New Peptide Bond) Active_Ester->Peptide_Bond Coupling Amine H₂N-Peptide-Resin Amine->Peptide_Bond Nucleophilic Attack

Caption: General mechanism of onium salt-mediated peptide bond formation.

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash (3-5x) deprotection->wash1 coupling Amino Acid Coupling (See Protocols) wash1->coupling wash2 DMF Wash (3x) coupling->wash2 ninhydrin Completion Check? (Kaiser Test) wash2->ninhydrin repeat_cycle Repeat for Next Amino Acid ninhydrin->repeat_cycle Complete double_coupling Perform Double Coupling ninhydrin->double_coupling Incomplete repeat_cycle->deprotection end Final Deprotection & Cleavage repeat_cycle->end double_coupling->wash2

Caption: Standard solid-phase peptide synthesis (SPPS) workflow cycle.

Detailed Experimental Protocols

The following are generalized solid-phase peptide synthesis (SPPS) protocols. They assume a starting resin loading of 0.5 mmol/g. All equivalents are calculated relative to the resin's loading capacity. All operations should be performed in a dedicated peptide synthesis vessel with appropriate agitation.

Protocol 1: High-Efficiency HATU-Mediated Coupling

This protocol is recommended for achieving maximum coupling efficiency with this compound or other similarly hindered residues.

Materials:

  • Fmoc-protected resin (e.g., Rink Amide)

  • Fmoc-(R)-2-Thienylglycine (4.0 eq.)

  • HATU (3.9 eq.)[7]

  • N,N-Diisopropylethylamine (DIPEA) (8.0 eq.)[7]

  • Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection solution: 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30 minutes, then drain.

  • Fmoc Deprotection: Add the deprotection solution to the resin and agitate for 3 minutes. Drain. Add fresh deprotection solution and agitate for an additional 10-15 minutes. Drain the vessel.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

  • Amino Acid Pre-activation (CRITICAL): In a separate vial, dissolve Fmoc-(R)-2-Thienylglycine and HATU in DMF. Add DIPEA to this solution and vortex for 1-2 minutes.[18] This pre-activation step is crucial to prevent guanidinylation of the resin-bound amine.[12]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours. For extremely difficult couplings, this time can be extended.[6][7]

  • Washing: Drain the reaction vessel and wash the resin with DMF (3 x 1 min).

  • Completion Check: Perform a Kaiser test (or other appropriate test for secondary amines if coupling to proline) to confirm the absence of free primary amines.[21] If the test is positive (indicating an incomplete reaction), proceed immediately to the Double Coupling protocol.

Protocol 2: High-Performance and Safety with COMU

This protocol offers reactivity comparable to HATU with a superior safety profile.

Materials:

  • Fmoc-protected resin

  • Fmoc-(R)-2-Thienylglycine (4.0 eq.)

  • COMU (3.9 eq.)

  • DIPEA (8.0 eq.)

  • DMF, peptide synthesis grade

  • Deprotection solution: 20% (v/v) Piperidine in DMF

Procedure:

  • Follow steps 1-3 from Protocol 1 (Resin Preparation, Fmoc Deprotection, and Washing).

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-(R)-2-Thienylglycine and COMU in DMF. Add DIPEA and vortex for 1-2 minutes.[18]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 1-2 hours. The high solubility of COMU and its by-products often facilitates a cleaner reaction.[18][20]

  • Follow steps 6-7 from Protocol 1 (Washing and Completion Check).

Protocol 3: Troubleshooting with a Double Coupling Strategy

This method is used to drive an incomplete reaction to completion after a positive Kaiser test.

Procedure:

  • After the first coupling reaction (e.g., Step 5 in Protocol 1 or 2) and a positive Kaiser test, drain the coupling solution. Do not proceed to deprotection.

  • Wash the resin with DMF (3 x 1 min).

  • Prepare a fresh solution of activated amino acid exactly as described in Step 4 of Protocol 1 (using HATU) or Step 2 of Protocol 2 (using COMU).

  • Add this fresh solution to the resin and perform a second coupling reaction for 1-2 hours.[7]

  • Drain and wash the resin with DMF (3 x 1 min).

  • Perform a final Kaiser test to confirm completion before proceeding to the next cycle.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Low Coupling Yield / Positive Kaiser Test Insufficient Reagent Potency: The chosen reagent is not strong enough for the steric hindrance.Switch to a more powerful reagent (e.g., from HBTU to HATU or COMU).[6][7]
Slow Reaction Kinetics: The reaction time was too short.Increase the coupling time (e.g., to 4 hours or overnight).[7] Consider gentle heating or microwave synthesis, but monitor carefully for racemization.[6][7]
Incomplete First Coupling: A single coupling was not sufficient.Perform a double coupling as described in Protocol 3.[7]
Racemization Detected Over-activation: The active ester exists for too long before aminolysis.Minimize the pre-activation time to 1-2 minutes before adding the solution to the resin.[6]
Strong Base: The base (e.g., DIPEA) is too strong or concentrated, promoting α-proton abstraction.Use a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[6][13]
High Temperature: Elevated temperatures accelerate racemization.Perform the coupling at room temperature or lower if possible.[6]
Guanidinylation Side Product Reagent Reaction with Free Amine: The uronium/aminium salt (HATU, HBTU) reacts directly with the N-terminal amine, capping the chain.Always pre-activate. Mix the amino acid, coupling reagent, and base in a separate vial before adding the mixture to the deprotected resin.[12][15][22]

Conclusion

The successful incorporation of sterically hindered amino acids like this compound is a critical capability in modern peptide-based drug development. While posing a significant synthetic challenge, these difficulties can be reliably overcome through the selection of appropriate high-potency coupling reagents and the application of optimized protocols. Onium salt reagents, particularly HATU and its safer, highly effective alternative COMU , are indispensable tools for this purpose.[9][18] By understanding the mechanisms behind hindered couplings and potential side reactions, researchers can employ strategies such as pre-activation and double coupling to achieve high yields and excellent purity. Ultimately, the choice of reagent represents a balance between raw reactivity, safety, and the specific demands of the peptide sequence, enabling the synthesis of complex and innovative therapeutic peptides.[18][23]

References

Application Notes and Protocols for the Mass Spectrometry Analysis of (R)-2-Thienylglycine-Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (R)-2-Thienylglycine in Modern Drug Discovery

The incorporation of non-proteinogenic amino acids into peptide-based therapeutics is a cornerstone of modern drug design. These unique building blocks offer a powerful strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. Among these, this compound, a non-canonical amino acid featuring a thiophene moiety, has garnered significant attention. Its rigid, aromatic side chain can induce specific peptide conformations, enhance binding affinity to biological targets, and improve resistance to enzymatic degradation. Consequently, peptides containing this compound are emerging as promising candidates in various therapeutic areas.

The precise characterization of these modified peptides is paramount for both research and development and for ensuring the quality and consistency of potential drug candidates. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for this purpose, providing detailed information on peptide sequence, mass, and the presence of modifications.[1][2] This application note provides a comprehensive guide for the mass spectrometric analysis of this compound-containing peptides, offering detailed protocols and expert insights to navigate the specific challenges associated with this unique amino acid.

Core Principles of Mass Spectrometry for Peptide Analysis

The analysis of peptides by mass spectrometry typically involves three key stages: ionization, mass analysis, and fragmentation. Electrospray ionization (ESI) is the most common ionization technique for peptides, as it is a "soft" ionization method that allows for the generation of intact, multiply-charged peptide ions from a liquid solution.[3] These ions are then separated based on their mass-to-charge ratio (m/z) in a mass analyzer.

For sequence elucidation, tandem mass spectrometry (MS/MS) is employed. In this process, a specific peptide ion (the precursor ion) is selected, isolated, and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[2][4] The resulting fragment ions are then mass analyzed, producing a tandem mass spectrum that contains a wealth of structural information. The fragmentation of the peptide backbone typically occurs at the amide bonds, generating characteristic b- and y-ions, which allow for the deduction of the amino acid sequence.

Experimental Workflow for LC-MS/MS Analysis

A robust and reproducible workflow is essential for the successful analysis of this compound-containing peptides. The following diagram illustrates a typical workflow, from sample preparation to data analysis.

LC-MS/MS Workflow LC-MS/MS Workflow for this compound Peptides cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Peptide_Synthesis Peptide Synthesis & Purification Dissolution Dissolution in LC-MS Grade Solvent Peptide_Synthesis->Dissolution Injection Sample Injection Dissolution->Injection Transfer to Autosampler RP_Column Reversed-Phase C18 Column Injection->RP_Column Gradient_Elution Gradient Elution (Water/ACN with Formic Acid) RP_Column->Gradient_Elution ESI Electrospray Ionization (ESI) Gradient_Elution->ESI Eluent to MS MS1_Scan MS1 Scan (Precursor Ion Detection) ESI->MS1_Scan Isolation Precursor Ion Isolation MS1_Scan->Isolation Fragmentation CID/HCD Fragmentation Isolation->Fragmentation MS2_Scan MS2 Scan (Fragment Ion Detection) Fragmentation->MS2_Scan Spectrum_Interpretation Spectrum Interpretation MS2_Scan->Spectrum_Interpretation Data Acquisition Sequence_Confirmation Sequence Confirmation Spectrum_Interpretation->Sequence_Confirmation

Caption: A typical workflow for the analysis of this compound-containing peptides.

Detailed Protocols

Protocol 1: Sample Preparation

The quality of the mass spectrometry data is intrinsically linked to the purity of the sample.

Materials:

  • This compound-containing peptide (lyophilized powder)

  • LC-MS grade water

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade formic acid (FA)

  • Microcentrifuge tubes

  • Vortex mixer

  • Pipettes and tips

Procedure:

  • Reconstitution: Dissolve the lyophilized peptide in a suitable solvent to a final concentration of 1 mg/mL. A common starting solvent is 50:50 (v/v) water:acetonitrile. For peptides with solubility issues, the addition of a small amount of formic acid (0.1%) or the use of alternative organic solvents like isopropanol may be necessary.

  • Dilution: For initial analysis, dilute the stock solution to a working concentration of 1-10 µM in a solvent mixture that is compatible with the initial mobile phase conditions of the liquid chromatography method (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

  • Centrifugation: Centrifuge the diluted sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet any insoluble material.

  • Transfer: Carefully transfer the supernatant to an appropriate autosampler vial for LC-MS/MS analysis.

Expert Insight: The choice of solvent for reconstitution and dilution is critical. The presence of non-volatile salts or buffers can lead to ion suppression in the ESI source, significantly reducing the signal intensity of the peptide. Always use LC-MS grade solvents and additives.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common separation technique for peptides. The separation is based on the hydrophobicity of the peptides.

Instrumentation and Columns:

  • A high-performance liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • A C18 reversed-phase column (e.g., 2.1 mm internal diameter, 100 mm length, 1.7 µm particle size).

Mobile Phases:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

LC Gradient:

Time (min)% Mobile Phase B
0.05
2.05
20.040
22.095
25.095
25.15
30.05

Flow Rate: 0.3 mL/min Injection Volume: 1-5 µL

Mass Spectrometry Parameters (Example for a Q-TOF instrument):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • MS1 Scan Range: m/z 100-2000

  • MS2 Acquisition: Data-Dependent Acquisition (DDA) of the top 3 most intense precursor ions.

  • Collision Energy: A ramped collision energy (e.g., 20-40 eV) is recommended to ensure good fragmentation across a range of peptide sizes and charge states.

Expert Insight: The presence of the hydrophobic thienyl group may increase the retention time of the peptide on the reversed-phase column compared to a similar peptide without this modification. The LC gradient may need to be optimized to ensure proper elution and separation from any impurities. Formic acid is a common mobile phase additive that aids in protonation of the peptides in the ESI source, leading to better signal intensity.

Fragmentation Analysis of this compound-Containing Peptides

The fragmentation pattern of a peptide provides the necessary information for sequence confirmation. While the fundamental principles of peptide fragmentation (cleavage at the amide bonds to produce b- and y-ions) still apply, the presence of the this compound residue can introduce some unique characteristics.

The thienyl group is an aromatic heterocycle, and like other aromatic side chains (e.g., phenylalanine, tryptophan), it can influence fragmentation. The stable aromatic ring of the thienyl group is unlikely to fragment itself under typical CID conditions. However, cleavage of the bond between the alpha-carbon and the beta-carbon of the side chain can occur, leading to a characteristic neutral loss.

The following diagram illustrates the expected fragmentation of a hypothetical peptide containing this compound (denoted as X).

Fragmentation_Pathway Hypothetical Fragmentation of a Thienylglycine-Containing Peptide cluster_peptide Precursor Ion cluster_fragments Fragment Ions Peptide H-Ala-Gly-X-Val-Leu-OH b2 b2: Ala-Gly Peptide->b2 b-ion series b3 b3: Ala-Gly-X Peptide->b3 b4 b4: Ala-Gly-X-Val Peptide->b4 y1 y1: Leu Peptide->y1 y-ion series y2 y2: Val-Leu Peptide->y2 y3 y3: X-Val-Leu Peptide->y3 y4 y4: Gly-X-Val-Leu Peptide->y4 NeutralLoss Neutral Loss of Thiophene from Side Chain b3->NeutralLoss Possible side chain fragmentation y3->NeutralLoss

Caption: Expected b- and y-ion series from a peptide containing this compound (X).

Data Interpretation and Characteristic Ions

When interpreting the MS/MS spectrum of a this compound-containing peptide, look for the following:

  • Complete b- and y-ion series: The presence of a comprehensive series of b- and y-ions will allow for the unambiguous confirmation of the peptide sequence.

  • Mass shift at the modification site: The mass of the this compound residue (C6H7NO2S) is 157.02 Da. This mass difference should be observed between consecutive b- or y-ions where the residue is located.

  • Potential for neutral loss: While not always a dominant fragmentation pathway, be aware of the possibility of a neutral loss from the side chain. The neutral loss of the thiophene group (C4H4S) would correspond to a mass difference of 84.00 Da.

The following table provides a hypothetical example of the expected m/z values for the b- and y-ions of the peptide Ala-Gly-X-Val-Leu, where X is this compound.

Ion TypeSequenceCalculated m/z (singly charged)
b1Ala72.04
b2Ala-Gly129.07
b3 Ala-Gly-X 286.09
b4Ala-Gly-X-Val385.16
y1Leu114.09
y2Val-Leu213.16
y3 X-Val-Leu 370.18
y4Gly-X-Val-Leu427.20

Troubleshooting and Advanced Considerations

  • Low Signal Intensity: If the peptide signal is weak, consider optimizing the sample concentration, injection volume, and ESI source parameters. The use of nano-electrospray can also significantly enhance sensitivity.

  • Poor Fragmentation: If the MS/MS spectra lack sufficient fragment ions, try increasing the collision energy. For particularly stable peptides, alternative fragmentation techniques such as Electron Transfer Dissociation (ETD) may be beneficial, as it tends to cleave the peptide backbone more randomly and is less dependent on the peptide's primary structure.

  • Ambiguous Localization of Modification: For peptides with multiple potential modification sites, high-resolution mass spectrometry is crucial for accurate mass determination of the fragment ions to pinpoint the location of the this compound residue.

Conclusion

The mass spectrometric analysis of this compound-containing peptides is a critical component of their development as potential therapeutics. By employing a systematic approach encompassing careful sample preparation, optimized LC-MS/MS conditions, and a thorough understanding of the potential fragmentation pathways, researchers can confidently characterize these novel molecules. The protocols and insights provided in this application note serve as a robust starting point for developing and validating analytical methods for this important class of modified peptides.

References

NMR Spectroscopic Characterization of (R)-2-Thienylglycine Peptides: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-proteinogenic amino acids into peptides is a cornerstone of modern drug discovery, offering a pathway to enhanced therapeutic properties such as increased proteolytic stability and improved receptor affinity.[1] (R)-2-thienylglycine, a conformationally unique building block, has emerged as a valuable residue for these purposes. A thorough understanding of how this modification impacts peptide structure is critical for rational drug design. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent technique for elucidating the three-dimensional structure of molecules in solution.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the detailed NMR spectroscopic characterization of peptides containing this compound, from sample preparation to complete structural assignment using a suite of 1D and 2D NMR experiments.

Introduction

This compound is an unnatural amino acid that introduces a thiophene ring into the peptide backbone. The thiophene moiety can impart unique electronic properties, engage in distinct hydrogen bonding, and introduce conformational constraints, all of which can be leveraged to fine-tune the biological activity of a peptide therapeutic.[1] However, the precise structural consequences of incorporating this residue must be rigorously characterized to establish clear structure-activity relationships (SAR).

NMR spectroscopy provides unparalleled atomic-level insights into peptide structure and dynamics in a near-physiological solution state.[2] This guide presents a systematic workflow for the complete NMR characterization of this compound-containing peptides. We will detail field-proven protocols for sample preparation and the acquisition and analysis of a suite of NMR experiments, including COSY, TOCSY, NOESY, HSQC, and HMBC, to achieve unambiguous resonance assignment and conformational analysis.

Part 1: Foundational Principles & Sample Preparation

The this compound Residue: A Unique NMR Signature

The key to characterizing a peptide containing this compound (Thg) is to identify its unique set of signals within the complex NMR spectrum. The Thg residue consists of an alpha-proton (Hα) directly attached to the peptide backbone and a thiophene ring with three aromatic protons (H3, H4, and H5). These protons form a distinct spin system that can be identified using through-bond correlation experiments.

Core NMR Concepts for Peptide Analysis

Successful NMR analysis of peptides relies on three fundamental phenomena:

  • Chemical Shift: The resonance frequency of a nucleus, which is highly sensitive to its local electronic environment. Protons and carbons in different amino acid residues, and even within the same residue, will have distinct chemical shifts.

  • Scalar (J) Coupling: A through-bond interaction between nuclei, typically over two or three bonds. This is the basis for experiments like COSY and TOCSY, which reveal which protons are connected within a single amino acid residue.[4][5]

  • Nuclear Overhauser Effect (NOE): A through-space dipolar coupling between protons that are close to each other (< 5-6 Å), regardless of whether they are bonded.[6] The NOE is the primary source of information for determining the three-dimensional structure of a peptide.[4][6]

Protocol 1: High-Quality Sample Preparation

Meticulous sample preparation is the prerequisite for acquiring high-quality NMR data.[7] The stability and solubility of the peptide are paramount.

Methodology:

  • Peptide Purity and Concentration:

    • Ensure the peptide is of high purity (>95%), as impurities can complicate spectra.[4]

    • Dissolve the peptide to a final concentration of 1-5 mM for optimal signal-to-noise.[8] For a 20-residue peptide, this typically requires 1.5-7.5 mg of material for a 500 µL sample volume.[8]

  • Buffer and Solvent Selection:

    • Choose a buffer system that ensures peptide stability and does not have signals that overlap with peptide resonances. A phosphate buffer system is often a good choice.[9][10]

    • Maintain a total salt concentration below 200 mM to avoid signal broadening.[10]

    • For observation of exchangeable amide protons (HN), which are crucial for sequential assignment, the pH should generally be maintained below 7.5 (typically in the 4.0-7.0 range).[9][10]

    • The sample should be prepared in a solution containing 90-95% H₂O and 5-10% D₂O. The D₂O provides the deuterium lock signal required by the spectrometer.[4][9]

  • Final Sample Preparation:

    • Dissolve the lyophilized peptide in the chosen buffer system.

    • Gently transfer the solution into a high-quality NMR tube.

    • Add an internal chemical shift reference, such as a small amount of DSS or TSP, if desired.[10]

    • To prevent bacterial growth during long experiments, 0.05% sodium azide can be added.[10]

Part 2: 1D and 2D Homonuclear NMR for Sequential Assignment

The first step in structure determination is the sequential assignment of all proton resonances to their respective amino acids in the peptide sequence.[4]

1D ¹H NMR: The Initial Overview

A simple 1D ¹H NMR spectrum provides the first look at the sample's quality, indicating proper folding and the absence of aggregation. For a peptide containing this compound, the aromatic protons of the thienyl ring are expected to resonate in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm.[2][9][11]

Protocol 2: Acquiring and Analyzing 2D ¹H-¹H COSY and TOCSY Spectra

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify the spin systems of individual amino acid residues.[5][12] A COSY spectrum shows correlations between protons that are directly coupled (typically separated by three bonds), while a TOCSY spectrum reveals correlations between all protons within a coupled network or "spin system".[5]

Methodology:

  • Data Acquisition:

    • Set the temperature to a value where the peptide is stable and the amide proton signals are well-resolved (e.g., 298 K).[11]

    • Acquire a 2D ¹H-¹H TOCSY spectrum with a mixing time of 60-80 ms to allow magnetization transfer throughout the entire spin system.[4]

    • Acquire a 2D ¹H-¹H COSY spectrum to identify direct J-couplings.

  • Data Analysis and Thienylglycine Identification:

    • Identify the unique spin systems for each amino acid. For example, Alanine will show a strong correlation between its Hα and Hβ methyl protons.

    • The this compound residue will exhibit a distinct pattern. Its Hα proton will show a COSY cross-peak to the H3 proton of the thiophene ring. The TOCSY spectrum will then show further correlations from H3 to H4, and from H4 to H5, revealing the complete, isolated spin system of the thienyl ring.

Protocol 3: Acquiring and Analyzing 2D ¹H-¹H NOESY/ROESY Spectra

Once the individual spin systems are identified, the NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is used to link them together in the correct sequence.[4][12] NOESY detects protons that are close in space.

Methodology:

  • Data Acquisition:

    • Acquire a 2D ¹H-¹H NOESY spectrum with a mixing time of 100-200 ms. The optimal mixing time may need to be determined experimentally.[11] For larger peptides or those exhibiting intermediate tumbling, a ROESY experiment may be necessary.[2][11]

  • Sequential Assignment Workflow:

    • The standard method for sequential assignment, developed by Wüthrich, relies on finding specific NOE connectivities between adjacent residues.[11]

    • dαN(i, i+1): The key sequential connection is the NOE between the Hα proton of one residue (i) and the amide proton (HN) of the next residue (i+1).

    • dNN(i, i+1): In helical regions, an NOE between the amide protons of adjacent residues is often observed.

    • dβN(i, i+1): NOEs between a side-chain proton (Hβ) of residue (i) and the amide proton of residue (i+1) can also be used.

    • By "walking" along the peptide backbone using these sequential connectivities, the previously identified spin systems can be assigned to their correct position in the peptide sequence.

    • Crucially, NOEs will be observed between the Thg Hα and the thienyl ring protons (H3, H4, H5) and the protons of the preceding and succeeding residues, providing valuable conformational information.

Part 3: 2D Heteronuclear NMR for Complete Structural Elucidation

For unambiguous assignment, especially in cases of spectral overlap, heteronuclear correlation experiments are invaluable.[13] These experiments require the peptide to be isotopically labeled with ¹³C and/or ¹⁵N, which is standard for recombinantly expressed peptides but can be achieved through synthesis using labeled amino acids.[8][9]

Protocol 4: Acquiring and Analyzing 2D ¹H-¹³C HSQC Spectra

The HSQC (Heteronuclear Single Quantum Coherence) experiment correlates protons with their directly attached carbons (or nitrogens).[14]

Methodology:

  • Data Acquisition: Acquire a 2D ¹H-¹³C HSQC spectrum using a standard pulse sequence.

  • Data Analysis:

    • Each cross-peak in the spectrum represents a one-bond C-H connection.

    • This allows for the direct assignment of the carbon resonances for each proton that has already been assigned.

    • The thienyl carbons of the Thg residue will have characteristic chemical shifts that can be confirmed with this experiment.

Protocol 5: Acquiring and Analyzing 2D ¹H-¹³C HMBC Spectra

The HMBC (Heteronuclear Multiple Bond Correlation) experiment reveals correlations between protons and carbons over two to three bonds. This is extremely useful for confirming assignments and linking different parts of a molecule, particularly across the peptide bond where no proton-proton scalar coupling exists.

Methodology:

  • Data Acquisition: Acquire a 2D ¹H-¹³C HMBC spectrum. It is often useful to acquire two spectra optimized for different coupling constants (e.g., 5 Hz and 10 Hz) to capture a wider range of correlations.

  • Data Analysis:

    • HMBC correlations can confirm the sidechain structure of amino acids.

    • Crucially, a correlation between the Hα of residue (i) and the carbonyl carbon (C=O) of the same residue, as well as the C=O of the preceding residue (i-1), can be observed, providing an alternative method for sequential assignment.

    • For the Thg residue, HMBC will show correlations from the Hα to the thienyl carbons C2 and C3, and from the thienyl protons to their neighboring carbons, solidifying the complete assignment of the residue.

Part 4: Data Interpretation and Structural Insights

Data Summary Tables

The following tables provide expected chemical shift ranges for the this compound residue within a peptide, based on data for thiophene and its derivatives.[2][7][9][11][13] Actual values will vary depending on the local peptide environment.

Table 1: Expected ¹H Chemical Shift Ranges for this compound Protons

Proton Expected Chemical Shift (δ, ppm)
4.5 - 5.5
H3 7.0 - 7.5
H4 7.0 - 7.4

| H5 | 7.3 - 7.8 |

Table 2: Expected ¹³C Chemical Shift Ranges for this compound Carbons

Carbon Expected Chemical Shift (δ, ppm)
55 - 65
C=O 170 - 178
C2 140 - 150
C3 125 - 130
C4 126 - 132

| C5 | 124 - 129 |

Conformational Analysis

The ultimate goal of the NMR analysis is to determine the three-dimensional structure of the peptide. The NOESY spectrum is the primary source of structural restraints.[6]

  • Intra-residue NOEs: Provide information on the side-chain conformation.

  • Sequential NOEs: Define the backbone conformation.

  • Medium- and Long-Range NOEs: These are NOEs between residues that are not adjacent in the sequence. They are crucial for defining the global fold of the peptide.

  • Thienylglycine-Specific NOEs: NOEs between the thienyl protons (H3, H4, H5) and protons on other residues, both nearby and distant in the sequence, are particularly informative. They precisely define the orientation of the thiophene ring relative to the rest of the peptide, which is critical for understanding its influence on receptor binding and overall conformation.

Visualizing the Experimental Workflow

The logical flow from sample preparation to structural elucidation via NMR spectroscopy is depicted in the following diagrams.

NMR_Workflow cluster_prep Part 1: Sample Preparation cluster_acq Part 2 & 3: Data Acquisition Peptide_Synthesis Peptide Synthesis (>95% Purity) Buffer_Prep Buffer Preparation (90% H2O / 10% D2O, pH 4-7) Peptide_Synthesis->Buffer_Prep Dissolve NMR_Sample Final NMR Sample (1-5 mM, 500 µL) Buffer_Prep->NMR_Sample Transfer OneD_H1 1D ¹H NMR_Sample->OneD_H1 NMR_Sample->OneD_H1 TOCSY 2D ¹H-¹H TOCSY COSY 2D ¹H-¹H COSY NOESY 2D ¹H-¹H NOESY HSQC 2D ¹H-¹³C HSQC (requires ¹³C label) HMBC 2D ¹H-¹³C HMBC (requires ¹³C label)

Caption: Workflow for NMR sample preparation and data acquisition.

Analysis_Workflow cluster_analysis Part 4: Data Analysis & Structure Calculation Spin_System Identify Spin Systems (COSY, TOCSY) Seq_Assign Sequential Assignment (NOESY) Spin_System->Seq_Assign Hetero_Assign Confirm with Heteronuclear Data (HSQC, HMBC) Seq_Assign->Hetero_Assign NOE_Restraints Extract NOE Restraints Hetero_Assign->NOE_Restraints Structure_Calc 3D Structure Calculation & Refinement NOE_Restraints->Structure_Calc Final_Structure Final Peptide Structure Ensemble Structure_Calc->Final_Structure

Caption: Workflow for NMR data analysis and structure determination.

Conclusion

The detailed structural characterization of peptides modified with non-proteinogenic amino acids like this compound is indispensable for advanced drug development. The systematic application of modern 1D and 2D NMR techniques, as outlined in this guide, provides a robust and reliable pathway to achieve complete resonance assignment and elucidate the high-resolution three-dimensional structure in solution. This atomic-level understanding is critical for correlating conformational changes with biological activity, ultimately enabling the rational design of more potent and stable peptide therapeutics.

References

Application Notes & Protocols: The Strategic Use of (R)-2-Thienylglycine in the Synthesis of Neuroactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise three-dimensional architecture of a drug molecule is paramount to its efficacy and safety, particularly within the complex landscape of the central nervous system. Chirality, the "handedness" of a molecule, governs its interaction with biological targets like enzymes and receptors, which are themselves chiral.[1][2] This guide delves into the strategic application of (R)-2-thienylglycine, a non-proteinogenic α-amino acid, as a pivotal chiral building block in the synthesis of potent neuroactive compounds. We will explore its instrumental role in constructing the thienopyridine scaffold, a core structure in several blockbuster antiplatelet agents critical for preventing neurovascular thrombotic events. Through detailed synthetic workflows, protocols, and mechanistic discussions, this document provides researchers and drug development professionals with a comprehensive understanding of how to leverage this versatile synthon.

The Imperative of Chirality in Neuroactive Drug Design

Nature is inherently chiral; the building blocks of life—amino acids and sugars—exist predominantly in a single enantiomeric form. Consequently, drug targets within the body are stereoselective, meaning they differentiate between the enantiomers of a chiral drug.[1][3] One enantiomer, the eutomer, may elicit the desired therapeutic effect, while its mirror image, the distomer, could be inactive, less active, or even responsible for adverse effects.[1][4]

This principle is especially critical in neuroscience. The precise fit of a neurotransmitter or a drug molecule into its receptor binding pocket is a three-dimensional event. Employing enantiomerically pure compounds, synthesized from chiral precursors like this compound, is a cornerstone of modern medicinal chemistry, enabling the development of safer and more effective medications.[5]

This compound (Figure 1) is a valuable chiral synthon for several reasons:

  • Defined Stereocenter: It provides a fixed (R)-configuration at the α-carbon.

  • Thiophene Moiety: The thiophene ring is a bioisostere of a benzene ring, often contributing to enhanced metabolic stability or improved biological activity.

  • Reactive Handles: The carboxylic acid and amine groups offer versatile points for chemical modification and incorporation into larger molecular frameworks.

This compound and its derivatives are particularly significant as building blocks for molecules that modulate neurotransmitter activity and for synthesizing novel drugs targeting mood and pain disorders.[6]

Figure 1: Structure of this compound

A foundational chiral building block in medicinal chemistry.

Application Focus: Synthesis of Thienopyridine Antiplatelet Agents

A primary application of this compound and related chiral amines is in the synthesis of the thienopyridine class of drugs. These compounds, including the widely prescribed Clopidogrel and Prasugrel, are potent inhibitors of the P2Y12 receptor on platelets.[7] By preventing ADP-induced platelet aggregation, they play a crucial neuroprotective role in the secondary prevention of ischemic stroke and other thrombotic events.[8][9]

The core of these drugs is the tetrahydrothieno[3,2-c]pyridine scaffold. The stereochemistry of the substituent on the pyridine nitrogen is critical for activity, making enantioselective synthesis indispensable.

G Start This compound or related chiral amine Core Tetrahydrothieno[3,2-c]pyridine Scaffold Start->Core Key Chiral Building Block Drug1 Clopidogrel Core->Drug1 Drug2 Prasugrel Core->Drug2 Drug3 Ticlopidine (Achiral Precursor) Core->Drug3 Action P2Y12 Receptor Inhibition Drug1->Action Drug2->Action Drug3->Action Outcome Prevention of Neurovascular Thrombotic Events Action->Outcome

Caption: Logical flow from chiral precursors to neuroprotective drugs.

Synthetic Protocol: Enantioselective Synthesis of (S)-Clopidogrel Intermediate

Clopidogrel is a prodrug that is metabolized in vivo to its active form, which irreversibly binds to the P2Y12 receptor.[10] The therapeutic activity resides exclusively in the (S)-enantiomer. While many syntheses of Clopidogrel exist, a common strategy involves the coupling of a chiral α-amino ester with a thiophene-containing electrophile, followed by cyclization.[11][12] This ensures the correct stereochemistry is installed early in the sequence.

The following protocol details a key coupling step representative of an industrial approach to an intermediate of (S)-Clopidogrel.

Caption: Synthetic workflow for (S)-Clopidogrel synthesis.

Protocol: Nucleophilic Substitution for Intermediate C

This protocol describes the N-alkylation of the chiral amine, (S)-(+)-Methyl-amino(2-chlorophenyl)acetate, with an activated thiophene derivative. The integrity of the stereocenter is maintained under these conditions.

Materials & Reagents

ReagentM.W. ( g/mol )Quantity (molar eq.)Notes
(S)-(+)-Methyl-amino(2-chlorophenyl)acetate199.631.0Chiral starting material
2-(2-Thienyl)ethyl tosylate282.381.1Alkylating agent
Potassium Carbonate (K₂CO₃), anhydrous138.212.5Base
Potassium Iodide (KI)166.000.1 (catalytic)Finkelstein reaction catalyst
Acetonitrile (MeCN)41.05~10 volumesSolvent

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add (S)-(+)-Methyl-amino(2-chlorophenyl)acetate (1.0 eq.).

  • Addition of Reagents: Add anhydrous potassium carbonate (2.5 eq.), potassium iodide (0.1 eq.), and acetonitrile (~10 volumes based on the starting amine).

  • Initiation: Begin stirring the suspension at room temperature. Add 2-(2-Thienyl)ethyl tosylate (1.1 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approx. 80-82°C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed (typically 8-12 hours).

  • Work-up: After completion, cool the reaction mixture to room temperature. Filter the inorganic salts and wash the filter cake with a small amount of acetonitrile.

  • Solvent Removal: Combine the filtrate and washings, and concentrate the solution under reduced pressure to obtain the crude product as an oil.

  • Purification: The crude oil (Intermediate C) can be purified by column chromatography on silica gel or carried forward to the next step (cyclization with formaldehyde) without further purification, depending on the desired purity.[11]

Causality and Insights:

  • Choice of Base: Potassium carbonate is a moderately strong, non-nucleophilic base, ideal for deprotonating the amine without causing hydrolysis of the ester.

  • Catalytic KI: The tosylate is a good leaving group, but the in-situ formation of the more reactive iodo species via the Finkelstein reaction (catalyzed by KI) can accelerate the rate of this SN2 substitution.[11]

  • Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates SN2 reactions without interfering with the process.

Synthetic Protocol: Preparation of Prasugrel

Prasugrel is a third-generation thienopyridine with a more rapid onset and more potent antiplatelet effect compared to Clopidogrel.[10] Its synthesis also relies on the construction of the core tetrahydrothieno[3,2-c]pyridine ring system. A common route involves the acylation of a pre-formed thienopyridine intermediate.[13][14]

Caption: Final acetylation step in the synthesis of Prasugrel.

Protocol: Acetylation of Thienopyridine Intermediate D

This protocol details the final step in a published synthesis of Prasugrel, where the hydroxyl group on the thiophene ring (present in a tautomeric form of the precursor) is acetylated.[13]

Materials & Reagents

ReagentM.W. ( g/mol )Quantity (per 100g of D)Notes
5-(α-Cyclopropylcarbonyl-2-fluorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (Intermediate D)331.43100 g (0.30 mol)Key intermediate
Toluene92.14400 mLSolvent
Acetic Acid60.05100 mLCo-solvent
Acetyl Chloride78.50180 g (2.29 mol)Acetylating agent
30% Sodium Bicarbonate Solution-q.s.For quenching
Ethyl Acetate88.112 x 500 mLExtraction solvent

Step-by-Step Procedure:

  • Reaction Setup: In a 2 L four-necked flask equipped with a mechanical stirrer and thermometer, suspend Intermediate D (100 g) in a mixture of toluene (400 mL) and acetic acid (100 mL) under a nitrogen atmosphere.

  • Stirring: Stir the suspension at 20 ± 5 °C for 10-20 minutes.

  • Addition of Acetylating Agent: Slowly add acetyl chloride (180 g) to the reaction mass, maintaining the temperature at 20 ± 2 °C.

  • Reaction: Stir the reaction mass for 12 to 16 hours at 20 ± 2 °C. Monitor for completion by TLC or HPLC.

  • Quenching: Carefully quench the reaction by pouring the mixture into a 30% aqueous sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the product with ethyl acetate (2 x 500 mL).

  • Washing: Wash the combined organic layers sequentially with saturated sodium chloride solution and then water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and recover the solvent under vacuum.

  • Crystallization: Crystallize the resulting solid from a suitable solvent system (e.g., methanol/ethyl acetate/hexane) to yield pure Prasugrel.[13]

Causality and Insights:

  • Reagent Choice: Acetyl chloride is a highly reactive acetylating agent, ensuring complete conversion. The large excess used drives the reaction to completion.

  • Solvent System: The toluene/acetic acid mixture provides a suitable medium for the suspension and reaction. Acetic acid can also act as a proton source, potentially facilitating the reaction mechanism.

  • Temperature Control: Maintaining a constant temperature of 20 ± 2 °C is crucial to prevent side reactions and ensure the formation of a clean product.

Conclusion and Future Outlook

This compound and its structural relatives are indispensable chiral synthons in the creation of complex neuroactive molecules. Their application in the synthesis of thienopyridine antiplatelet agents like Clopidogrel and Prasugrel underscores the profound impact of stereochemistry on pharmacological activity. The protocols and workflows detailed herein provide a practical framework for researchers, illustrating not just the synthetic steps but also the underlying chemical principles that guide them.

Beyond antiplatelet therapy, the unique electronic and steric properties of the thienylglycine scaffold make it an attractive candidate for developing novel therapeutics for other neurological conditions.[6] Future research will undoubtedly uncover new applications for this versatile building block, leading to the discovery of next-generation neuroactive compounds with improved efficacy and safety profiles. The continued focus on enantioselective synthesis will remain a critical driver of innovation in drug discovery.[15][16]

References

The Art of Molecular Architecture: (R)-2-Thienylglycine as a Premier Building Block for Advanced Functional Materials

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and materials science, the quest for novel molecular entities that impart unique functionalities to materials is perpetual. (R)-2-Thienylglycine, a non-canonical amino acid, has emerged as a compelling building block in the synthesis of sophisticated functional materials. Its inherent chirality, coupled with the electronic properties of the thiophene ring, offers a versatile platform for creating materials with tailored optical, electronic, and recognition capabilities. This guide provides an in-depth exploration of the application of this compound in the design and synthesis of chiral polyamides and luminescent metal-organic frameworks (MOFs), complete with detailed protocols and the scientific rationale behind the experimental choices.

Introduction: The Unique Attributes of this compound

This compound is an analogue of phenylglycine where the phenyl group is replaced by a thiophene ring.[1] This substitution is not trivial; the sulfur atom in the thiophene ring introduces unique electronic characteristics and potential coordination sites, making it an attractive component for functional materials.[2] Its stereochemistry provides a basis for creating chiral environments, crucial for applications in enantioselective separations and asymmetric catalysis.[3][4]

PropertyDescriptionSignificance in Functional Materials
Chemical Structure A chiral amino acid with a thiophene side chain.[5]The amine and carboxylic acid groups allow for polymerization into polyamides and coordination to metal centers in MOFs. The thiophene ring offers unique electronic properties and potential for further functionalization.
Chirality Exists as a specific enantiomer, this compound.Enables the creation of chiral polymers and MOFs for applications in enantioselective separations, asymmetric catalysis, and chiral sensing.[6][7]
Electronic Properties The thiophene ring is an electron-rich aromatic system.Can impart conductivity or serve as a chromophore in the resulting material, leading to applications in electronics and photonics.
Coordination Chemistry The carboxylic acid, amine group, and potentially the sulfur atom of the thiophene ring can coordinate with metal ions.[8][9]Facilitates the formation of stable and diverse metal-organic frameworks with tunable properties.[10][11]

Section 1: Chiral Polyamides for Enantioselective Separations

The incorporation of chiral units like this compound into a polymer backbone can create a chiral stationary phase (CSP) for high-performance liquid chromatography (HPLC).[12][13][14] The principle lies in the differential interaction between the enantiomers of an analyte and the chiral environment of the polymer, leading to their separation.[15]

Causality Behind Experimental Choices

The synthesis of a chiral polyamide from this compound involves a polycondensation reaction. The choice of reaction conditions and monomers is critical for achieving a high molecular weight polymer with well-defined chirality. Low-temperature solution polycondensation is often preferred to minimize racemization of the chiral centers.[16] The use of a diacid chloride as a co-monomer allows for a rapid reaction with the amine groups of the diamine derived from this compound.

Experimental Workflow: Synthesis of a Chiral Polyamide

cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Purification & Characterization Monomer_Prep Step 1: Synthesis of the Diamine Monomer from this compound Polymerization Step 2: Low-Temperature Solution Polycondensation Monomer_Prep->Polymerization Diamine Monomer Purification Step 3: Polymer Precipitation and Washing Polymerization->Purification Crude Polymer Solution Characterization Step 4: Characterization (FTIR, NMR, GPC, TGA) Purification->Characterization Purified Chiral Polyamide

Caption: Workflow for the synthesis of a chiral polyamide incorporating this compound.

Detailed Protocol: Synthesis of Poly(terephthaloyl-(R)-2-thienylglycinamide)

This protocol is adapted from established methods for synthesizing polyamides from amino acid derivatives.[16][17]

Step 1: Synthesis of the Diamine Monomer

The synthesis of a suitable diamine monomer from this compound is a prerequisite for polymerization. A common approach involves the reduction of the carboxylic acid group to an alcohol, followed by conversion to an amine, or coupling two molecules of this compound via a linker. For this protocol, we will assume the availability of a diamine derived from this compound, for instance, one where two this compound units are linked by a flexible spacer.

Step 2: Low-Temperature Solution Polycondensation

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve the diamine monomer derived from this compound (1 equivalent) in anhydrous N,N-dimethylacetamide (DMAc). The concentration should be around 10-15% (w/v).

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Monomer Addition: Slowly add a solution of terephthaloyl chloride (1 equivalent) in anhydrous DMAc to the stirred diamine solution via the dropping funnel over 30 minutes. Maintain the temperature at 0°C.

  • Polymerization: After the addition is complete, continue stirring the reaction mixture at 0°C for 2 hours, and then at room temperature for an additional 12 hours. The viscosity of the solution will increase as the polymerization proceeds.

Step 3: Polymer Precipitation and Washing

  • Precipitation: Pour the viscous polymer solution into a large excess of methanol with vigorous stirring. A fibrous precipitate of the polyamide will form.

  • Washing: Collect the polymer by filtration. Wash the polymer thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.

  • Drying: Dry the purified polymer in a vacuum oven at 60°C for 24 hours.

Step 4: Characterization

TechniquePurposeExpected Results
FTIR Spectroscopy To confirm the formation of amide bonds.Appearance of characteristic amide I (C=O stretch) and amide II (N-H bend) bands around 1650 cm⁻¹ and 1540 cm⁻¹, respectively.
¹H NMR Spectroscopy To verify the polymer structure.Presence of signals corresponding to the aromatic protons of the terephthaloyl unit and the protons of the this compound moiety.
Gel Permeation Chromatography (GPC) To determine the molecular weight and polydispersity of the polymer.A monomodal distribution indicating successful polymerization.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the polyamide.[18]High decomposition temperature, characteristic of aromatic polyamides.

Section 2: Luminescent Metal-Organic Frameworks (MOFs) for Sensing Applications

This compound can act as a chiral organic linker in the synthesis of Metal-Organic Frameworks (MOFs).[8] The resulting MOFs can exhibit interesting properties such as porosity, chirality, and luminescence, making them suitable for applications in gas storage, catalysis, and chemical sensing.[19][20][21][22]

Causality Behind Experimental Choices

The synthesis of MOFs typically involves the self-assembly of metal ions or clusters and organic linkers under solvothermal conditions.[23][24][25] The choice of metal ion is crucial; for instance, Zn(II) is often used due to its versatile coordination geometry and its tendency to form luminescent MOFs.[11] The reaction temperature and time are optimized to promote the formation of a crystalline and stable framework.

Experimental Workflow: Synthesis of a this compound-Based MOF

cluster_0 Reactant Preparation cluster_1 Solvothermal Synthesis cluster_2 Product Isolation & Activation cluster_3 Characterization Reactants Step 1: Dissolve this compound and Metal Salt in Solvent Synthesis Step 2: Heat the Mixture in a Sealed Vessel Reactants->Synthesis Isolation Step 3: Isolate and Wash the MOF Crystals Synthesis->Isolation Activation Step 4: Solvent Exchange and Activation Isolation->Activation Characterization Step 5: Characterize the MOF (PXRD, TGA, BET, Photoluminescence) Activation->Characterization

Caption: General workflow for the solvothermal synthesis of a MOF using this compound as a linker.

Detailed Protocol: Synthesis of a Zn-(R)-2-Thienylglycine MOF

This protocol is a generalized procedure based on the synthesis of amino acid-based MOFs.[9][10]

Step 1: Reactant Preparation

  • In a 20 mL glass vial, dissolve this compound (e.g., 0.1 mmol) in a suitable solvent mixture, such as N,N-dimethylformamide (DMF) and ethanol (e.g., 5 mL of a 1:1 v/v mixture).

  • In a separate vial, dissolve a zinc salt, such as zinc nitrate hexahydrate (e.g., 0.1 mmol), in the same solvent mixture (e.g., 5 mL).

Step 2: Solvothermal Synthesis

  • Combine the two solutions in the 20 mL glass vial.

  • Seal the vial tightly.

  • Place the vial in a programmable oven and heat it to a specific temperature (e.g., 100-120°C) for a designated period (e.g., 24-48 hours).

  • Allow the oven to cool down slowly to room temperature. Crystalline product should form at the bottom of the vial.

Step 3: Product Isolation and Washing

  • Carefully decant the mother liquor.

  • Wash the crystalline product with fresh DMF three times to remove any unreacted starting materials.

  • Collect the crystals by centrifugation or filtration.

Step 4: Solvent Exchange and Activation

  • Immerse the as-synthesized MOF crystals in a volatile solvent like ethanol or acetone for 3 days, replacing the solvent with a fresh portion every 24 hours. This step is crucial to remove the high-boiling-point DMF from the pores of the MOF.

  • Activate the MOF by heating it under vacuum at an elevated temperature (e.g., 100-150°C) for 12 hours to remove the guest solvent molecules from the pores.

Step 5: Characterization

TechniquePurposeExpected Results
Powder X-ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the MOF.A diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure.
Thermogravimetric Analysis (TGA) To determine the thermal stability and the temperature at which the framework decomposes.A stable framework up to a certain temperature, followed by decomposition.
Brunauer-Emmett-Teller (BET) Analysis To measure the surface area and porosity of the MOF.A type I isotherm, characteristic of microporous materials, indicating a high surface area.
Photoluminescence Spectroscopy To investigate the luminescent properties of the MOF.Emission peaks in the visible or UV region, which may be sensitive to the presence of certain analytes, indicating potential for sensing applications.

Conclusion and Future Outlook

This compound stands as a powerful and versatile building block for the creation of advanced functional materials. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel chiral polyamides and luminescent MOFs. The unique combination of chirality and the electronic properties of the thiophene ring opens up a vast design space for materials with applications in enantioselective separations, asymmetric catalysis, chemical sensing, and optoelectronics. Future research will undoubtedly uncover even more exciting applications for this remarkable molecule in the ever-evolving field of materials science.

References

Application Notes and Protocols for the Enzymatic Resolution of (R)-2-Thienylglycine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Enantiopure (R)-2-Thienylglycine in Modern Drug Development

This compound is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of numerous pharmaceutical compounds.[1] Its unique thiophene side chain imparts desirable pharmacokinetic and pharmacodynamic properties to drug candidates, making it a valuable component in medicinal chemistry.[2][3] The stereochemistry of this amino acid is paramount, as the biological activity of pharmaceuticals often resides in a single enantiomer. Consequently, the provision of enantiomerically pure this compound is a critical step in the development of novel therapeutics, particularly in the areas of neuroscience and pain management.[1]

Kinetic resolution, a process in which one enantiomer of a racemic mixture reacts faster than the other, is a powerful technique for obtaining enantiopure compounds. Enzymatic kinetic resolution offers significant advantages over traditional chemical methods, including high enantioselectivity, mild reaction conditions, and a reduced environmental footprint.[4] This application note provides a detailed protocol for the enzymatic resolution of racemic 2-thienylglycine using immobilized Penicillin G Acylase (PGA), an enzyme renowned for its robustness and stereoselectivity in the hydrolysis of N-acyl amino acids.[5]

Principle of the Method: Penicillin G Acylase-Catalyzed Enantioselective Hydrolysis

The enzymatic resolution of racemic 2-thienylglycine is a two-step process. First, the racemic amino acid is N-acylated, typically with a phenylacetyl group, to form N-phenylacetyl-D,L-2-thienylglycine. This derivative then serves as the substrate for Penicillin G Acylase.

PGA belongs to the N-terminal nucleophile hydrolase superfamily and catalyzes the hydrolysis of the amide bond in N-acyl compounds through the formation of a covalent acyl-enzyme intermediate.[6] The enzyme's active site exhibits a distinct stereopreference, leading to the selective hydrolysis of the N-acyl group from the (S)-enantiomer of the substrate. This leaves the desired (R)-N-acyl-2-thienylglycine unreacted and in high enantiomeric excess. The unreacted (R)-enantiomer can then be isolated and the acyl group removed by chemical hydrolysis to yield the final enantiopure this compound.

The use of immobilized PGA offers several advantages, including enhanced thermal and pH stability, ease of separation from the reaction mixture, and the potential for repeated use, which significantly improves the economic viability of the process.[1]

Visualizing the Workflow

Enzymatic_Resolution_Workflow cluster_0 Substrate Preparation cluster_1 Enzymatic Resolution cluster_2 Product Isolation & Purification cluster_3 Final Product Generation Racemic_TG D,L-2-Thienylglycine N_Acylation N-Phenylacetylation Racemic_TG->N_Acylation Racemic_N_Acyl_TG N-Phenylacetyl-D,L-2-Thienylglycine N_Acylation->Racemic_N_Acyl_TG Enzymatic_Hydrolysis Immobilized Penicillin G Acylase Racemic_N_Acyl_TG->Enzymatic_Hydrolysis S_TG (S)-2-Thienylglycine Enzymatic_Hydrolysis->S_TG R_N_Acyl_TG (R)-N-Phenylacetyl-2-Thienylglycine Enzymatic_Hydrolysis->R_N_Acyl_TG Separation Extraction/Separation S_TG->Separation R_N_Acyl_TG->Separation Purified_R_N_Acyl_TG Purified (R)-N-Acyl Derivative Separation->Purified_R_N_Acyl_TG Deacylation Chemical Hydrolysis Purified_R_N_Acyl_TG->Deacylation Final_Product Enantiopure this compound Deacylation->Final_Product

Figure 1: Workflow for the enzymatic resolution of this compound.

Materials and Reagents

  • Substrates and Reagents:

    • D,L-2-Thienylglycine

    • Phenylacetyl chloride

    • Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl)

    • Sodium bicarbonate (NaHCO₃)

    • Ethyl acetate

    • Sodium sulfate (anhydrous)

    • Potassium phosphate monobasic (KH₂PO₄)

    • Potassium phosphate dibasic (K₂HPO₄)

  • Enzyme:

    • Immobilized Penicillin G Acylase (e.g., from Escherichia coli)

  • Analytical Reagents:

    • This compound analytical standard

    • (S)-2-Thienylglycine analytical standard

    • HPLC grade acetonitrile

    • HPLC grade methanol

    • Formic acid

    • Ammonium formate

Experimental Protocols

Part 1: Synthesis of N-Phenylacetyl-D,L-2-Thienylglycine

This protocol is adapted from the procedure for the N-phenylacetylation of D,L-phenylglycine and should be optimized for 2-thienylglycine.

  • Dissolution of Racemic 2-Thienylglycine: Dissolve 10 g of D,L-2-thienylglycine in 100 mL of 1 M NaOH solution in a three-necked flask equipped with a mechanical stirrer and an ice bath.

  • Acylation Reaction: Cool the solution to 0-5 °C. While maintaining the temperature, slowly and simultaneously add 1.2 equivalents of phenylacetyl chloride and 2 M NaOH solution to the flask. The pH of the reaction mixture should be maintained between 9 and 10.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to 0-5 °C and acidify to pH 2 with concentrated HCl. The N-phenylacetyl-D,L-2-thienylglycine will precipitate out of the solution.

  • Isolation and Drying: Filter the precipitate, wash with cold water, and dry under vacuum to a constant weight.

Part 2: Enzymatic Kinetic Resolution

This protocol is based on the established conditions for the resolution of N-acyl phenylglycine using immobilized PGA.[5]

  • Substrate Preparation: Prepare a 0.5% (w/v) solution of N-phenylacetyl-D,L-2-thienylglycine in 0.1 M potassium phosphate buffer (pH 8.0).

  • Enzyme Addition: Add immobilized Penicillin G Acylase to the substrate solution. The optimal enzyme loading should be empirically determined but a starting point of 150 IU per gram of substrate is recommended.[5]

  • Reaction Conditions: Incubate the reaction mixture at 37 °C with gentle agitation.[5]

  • Reaction Monitoring: Monitor the progress of the hydrolysis by taking aliquots at regular intervals and analyzing the enantiomeric excess (e.e.) of the unreacted (R)-N-phenylacetyl-2-thienylglycine and the formation of (S)-2-thienylglycine by chiral HPLC (see Part 4). The reaction should be stopped when the conversion reaches approximately 50% to achieve the highest possible enantiomeric excess of the (R)-enantiomer.

  • Enzyme Recovery: After the reaction, separate the immobilized enzyme by filtration or centrifugation. The enzyme can be washed with buffer and stored for reuse.

  • Product Separation:

    • Acidify the reaction mixture to pH 2 with 2 M HCl to precipitate the unreacted (R)-N-phenylacetyl-2-thienylglycine.

    • Filter the precipitate and wash with cold water.

    • The filtrate contains the (S)-2-thienylglycine, which can be isolated if desired.

Part 3: Hydrolysis of (R)-N-Phenylacetyl-2-Thienylglycine
  • Acid Hydrolysis: Suspend the isolated (R)-N-phenylacetyl-2-thienylglycine in 6 M HCl.

  • Reflux: Heat the mixture to reflux for 4-6 hours.

  • Work-up: Cool the reaction mixture and neutralize with a suitable base (e.g., NaOH or NH₄OH) to precipitate the this compound.

  • Purification: Filter the product, wash with cold water, and recrystallize from a suitable solvent system (e.g., water/ethanol) to obtain high-purity this compound.

Part 4: Chiral HPLC Analysis for Enantiomeric Excess Determination

This is a suggested starting method for the analysis of 2-thienylglycine enantiomers and should be optimized for your specific instrumentation and requirements.

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Chiral Stationary Phase: A macrocyclic glycopeptide-based column, such as an Astec CHIROBIOTIC T, is recommended for the direct analysis of underivatized amino acids.[7] Alternatively, a zwitterionic chiral stationary phase like Chiralpak® ZWIX(+) can be effective.[2]

  • Mobile Phase: A polar ionic mobile phase is often effective. A starting point could be a mixture of Methanol/Acetonitrile/Water (49/49/2 v/v/v) containing 50 mM formic acid and 50 mM ammonium formate.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 230 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase. For the reaction mixture, dilute an aliquot with the mobile phase and filter through a 0.45 µm syringe filter before injection.

  • Quantification: Calculate the enantiomeric excess (% e.e.) using the peak areas of the two enantiomers: % e.e. = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Data Presentation: Optimizing Reaction Conditions

The efficiency of the enzymatic resolution is highly dependent on the reaction conditions. The following table summarizes typical optimal parameters for Penicillin G Acylase activity.

ParameterOptimal RangeRationale & Key Insights
pH 7.5 - 8.5PGA from E. coli generally exhibits maximum activity in a slightly alkaline environment. Maintaining the pH in this range is crucial for optimal enzyme performance and stability.[5]
Temperature 37 - 50 °CWhile the optimal temperature for free PGA is around 45°C, immobilized PGA often shows enhanced thermal stability, allowing for reactions at slightly higher temperatures to increase the reaction rate.[8][9]
Enzyme Form ImmobilizedImmobilization significantly improves the operational stability of PGA, allowing for repeated use over multiple cycles with minimal loss of activity. This is a key factor for the economic feasibility of the process.[1]

Troubleshooting

IssuePotential CauseSuggested Solution
Low Conversion Rate - Inactive enzyme- Suboptimal pH or temperature- Substrate inhibition- Check enzyme activity with a standard substrate.- Verify and adjust the pH and temperature of the reaction mixture.- Consider a lower initial substrate concentration.
Low Enantiomeric Excess - Reaction proceeded beyond 50% conversion- Racemization during work-up- Carefully monitor the reaction progress and stop at ~50% conversion.- Use mild conditions during the isolation and purification steps.
Difficulty in Product Isolation - Incomplete precipitation- Ensure the pH is accurately adjusted for precipitation.- Consider extraction with an organic solvent if precipitation is inefficient.

Mechanism of Penicillin G Acylase Action

PGA_Mechanism cluster_0 Acylation Step cluster_1 Deacylation Step PGA_Active_Site PGA Active Site (Ser-OH) Substrate N-Phenylacetyl-(S)-2-Thienylglycine PGA_Active_Site->Substrate Binding Acyl_Enzyme Acyl-Enzyme Intermediate (PGA-O-CO-CH₂-Ph) Substrate->Acyl_Enzyme Nucleophilic Attack S_TG_Product (S)-2-Thienylglycine Acyl_Enzyme->S_TG_Product Release Water H₂O Acyl_Enzyme->Water Hydrolysis Regenerated_PGA Regenerated PGA (Ser-OH) Water->Regenerated_PGA Phenylacetic_Acid Phenylacetic Acid Water->Phenylacetic_Acid

Figure 2: Simplified mechanism of PGA-catalyzed hydrolysis.

Conclusion

The enzymatic resolution of racemic 2-thienylglycine using immobilized Penicillin G Acylase is a highly effective and sustainable method for the production of enantiopure this compound. The protocols and guidelines presented in this application note provide a robust framework for researchers and drug development professionals to implement this valuable technique. The high enantioselectivity of the enzyme, coupled with the operational advantages of immobilization, makes this an attractive approach for the synthesis of this critical pharmaceutical intermediate.

References

Application Note: A Guide to the Large-Scale Synthesis and Purification of (R)-2-Thienylglycine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-2-Thienylglycine is a non-proteinogenic α-amino acid that serves as a critical chiral building block in modern drug discovery and development.[1][2] Its incorporation into peptide chains or use as a synthetic intermediate can confer desirable pharmacological properties, such as enhanced metabolic stability, improved receptor binding affinity, and novel conformational features.[3] This application note provides a detailed guide for researchers, chemists, and drug development professionals on the robust and scalable methods for synthesizing and purifying this compound. We will explore both classical resolution and modern enzymatic strategies, providing detailed, field-proven protocols. The causality behind experimental choices is explained to empower users to adapt and optimize these methods for their specific large-scale production needs.

Introduction: The Strategic Importance of this compound

The demand for enantiomerically pure compounds is a cornerstone of the pharmaceutical industry. This compound, with its unique thiophene side chain, is a valuable precursor for a range of bioactive molecules, including semi-synthetic β-lactam antibiotics and novel therapeutics targeting neurological disorders.[1][4] The challenge in its production lies not in the initial synthesis of the racemic mixture, but in the efficient, cost-effective, and scalable separation of the desired (R)-enantiomer from its (S)-counterpart to achieve high enantiomeric purity (typically >98% e.e.).

This guide focuses on industrial-scale viability, emphasizing methods that are not only high-yielding but also reproducible and amenable to large reactor volumes. We will begin with the synthesis of the racemic precursor, followed by an in-depth analysis of the two most prevalent chiral resolution strategies: Enzymatic Resolution and Diastereomeric Salt Crystallization.

Synthesis of Racemic (DL)-2-Thienylglycine

Prior to chiral resolution, a reliable and scalable synthesis of the racemic starting material is required. The Strecker synthesis is a classic and robust method for producing α-amino acids.

Protocol 1: Racemic Strecker Synthesis

This protocol involves a three-component reaction between 2-thiophenecarboxaldehyde, ammonia, and cyanide, followed by hydrolysis of the resulting aminonitrile.

Step-by-Step Methodology:

  • Aminonitrile Formation:

    • To a cooled (0-5 °C), stirred solution of ammonium chloride (1.2 eq) in aqueous ammonia, add 2-thiophenecarboxaldehyde (1.0 eq).

    • Slowly add a solution of sodium cyanide (1.1 eq) in water, maintaining the temperature below 10 °C. The reaction is highly exothermic.

    • Causality: The reaction proceeds via the formation of an imine from the aldehyde and ammonia, which is then attacked by the cyanide nucleophile. Low temperatures are critical to suppress side reactions and ensure safety.

    • Stir the mixture for 12-18 hours at room temperature until TLC or HPLC analysis indicates the complete consumption of the aldehyde.

  • Hydrolysis to Racemic Amino Acid:

    • Carefully acidify the reaction mixture with concentrated hydrochloric acid (excess) in a well-ventilated fume hood. This step protonates the aminonitrile and initiates hydrolysis.

    • Heat the mixture to reflux (approx. 90-100 °C) for 6-8 hours.

    • Causality: The acidic conditions promote the hydrolysis of the nitrile group to a carboxylic acid, yielding the amino acid hydrochloride salt.

    • Cool the solution and neutralize to the isoelectric point of 2-thienylglycine (pH ≈ 6) with a base (e.g., aqueous ammonia or NaOH) to precipitate the crude racemic product.

    • Filter the solid, wash with cold water and then a water-miscible solvent like ethanol to aid drying, and dry under vacuum.

Chiral Resolution Strategies for this compound

The separation of enantiomers is the most critical phase of the process. The choice between enzymatic and classical resolution often depends on factors like cost of reagents, available equipment, and desired throughput.

Method A: Enzymatic Resolution of N-Acetyl-(DL)-2-Thienylglycine

Enzymatic resolution is a highly selective and efficient method that leverages the stereospecificity of enzymes.[5][6] In this process, the racemic N-acetylated amino acid is treated with an acylase enzyme, which selectively hydrolyzes the acyl group from the L-enantiomer (the natural configuration for this class of enzymes), leaving the N-acetyl-(R)-enantiomer untouched.

Workflow Overview:

Protocol 2: Enzymatic Resolution

  • Substrate Preparation (N-Acetylation):

    • Suspend racemic (DL)-2-thienylglycine in water. Add acetic anhydride (1.5 eq) and a suitable base (e.g., 2N NaOH) portion-wise to maintain a pH of ~8-9 while keeping the temperature below 15 °C.

    • Stir until the reaction is complete. Acidify the solution to precipitate the N-acetyl-(DL)-2-thienylglycine, which is then filtered, washed, and dried.

  • Enzymatic Hydrolysis:

    • Prepare a buffered solution (e.g., phosphate buffer) at pH 7.5. Dissolve the N-acetyl-(DL)-2-thienylglycine in the buffer with the aid of a base (e.g., LiOH or NaOH) to maintain the pH.

    • Add the acylase enzyme (e.g., Aspergillus acylase). The enzyme loading is typically low (0.1-1% w/w of the substrate).

    • Causality: The enzyme's active site is chiral and will only bind and catalyze the hydrolysis of the N-acetyl-(S)-enantiomer, which is structurally analogous to natural L-amino acids.

    • Maintain the reaction at an optimal temperature for the enzyme (e.g., 37 °C) and monitor the reaction progress by measuring the release of the free (S)-amino acid.

  • Separation and Isolation:

    • Once ~50% conversion is reached (indicating all of the (S)-enantiomer has been hydrolyzed), stop the reaction.

    • Acidify the solution to pH ~2 with HCl. This causes the unreacted N-acetyl-(R)-2-thienylglycine to precipitate as it is less soluble at low pH.

    • Filter the mixture to collect the solid N-acetyl-(R)-2-thienylglycine. The filtrate contains the now-soluble (S)-2-thienylglycine hydrochloride.

    • Causality: The significant difference in solubility between the acetylated (R)-form and the free (S)-amino acid salt at low pH is the basis for this simple, non-chromatographic separation.

  • Final Hydrolysis:

    • Take the isolated N-acetyl-(R)-2-thienylglycine and perform an acid hydrolysis (as described in Protocol 1, Step 2) to remove the acetyl group.

    • Neutralize the resulting solution to the isoelectric point to precipitate the final, pure this compound.

Method B: Diastereomeric Salt Crystallization

This classical method relies on reacting the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization.

Principle of Diastereomeric Crystallization:

Protocol 3: Resolution with (+)-Tartaric Acid

  • Salt Formation:

    • Dissolve racemic (DL)-2-thienylglycine (1.0 eq) in a hot solvent, typically an alcohol-water mixture (e.g., 80% ethanol).

    • In a separate vessel, dissolve a sub-stoichiometric amount of the chiral resolving agent, (+)-tartaric acid (0.5-0.6 eq), in the same hot solvent.

    • Causality: Using a sub-stoichiometric amount of the resolving agent ensures that the salt of the less soluble diastereomer preferentially crystallizes in high purity.

    • Slowly add the tartaric acid solution to the amino acid solution with stirring.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation. The salt of one diastereomer, for instance, [this compound·(+)-tartrate], will preferentially crystallize due to lower solubility.

    • Causality: Slow cooling is paramount for forming well-defined crystals and achieving high diastereomeric purity, preventing the co-precipitation of the more soluble salt.

    • Filter the crystals and wash with a small amount of the cold crystallization solvent. The mother liquor, enriched in the other diastereomer, can be collected for recycling.

  • Liberation of the Free Amino Acid:

    • Dissolve the filtered diastereomeric salt in hot water.

    • Adjust the pH to the isoelectric point (~pH 6) with a base like aqueous ammonia. This breaks the salt and precipitates the free this compound.

    • Filter the pure this compound, wash thoroughly with cold water to remove any residual resolving agent, and dry under vacuum.

Large-Scale Purification: Recrystallization

Regardless of the synthesis or resolution method used, a final recrystallization step is essential for achieving the high purity (>99.5%) required for pharmaceutical applications.[7]

Protocol 4: Final Recrystallization

  • Solvent Selection: The ideal solvent is one in which the amino acid has high solubility at elevated temperatures and low solubility at low temperatures. An aqueous ethanol or isopropanol mixture is often effective.

  • Dissolution: Add the crude this compound to the minimum amount of boiling solvent required for complete dissolution. The use of activated carbon at this stage can help remove colored impurities.

  • Filtration: Perform a hot filtration to remove any insoluble impurities (including the activated carbon, if used).

  • Crystallization: Allow the filtrate to cool slowly and undisturbed. Seeding with a few crystals of pure product can promote crystallization and control particle size.[8]

  • Isolation and Drying: Once crystallization is complete, cool the mixture in an ice bath. Filter the purified crystals, wash with a small volume of the cold solvent, and dry in a vacuum oven at 50-60 °C until a constant weight is achieved.

Data Summary and Method Comparison

ParameterMethod A: Enzymatic ResolutionMethod B: Diastereomeric Crystallization
Selectivity Very High (Enzyme Specificity)Good to High (Dependent on Salt Solubility)
Typical Yield ~40-45% (per enantiomer)~30-40% (per enantiomer, can be improved with recycling)
Enantiomeric Excess (e.e.) Typically >99%Typically 95-99%, may require re-crystallization
Key Reagents Acylase Enzyme, Acetic AnhydrideChiral Resolving Agent (e.g., Tartaric Acid)
Scalability Excellent; mild conditionsGood; requires careful control of crystallization
Advantages High purity, environmentally friendly (mild conditions), predictable.Well-established technology, lower cost of resolving agent vs. enzyme.
Disadvantages Higher initial cost of enzyme, requires an extra acetylation/deacetylation step.Often requires significant process optimization, potential for lower yields.

Conclusion

The large-scale production of this compound is a well-defined process that hinges on the successful execution of chiral resolution. Enzymatic resolution offers a highly selective and clean method for achieving excellent enantiomeric purity, making it a preferred choice for modern pharmaceutical manufacturing.[5][9] Diastereomeric salt crystallization remains a viable and cost-effective alternative, though it may demand more intensive process development to optimize yield and purity. The protocols and insights provided in this guide offer a solid foundation for scientists and engineers to establish a robust, scalable, and efficient manufacturing process for this vital pharmaceutical intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Strategies to Prevent Racemization of (R)-2-Thienylglycine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting strategies and validated protocols for researchers, scientists, and drug development professionals encountering challenges with the stereochemical integrity of (R)-2-Thienylglycine during peptide coupling. Our focus is to deliver not just methods, but the scientific rationale behind them, ensuring you can make informed decisions to safeguard the chiral purity of your novel therapeutics.

Frequently Asked Questions (FAQs): Understanding the Challenge

Q1: What is racemization and why is it a critical issue in peptide synthesis?

A: Racemization is the conversion of a single, pure enantiomer (like the R-isomer of 2-thienylglycine) into an equal mixture of both its R- and S-forms, resulting in a loss of optical purity.[1][2] In drug development, the biological activity of a peptide is critically dependent on its precise three-dimensional structure.[2] The introduction of the incorrect stereoisomer can lead to a significant reduction in therapeutic efficacy, altered pharmacology, or potential off-target toxicities.[2]

Q2: Why is this compound particularly prone to racemization?

A: Non-canonical amino acids with aromatic side chains, such as Phenylglycine and its analogue 2-Thienylglycine, are known to be highly susceptible to racemization.[3] The primary reason is the increased acidity of the proton on the alpha-carbon (α-proton). The electron-withdrawing nature of the adjacent thienyl ring stabilizes the carbanion intermediate that forms upon deprotonation, making the proton easier to remove by a base—a key step in one of the main racemization pathways.

Q3: What is the primary chemical mechanism behind racemization during peptide coupling?

A: The most prevalent mechanism for racemization during peptide synthesis is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate. This process occurs when the carboxyl group of the Nα-protected amino acid is activated by a coupling reagent. The activated intermediate can then undergo intramolecular cyclization. The α-proton of the resulting oxazolone is highly acidic and is readily abstracted by a base. The subsequent planar, achiral enolate intermediate can be re-protonated from either face, leading to a mixture of R and S enantiomers.[4][5]

RacemizationMechanism cluster_activation Activation & Cyclization cluster_racemization Racemization AA_R (R)-Amino Acid (Activated) Oxazolone 5(4H)-Oxazolone Intermediate AA_R->Oxazolone Intramolecular Cyclization Enolate Planar Enolate (Achiral) Oxazolone->Enolate Base abstracts α-proton Enolate->AA_R Reprotonation AA_S (S)-Amino Acid (Racemized) Enolate->AA_S Reprotonation

Caption: Oxazolone-mediated racemization pathway.

Troubleshooting Guide: Diagnosing & Solving Racemization Issues

High levels of the undesired (S)-diastereomer detected post-coupling are a clear indication of racemization. The following guide will help you systematically identify and rectify the root cause.

Logical Troubleshooting Flow

The following workflow provides a structured approach to diagnosing the source of racemization in your experiments.

TroubleshootingFlow Start High Racemization Detected (>2% D-isomer) CheckReagent Step 1: Evaluate Coupling Reagent & Additive Start->CheckReagent CheckBase Step 2: Evaluate Base Choice & Stoichiometry CheckReagent->CheckBase Using Carbodiimide (DIC/EDC)? SolutionCarbodiimide Action: Switch to Carbodiimide + OxymaPure®/HOBt CheckReagent->SolutionCarbodiimide Using Uronium (HBTU/HATU)? CheckConditions Step 3: Evaluate Reaction Conditions (Temp/Time) CheckBase->CheckConditions Using NMM? SolutionBase Action: Switch to weaker/hindered base (NMM, Collidine) CheckBase->SolutionBase Using DIPEA? SolutionTemp Action: Perform activation/coupling at 0°C to -15°C CheckConditions->SolutionTemp Running at RT or higher? End Problem Solved: Verify with Chiral HPLC CheckConditions->End Running at 0°C? SolutionCarbodiimide->CheckBase SolutionBase->CheckConditions SolutionTemp->End

Caption: Troubleshooting decision tree for racemization.

Issue 1: High Racemization with Uronium/Phosphonium Reagents (HATU, HBTU, PyBOP)
  • Causality: While highly efficient, uronium and phosphonium-type reagents require a tertiary base (e.g., DIPEA) for the activation of the carboxylic acid.[6][] This combination of a powerful activator and a strong base creates an environment highly conducive to oxazolone formation and subsequent racemization, especially for sensitive residues like 2-thienylglycine.[3] The base is the primary culprit in abstracting the acidic α-proton.[4]

  • Solution & Rationale:

    • Switch to a Carbodiimide-Mediated Method: Change the coupling reagent to a carbodiimide such as Diisopropylcarbodiimide (DIC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[6][] Carbodiimides form a highly reactive O-acylisourea intermediate.[8][9]

    • Incorporate a Suppressing Additive: Crucially, the O-acylisourea must be immediately trapped by an additive like OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) or HOBt (1-Hydroxybenzotriazole).[6][8][9] These additives convert the O-acylisourea into a more stable active ester (Oxyma or OBt ester) which is less prone to cyclizing into an oxazolone but still highly reactive towards the amine component.[8][9] OxymaPure® is often preferred as it is non-explosive and has shown superior performance in suppressing racemization compared to HOBt.[6][8][9][10]

Issue 2: Racemization Persists Even with Carbodiimide/Additive Methods
  • Causality A: Inappropriate Base Choice: The most commonly used base in peptide synthesis, N,N-Diisopropylethylamine (DIPEA, pKa ~10.1), is often too strong for couplings involving racemization-prone amino acids.[11] Its basicity is sufficient to deprotonate the oxazolone intermediate, accelerating racemization.

  • Solution A:

    • Switch to a Weaker or More Hindered Base: Replace DIPEA with a base with lower basicity and/or greater steric hindrance.[11]

      • N-methylmorpholine (NMM) (pKa ~7.4) is a weaker base and an excellent first alternative.[11][12]

      • 2,4,6-Collidine (pKa ~7.4) offers similar basicity to NMM but with increased steric bulk, further minimizing its ability to abstract the α-proton.[3][11]

    • Use Minimal Stoichiometry: Use only the required stoichiometric amount of base (typically 1 equivalent if starting from an amino acid salt). Excess base serves no purpose other than to promote side reactions.[12]

  • Causality B: Suboptimal Temperature and Activation Time: The rates of both oxazolone formation and enolization are highly temperature-dependent.[6] Performing the reaction at room temperature or higher, or allowing the amino acid to sit in the activated state for a prolonged period before adding the amine, significantly increases the risk of racemization.[13]

  • Solution B:

    • Lower the Reaction Temperature: Perform the amino acid activation and the subsequent coupling at a reduced temperature, ideally between 0 °C and -15 °C.[6] This slows the rate of undesirable side reactions relative to the desired amide bond formation.

    • Minimize Pre-activation Time: Add the coupling reagent and additive to the amino acid and immediately introduce the amine component. Avoid lengthy pre-activation steps whenever possible.

Data Summary: Impact of Reagents and Additives on Racemization
Coupling SystemBaseRelative Racemization RiskKey Rationale
HATU / HBTU DIPEAHigh Requires a strong base for activation, which readily promotes oxazolone racemization.[3]
DIC only N/AModerate to High O-acylisourea intermediate is highly reactive and can lead to side reactions, including racemization.[8][9]
DIC / HOBt NMMLow HOBt traps the reactive intermediate, forming an active ester that suppresses racemization.[6]
DIC / OxymaPure® NMMVery Low Oxyma is a highly effective, non-hazardous additive that provides excellent racemization suppression.[8][10]
COMU CollidineVery Low A modern uronium reagent incorporating an Oxyma moiety, offering high efficiency with reduced racemization risk.[3][6][10]

Validated Experimental Protocols

Protocol 1: Low-Racemization Coupling using DIC/OxymaPure®

This protocol is designed to minimize racemization during the coupling of Fmoc-(R)-2-Thienylglycine.

  • Preparation: In a clean, dry reaction vessel under an inert atmosphere (N₂ or Ar), dissolve Fmoc-(R)-2-Thienylglycine (1.0 eq.) and OxymaPure® (1.1 eq.) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Activation: Add Diisopropylcarbodiimide (DIC) (1.1 eq.) dropwise to the cooled solution. Stir for 5-10 minutes at 0 °C.

  • Coupling: To the activated amino acid solution, add a solution of the N-terminal deprotected peptide-resin or amino acid ester (1.0 eq.) and N-methylmorpholine (NMM) (1.0 eq.) in DMF.

  • Reaction: Allow the reaction to proceed at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, monitoring completion by a colorimetric test (e.g., Kaiser test for solid phase) or LC-MS.

  • Workup: Proceed with standard washing (for solid phase) or extraction (for solution phase) procedures.

Protocol 2: Verification by Chiral HPLC

It is imperative to validate the stereochemical purity of the final peptide. A general method for analyzing the enantiomeric excess is outlined below.

  • Sample Preparation: Cleave a small sample of the peptide from the resin and prepare a solution in a suitable mobile phase compatible solvent.

  • Column Selection: Utilize a chiral stationary phase (CSP) column. Macrocyclic glycopeptide-based columns (e.g., Astec CHIROBIOTIC® T) or crown-ether based columns are often effective for underivatized amino acid enantiomers.[14][15]

  • Mobile Phase: A typical mobile phase system is a mixture of water, methanol, and a small amount of an acidic modifier like formic acid.[14] The exact ratio must be optimized for your specific peptide.

  • Analysis: Inject the sample onto the HPLC system. The (R)- and (S)-containing diastereomers should resolve into two distinct peaks.

  • Quantification: Integrate the peak areas to calculate the diastereomeric excess (d.e. %) or enantiomeric excess (e.e. %), which reflects the level of racemization.

References

Technical Support Center: Overcoming Aggregation of Peptides Containing (R)-2-Thienylglycine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The incorporation of non-natural amino acids like (R)-2-thienylglycine is a powerful strategy in modern peptidomimetic and drug design, offering pathways to novel therapeutics with enhanced bioactivity and stability.[1][2] However, the unique physicochemical properties of the thienyl side chain—specifically its aromatic and hydrophobic nature—present a significant formulation challenge: a high propensity for peptide aggregation.[2] This aggregation can lead to poor solubility, loss of biological activity, and complications in purification and handling.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting and overcoming aggregation issues associated with this compound-containing peptides. We will move from immediate troubleshooting in a frequently asked questions (FAQ) format to in-depth protocols and mechanistic explanations to empower you to make informed decisions in your experimental design.

Part 1: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered when working with these challenging peptides.

Q1: My lyophilized this compound peptide won't dissolve in my aqueous buffer (e.g., PBS, Tris). What should I do first?

A1: This is the most frequent issue. Direct dissolution in aqueous buffers is often unsuccessful due to the peptide's hydrophobicity. The recommended first step is to use a small amount of a strong organic solvent to create a concentrated stock solution, which can then be carefully diluted into your aqueous buffer.[3]

Immediate Action Plan:

  • Test a Small Aliquot: Never use your entire peptide stock for a solubility test.[4][5] Start with a small, representative amount.

  • Select an Organic Solvent: Dimethyl sulfoxide (DMSO) is the preferred choice for most biological applications due to its strong solubilizing power and relatively low toxicity.[6][7] If your peptide contains cysteine (Cys) or methionine (Met), which can be oxidized by DMSO, use dimethylformamide (DMF) instead.[4][6]

  • Procedure:

    • Allow the lyophilized peptide to warm to room temperature before opening the vial to prevent moisture condensation.[3]

    • Add a minimal volume of pure DMSO (or DMF) to the peptide aliquot to achieve complete dissolution. Gentle vortexing or sonication can help.[6]

    • Once fully dissolved, slowly add the concentrated peptide-in-organic-solvent solution dropwise into your desired aqueous buffer while vortexing.[3] This gradual dilution prevents the peptide from crashing out of solution due to rapid solvent exchange.

Q2: I tried dissolving my peptide in DMSO and then diluting it, but it still precipitated. What's the next step?

A2: If a simple organic solvent approach fails, it indicates strong intermolecular forces, likely driven by π-π stacking of the thienyl rings and hydrophobic collapse. To overcome this, you need to employ chaotropic agents. These are powerful denaturants that disrupt the non-covalent interactions holding the aggregates together.

Recommended Chaotropic Agents:

  • Guanidine Hydrochloride (GdnHCl): Use a 6 M solution of GdnHCl to dissolve the peptide.[4][5][8][9]

  • Urea: An 8 M urea solution is also highly effective.[4][5][9]

The procedure is similar to the organic solvent method: dissolve the peptide in the chaotrope solution first, then dilute into your final buffer. Be mindful that these agents can denature target proteins in your assay, so the final concentration must be diluted to a non-interfering level.

Q3: My peptide seems to dissolve initially but then forms a gel or becomes cloudy over time. Why is this happening and how can I prevent it?

A3: This phenomenon is characteristic of peptides forming intermolecular hydrogen bonds, leading to the formation of β-sheet-rich fibrillar structures or hydrogels.[7] Peptides with a high content of residues like Gln, Ser, Thr, and Tyr, in addition to the aggregating this compound, are particularly prone to this.[7][10]

Prevention and Mitigation Strategies:

  • pH Adjustment: Aggregation is often maximal at the peptide's isoelectric point (pI), where the net charge is zero. Adjusting the pH of the solution away from the pI can increase electrostatic repulsion between peptide chains, improving solubility.

    • For basic peptides (net positive charge): Dissolve in a dilute acidic solution, such as 10% acetic acid.[4][5][8]

    • For acidic peptides (net negative charge): Dissolve in a dilute basic solution, like 10% ammonium bicarbonate.[8]

  • Temperature Control: Some aggregation processes are temperature-dependent. Storing stock solutions at -20°C or -80°C is standard.[4] However, for some peptides, low temperatures can paradoxically promote aggregation. If you observe precipitation upon cooling, investigate storage at 4°C or perform stability tests.

  • Incorporate "Gatekeeper" Residues: During peptide design, flanking the this compound residue with charged residues (like Lysine or Arginine) can act as "gatekeepers," sterically and electrostatically hindering aggregation.

Part 2: In-depth Protocols and Methodologies

Protocol 1: Systematic Solubility Testing Workflow

This protocol provides a structured approach to identifying the optimal solvent system for your peptide, minimizing waste and maximizing success.

G cluster_0 start Start: Small Peptide Aliquot test_water Step 1: Test Sterile Water (Sonication can be applied) check_water Soluble?

Methodology:

  • Initial Aqueous Test: a. Suspend a small amount of peptide (e.g., 0.1 mg) in sterile, distilled water. b. Use a bath sonicator for 10-15 seconds to aid dissolution.[6] c. Visually inspect for complete clarity. If soluble, this is your ideal solvent.

  • pH Modification (if insoluble in water): a. Calculate the theoretical pI of your peptide sequence. b. If the peptide is basic (pI > 7), test solubility in 10% aqueous acetic acid.[5] c. If the peptide is acidic (pI < 7), test solubility in 10% aqueous ammonium bicarbonate.[8] d. If soluble, this pH-modified solution can be used as a stock, but ensure the final pH is compatible with your assay.

  • Organic Solvent Test (if pH modification fails): a. Use a fresh aliquot of peptide. b. Add a minimal volume (e.g., 5-10 µL) of 100% DMSO (or DMF for Cys/Met peptides).[4][6] c. After complete dissolution, slowly dilute into your aqueous buffer with vigorous mixing. Observe for any precipitation.

  • Chaotropic Agent Test (last resort): a. Use a fresh aliquot. b. Dissolve in 6 M GdnHCl or 8 M urea.[4][9] c. This stock is very robust but requires significant dilution to avoid interference in biological assays.

Protocol 2: Disaggregation of Pre-formed Aggregates

If you have a solution that has already aggregated, it may be possible to rescue it. This protocol uses strong denaturants to break down aggregates, followed by a careful refolding/dilution step.

Materials:

  • Aggregated peptide solution

  • 8 M Guanidine Hydrochloride (GdnHCl) or 6 M Urea

  • Dialysis tubing with appropriate Molecular Weight Cut-Off (MWCO) or spin-filtration units

  • Target assay buffer

Procedure:

  • Add concentrated GdnHCl or Urea to your aggregated peptide solution to a final concentration of 6 M or 8 M, respectively.

  • Incubate the solution at room temperature for 2-4 hours with gentle agitation to allow the aggregates to fully dissociate.

  • Confirm dissolution by checking for a clear, particulate-free solution.

  • Crucial Step - Refolding/Dilution: The goal is to remove the chaotropic agent slowly to allow the peptide to remain in a monomeric state.

    • Dialysis (Preferred): Dialyze the solution against your target buffer. Start with a buffer containing a low concentration of the chaotrope (e.g., 1 M GdnHCl) and gradually decrease the concentration over several buffer changes. This slow removal is key.

    • Spin Filtration: Use a spin-filtration unit to concentrate the peptide and then dilute it into the fresh buffer. Repeat this process multiple times to wash out the chaotrope. This method is faster but the rapid change in solvent environment can sometimes cause re-aggregation.

  • After removal of the chaotrope, determine the final peptide concentration and perform a quality control check.

Quality Control: Confirming a Monomeric State

Visual clarity is not sufficient to confirm the absence of soluble oligomers. It is essential to validate that your peptide is in the desired monomeric state.

TechniquePrincipleInformation Provided
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light to determine the hydrodynamic radius of particles in solution.Provides size distribution. A single, narrow peak at the expected size of the monomer indicates a homogenous, non-aggregated sample.
Analytical Ultracentrifugation (AUC) Measures the sedimentation rate of molecules in a centrifugal field.Gives precise information on molecular weight, shape, and the presence of different oligomeric species in solution.
Thioflavin T (ThT) Assay ThT dye fluoresces upon binding to the cross-β-sheet structures characteristic of amyloid-like fibrils.A low fluorescence signal indicates the absence of fibrillar aggregates. Useful for monitoring aggregation over time.

Part 3: Mechanistic Insights & Advanced Strategies

The Role of the Thienyl Group in Aggregation

The this compound side chain is the primary driver of aggregation through two main mechanisms. Understanding these forces is key to counteracting them.

G Thienyl This compound Side Chain PiStack PiStack Thienyl->PiStack enables Hydrophobic Hydrophobic Thienyl->Hydrophobic contributes to Aggregate Peptide Aggregation (Insoluble Fibrils / Oligomers) PiStack->Aggregate leads to Hydrophobic->Aggregate leads to

  • π-π Stacking: The electron-rich aromatic thiophene ring can interact with other thiophene rings on adjacent peptide chains.[2] These stacking interactions are highly directional and can act as nucleation points, initiating the formation of ordered, insoluble aggregates.

  • Hydrophobic Interactions: The nonpolar thienyl group significantly increases the overall hydrophobicity of the peptide.[2][7] In an aqueous environment, these hydrophobic regions will self-associate to minimize their contact with water, leading to what is known as hydrophobic collapse and aggregation.

Advanced Strategies: Modifying Peptide Synthesis

If formulation strategies consistently fail, the problem may be inherent to the peptide sequence itself. The following strategies, implemented during solid-phase peptide synthesis (SPPS), can proactively disrupt aggregation.

  • Pseudoproline Dipeptides: These are derivatives of Ser or Thr that are incorporated during synthesis. They introduce a "kink" into the peptide backbone, disrupting the formation of the regular secondary structures (like β-sheets) that are necessary for aggregation.[10][11] The native Ser or Thr residue is regenerated during the final cleavage from the resin.[11]

  • Backbone Protection (Dmb/Hmb): Attaching a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group to a backbone nitrogen atom physically blocks the hydrogen bonding required for aggregation.[10][11] This is particularly effective when incorporated every 6-7 residues in a difficult sequence.[11]

These advanced synthetic modifications can significantly improve the yield, purity, and ultimate solubility of the final peptide product, often justifying the additional cost and complexity.[11]

References

Common side reactions in the synthesis of (R)-2-Thienylglycine peptides.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of peptides containing (R)-2-Thienylglycine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of incorporating this non-canonical amino acid into their peptide sequences. The unique electronic and steric properties of the thienyl moiety can introduce specific challenges and side reactions. This resource provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address common issues encountered during synthesis.

I. Understanding the Core Challenges

The synthesis of peptides containing this compound is often complicated by two primary factors: the susceptibility of the α-proton to epimerization and the reactivity of the thiophene ring itself. These challenges necessitate careful consideration of coupling reagents, protecting group strategies, and reaction conditions to ensure the desired peptide is obtained with high purity and stereochemical integrity.

II. Troubleshooting Guide & FAQs

A. Racemization and Epimerization

Question 1: My peptide containing this compound is showing a significant amount of the (S)-diastereomer. What is causing this racemization, and how can I prevent it?

Answer:

Racemization at the α-carbon of 2-Thienylglycine is a common and significant side reaction, primarily occurring during the amino acid activation and coupling steps.[1][2][3][4] The electron-withdrawing nature of the thienyl ring acidifies the α-proton, making it susceptible to abstraction by bases present in the reaction mixture.[2][5] This is particularly problematic during Fmoc-based solid-phase peptide synthesis (SPPS) where bases are used for both Fmoc deprotection and coupling.[1][4]

The critical step for racemization is the base-catalyzed coupling of the protected Thienylglycine.[1] The mechanism often involves the formation of an oxazolone (azlactone) intermediate, which can readily tautomerize, leading to a loss of stereochemistry.[2][5]

Troubleshooting & Prevention Strategies:

  • Choice of Coupling Reagent: This is the most critical factor. Avoid carbodiimide reagents like DCC and DIC when used alone, as they are known to promote racemization.[6]

    • Recommended Reagents: Utilize coupling reagents that are known to suppress racemization. Phosphonium and aminium/uronium salts are generally preferred.

      • DEPBT (3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one): This reagent is highly effective for coupling easily epimerized amino acids like arylglycines.[1][6]

      • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): As a third-generation uronium coupling reagent, COMU has shown excellent performance in minimizing racemization.[1]

      • HATU/HBTU/PyBOP: While generally effective, their performance can be influenced by the choice of base.[1][7]

  • Base Selection: The choice of base during the coupling step has a remarkable influence.

    • Avoid Strong, Sterically Unhindered Bases: N,N-Diisopropylethylamine (DIPEA) can contribute to racemization.[1]

    • Recommended Bases: Opt for weaker, more sterically hindered bases.

      • 2,4,6-Trimethylpyridine (TMP) or Collidine: These have shown to significantly reduce racemization when used with coupling reagents like DEPBT or COMU.[1]

      • N-Methylmorpholine (NMM): A weaker base than DIPEA that can also help minimize epimerization.[1]

  • Additives: The use of additives can further suppress racemization by forming active esters that are less prone to epimerization.

    • HOBt (1-Hydroxybenzotriazole) or OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): These are standard additives used with carbodiimides and other coupling reagents to minimize racemization.[3][6][7][8] The combination of DIC/Oxyma is particularly mild.[8]

Experimental Protocol: Low-Racemization Coupling of Fmoc-(R)-2-Thienylglycine-OH

  • Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-(R)-2-Thienylglycine-OH (3 eq.), DEPBT (3 eq.), and TMP (6 eq.) in DMF.

  • Coupling: Add the activation solution to the resin and allow the coupling reaction to proceed for 2-4 hours at room temperature.

  • Washing: Thoroughly wash the resin with DMF, DCM, and repeat.

  • Monitoring: Confirm complete coupling using a qualitative test (e.g., Kaiser test).

dot

Racemization_Prevention cluster_problem Problem cluster_reagents Recommended Reagents cluster_bases Recommended Bases cluster_additives Recommended Additives Problem High Racemization of This compound Coupling_Reagent Optimize Coupling Reagent Problem->Coupling_Reagent Primary Cause Base Select Sterically Hindered Base Problem->Base Contributing Factor Additives Use Racemization Suppressors Problem->Additives DEPBT DEPBT Coupling_Reagent->DEPBT COMU COMU Coupling_Reagent->COMU TMP TMP / Collidine Base->TMP NMM NMM Base->NMM Oxyma OxymaPure® / HOBt Additives->Oxyma

Caption: Decision workflow for minimizing racemization.

B. Thiophene Ring Side Reactions

Question 2: I'm observing unexpected byproducts with higher molecular weights in my mass spectrometry analysis. Could the thiophene ring be reacting?

Answer:

Yes, the thiophene ring, while aromatic, is susceptible to certain side reactions, primarily oxidation.[9][10][11] The sulfur atom in the thiophene ring can be oxidized under certain conditions, leading to the formation of thiophene S-oxides and subsequently sulfones.[9][10][12] These oxidized species can be reactive and may lead to byproducts, including dimers.[10]

Potential Causes of Thiophene Oxidation:

  • Exposure to Strong Oxidizing Agents: While generally stable to common peptide synthesis reagents, prolonged exposure to air or the presence of trace oxidizing impurities can contribute to this side reaction.

  • Certain Cleavage Conditions: The specific cocktail used for cleavage from the resin and removal of protecting groups can play a role, especially if it generates reactive species.

  • Photolytic Degradation: Although less common, prolonged exposure to UV light can potentially lead to degradation of the thiophene ring.

Troubleshooting & Prevention Strategies:

  • Use High-Purity Reagents and Solvents: Ensure that all reagents and solvents are of high quality and free from oxidizing contaminants.

  • Inert Atmosphere: For particularly sensitive sequences, performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

  • Scavengers during Cleavage: The use of appropriate scavengers during the final cleavage step is crucial. Thiol-based scavengers are particularly effective at quenching reactive species that could oxidize the thiophene ring.

    • Recommended Scavengers: A standard cleavage cocktail for peptides containing thiophene would include trifluoroacetic acid (TFA) with scavengers such as triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT). EDT is particularly useful for protecting sulfur-containing residues.

dot

Thiophene_Oxidation Thiophene This compound in Peptide S_Oxide Thiophene S-Oxide (Intermediate) Thiophene->S_Oxide Oxidation Oxidizing_Conditions Oxidizing Conditions (e.g., air, impurities) Oxidizing_Conditions->S_Oxide Sulfone Thiophene Sulfone (Byproduct) S_Oxide->Sulfone Further Oxidation Dimerization Dimerization Products S_Oxide->Dimerization Diels-Alder type

Caption: Potential oxidation pathway of the thiophene ring.

C. Protecting Group Strategies

Question 3: Are there any specific considerations for protecting groups when synthesizing this compound peptides?

Answer:

The standard α-amino protecting groups, Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl), are generally compatible with this compound.[13][14] The primary consideration is not the protecting group itself, but the conditions required for its removal, as these can create opportunities for the side reactions discussed above.

Key Considerations:

  • Fmoc Strategy: The repeated use of a base (typically piperidine) for Fmoc deprotection can increase the risk of racemization, especially if the C-terminal residue is this compound. While the coupling step is the primary concern for racemization[1], prolonged exposure to the basic deprotection cocktail can contribute to epimerization over time.

    • Mitigation: Keep deprotection times to the minimum required for complete removal of the Fmoc group. The addition of HOBt to the piperidine deprotection solution has been shown to reduce certain side reactions, though its effect on Thienylglycine racemization specifically is less documented than its impact on aspartimide formation.[3]

  • Boc Strategy: The Boc strategy requires strong acids like TFA for deprotection.[13][15] While this avoids the base-induced racemization during deprotection, the strong acidic conditions can be harsh. The thiophene ring is generally stable to TFA, but ensuring the presence of effective scavengers during the final cleavage is paramount to prevent side reactions with the carbocations generated from other protecting groups.[16]

There is no specific side-chain protecting group required for the thiophene moiety itself, as it is generally stable under standard synthesis conditions. The focus remains on controlling the conditions of the iterative synthesis cycle to maintain the integrity of the α-carbon's stereochemistry.

III. Summary of Recommendations

To minimize side reactions during the synthesis of this compound-containing peptides, a multi-faceted approach is recommended. The following table summarizes the key parameters and our top recommendations.

ParameterPrimary IssueRecommended SolutionRationale
Coupling Reagent RacemizationDEPBT or COMU These reagents are specifically designed to suppress epimerization of sensitive amino acids like arylglycines.[1][6]
Base for Coupling Racemization2,4,6-Trimethylpyridine (TMP/Collidine) A sterically hindered, weaker base that minimizes α-proton abstraction.[1]
Coupling Additive RacemizationOxymaPure® or HOBt Forms active esters that are less prone to racemization, especially when used with carbodiimides.[3][6][7]
Cleavage Cocktail Thiophene OxidationTFA / TIS / EDT EDT acts as a potent scavenger to protect the sulfur-containing thiophene ring from oxidation and other side reactions.
General Practice ContaminationUse high-purity reagents Minimizes the introduction of trace contaminants that could lead to side reactions like oxidation.

By carefully selecting reagents and controlling reaction conditions, researchers can successfully synthesize high-purity this compound peptides while minimizing the formation of undesirable side products.

IV. References

  • Coupling Reagents. Aapptec Peptides. 6

  • Thiophene. Wikipedia. 9

  • Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. PMC - NIH. 10

  • Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. 11

  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Technologies. 1

  • Side reactions in solid-phase peptide synthesis and their applications. PubMed. 17

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. 7

  • Side Reactions in Peptide Synthesis. PDF - Scribd. 2

  • Side reaction in peptide synthesis. PPTX - Slideshare. 5

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. 3

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. NIH. 8

  • Side reactions in peptide synthesis: An overview. Bibliomed. 4

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. 13

  • Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). PubMed. 12

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. 15

  • Protecting Groups in Peptide Synthesis. Biosynth. 18

  • Understanding Acid Lability of Cysteine Protecting Groups. PMC - NIH. 16

References

Technical Support Center: Optimizing Fmoc-Deprotection for (R)-2-Thienylglycine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Fmoc-deprotection of (R)-2-Thienylglycine. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this valuable non-canonical amino acid into their peptide synthesis workflows. The unique electronic properties of the thienyl group, while beneficial for creating peptides with enhanced biological activity, can present specific challenges during solid-phase peptide synthesis (SPPS), particularly during the critical Fmoc-deprotection step.[1] This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these challenges and achieve high-purity peptide products.

I. Frequently Asked Questions (FAQs)

Here we address the most common issues encountered when working with Fmoc-(R)-2-Thienylglycine.

Q1: Why is my Fmoc-deprotection of this compound incomplete, leading to deletion sequences?

A: Incomplete deprotection is a frequent issue and can stem from several factors:

  • Steric Hindrance: The bulky thienyl group can sterically hinder the approach of the piperidine base to the fluorenyl group's acidic proton.[2] This is particularly problematic in sterically crowded sequences or when the peptide is aggregated on the resin.

  • Peptide Aggregation: Aggregation of the growing peptide chain on the solid support can physically block access of the deprotection reagent to the Fmoc group.[3] This is a common issue in SPPS, especially with hydrophobic sequences.

  • Insufficient Reaction Time or Reagent Concentration: Standard deprotection times (e.g., 2 x 10 minutes with 20% piperidine in DMF) may be insufficient for complete removal of the Fmoc group from sterically hindered residues like 2-thienylglycine.

Q2: I'm observing a significant amount of racemization of the this compound residue in my final peptide. What is causing this and how can I prevent it?

A: Racemization, or epimerization, at the α-carbon is a critical concern for maintaining the stereochemical integrity of your peptide. For α,α-disubstituted amino acids like phenylglycine, the primary cause of racemization is the abstraction of the α-proton by the base used during the coupling step, not the deprotection step.[4][5][6] However, prolonged exposure to strong bases during deprotection can also contribute to this side reaction.[4][7]

  • Mechanism: The electron-withdrawing nature of the thienyl ring can increase the acidity of the α-proton, making it more susceptible to abstraction by the piperidine base. This leads to the formation of a planar enolate intermediate, which can be re-protonated from either face, resulting in a mixture of (R) and (S) enantiomers.

  • Prevention: While the coupling step is often the main culprit, minimizing the exposure time to the deprotection base and using milder basic conditions can help reduce the risk of racemization.[4][7]

Q3: Are there alternative bases to piperidine that are more suitable for deprotecting Fmoc-(R)-2-Thienylglycine?

A: Yes, several alternative bases can be considered, especially when dealing with sensitive amino acids or problematic sequences. The choice of base can impact the efficiency of deprotection and the prevalence of side reactions.[8]

  • Piperazine: This is a milder base than piperidine and has been shown to reduce base-induced side reactions like aspartimide formation.[9][10] It may require longer reaction times for complete deprotection.

  • 4-Methylpiperidine (4MP): Often used as a direct replacement for piperidine, it has similar efficacy in Fmoc removal.[3][8]

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a strong, non-nucleophilic base that can be used for rapid Fmoc deprotection.[3][7] However, its high basicity can increase the risk of side reactions, including racemization.[3]

  • Pyrrolidine: This base has been shown to be effective for Fmoc removal in less polar solvents, which could be advantageous for certain sequences.[11][12]

Q4: How can I effectively monitor the completion of the Fmoc-deprotection reaction?

A: Monitoring the deprotection step is crucial for ensuring high-quality synthesis. Several methods are available:

  • UV-Vis Spectroscopy: This is a quantitative method that measures the UV absorbance of the dibenzofulvene (DBF)-piperidine adduct released during deprotection, which has a strong absorbance around 301 nm.[13] This allows for the calculation of resin loading and confirmation of complete Fmoc removal.

  • Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test that detects the presence of free primary amines on the resin.[3] A positive result (blue color) indicates successful deprotection.

  • HPLC Analysis of a Cleaved Sample: A small sample of the peptide-resin can be cleaved, and the resulting peptide analyzed by HPLC.[14] The presence of any Fmoc-protected peptide indicates incomplete deprotection.

II. Troubleshooting Guide: In-depth Solutions

This section provides detailed strategies to overcome common challenges.

Issue 1: Incomplete Deprotection

Incomplete removal of the Fmoc group leads to the formation of deletion sequences, which are often difficult to separate from the target peptide.

Causality and Strategic Solutions

The primary causes are steric hindrance from the thienyl group and peptide aggregation. The following workflow outlines a systematic approach to address this issue.

Incomplete_Deprotection_Workflow cluster_step1 cluster_step2 cluster_step3 cluster_step4 start Problem: Incomplete Deprotection step1 Strategy 1: Modify Deprotection Conditions start->step1 step2 Strategy 2: Incorporate Chaotropic Agents step1->step2 If problem persists details1 Increase Reaction Time Increase Piperidine Concentration Double Deprotection Cycles step3 Strategy 3: Employ Alternative Bases step2->step3 If problem persists details2 Add Guanidinium Chloride (GdmCl) Add Ethylene Carbonate (EC) step4 Strategy 4: Utilize Microwave Synthesis step3->step4 For difficult sequences details3 Use 4-Methylpiperidine Use DBU (with caution) details4 Microwave irradiation can enhance reaction kinetics and disrupt aggregation

Caption: Troubleshooting workflow for incomplete Fmoc-deprotection.

Experimental Protocols

Protocol 1: Extended Deprotection

  • Swell the Fmoc-(R)-2-Thienylglycine-loaded resin in DMF for at least 1 hour.[15]

  • Drain the DMF.

  • Add a solution of 20-25% piperidine in DMF to the resin.

  • Agitate the mixture for 15-20 minutes.

  • Drain the solution.

  • Repeat steps 3-5.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[16]

Protocol 2: Deprotection with Chaotropic Agents

  • Prepare a deprotection solution of 20% piperidine in DMF containing 0.1 M of a chaotropic agent like Guanidinium Chloride (GdmCl).

  • Follow the steps outlined in Protocol 1, using the modified deprotection solution.

Issue 2: Racemization of this compound

Maintaining the stereochemical purity of the peptide is paramount for its biological activity.

Causality and Mitigation Strategies

The primary driver of racemization for this amino acid is the base-catalyzed abstraction of the α-proton during the coupling step.[4][6] However, prolonged exposure to the deprotection base can also contribute.

Racemization_Mitigation cluster_solution1 Coupling Optimization cluster_solution2 Deprotection Optimization problem Problem: Racemization of this compound cause1 Primary Cause: Base-catalyzed α-proton abstraction during coupling problem->cause1 cause2 Contributing Factor: Prolonged exposure to base during deprotection problem->cause2 solution1 Solution: Optimize Coupling Conditions cause1->solution1 solution2 Solution: Optimize Deprotection Conditions cause2->solution2 details1 Use sterically hindered base (e.g., DIPEA, 2,4,6-collidine) Employ low-racemization coupling reagents (e.g., COMU, DEPBT) Lower reaction temperature details2 Minimize deprotection time Use milder bases (e.g., Piperazine) Avoid excessively strong bases like DBU if possible

Caption: Strategies to mitigate racemization of this compound.

Recommended Deprotection Conditions to Minimize Racemization
ParameterStandard ConditionOptimized Condition for this compoundRationale
Base 20% Piperidine in DMF20% Piperidine in DMF or 10% Piperazine in DMF/EthanolPiperazine is a milder base, reducing the risk of base-induced side reactions.[8][9]
Time 2 x 10 min2 x 5-7 minMinimizes exposure to basic conditions, reducing the chance of α-proton abstraction.[4]
Temperature Room TemperatureRoom TemperatureElevated temperatures can increase the rate of racemization.
Monitoring OptionalRecommended (UV-Vis or Kaiser Test)Ensures complete deprotection without unnecessarily extending the reaction time.[3][13]

Protocol 3: Monitoring Deprotection by UV-Vis Spectroscopy

  • Accurately weigh a small amount of the dry Fmoc-peptide-resin.

  • Add a known volume (e.g., 2 mL) of 20% piperidine in DMF.

  • Agitate for the desired deprotection time (e.g., 5 minutes).

  • Collect the supernatant and dilute it to a known final volume with DMF in a volumetric flask.

  • Measure the absorbance of the solution at 301 nm using a UV-Vis spectrophotometer, using a solution of 20% piperidine in DMF (at the same dilution) as a blank.[13]

  • Repeat the deprotection and measurement until the absorbance of the collected supernatant is negligible, indicating complete Fmoc removal.

III. Concluding Remarks

The successful incorporation of this compound into peptides requires a nuanced approach to Fmoc-deprotection. By understanding the underlying chemical principles and potential side reactions, researchers can proactively optimize their protocols. The key to success lies in finding the right balance between achieving complete deprotection and preserving the stereochemical integrity of this valuable amino acid. Careful monitoring of the reaction progress and a willingness to deviate from standard protocols are essential for obtaining high-purity peptides containing this compound.

References

Impact of scavengers on the stability of the thiophene ring during cleavage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who incorporate thiophene-containing amino acids into their synthetic peptides. The unique electronic properties of the thiophene ring, while valuable, render it susceptible to modification during the final trifluoroacetic acid (TFA) cleavage and deprotection step. This resource provides in-depth, experience-driven answers to common challenges, ensuring the integrity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for thiophene ring instability during TFA cleavage?

A1: The instability stems from the electron-rich nature of the thiophene ring. Thiophene is an aromatic heterocycle that readily undergoes electrophilic aromatic substitution.[1][2] During TFA-mediated cleavage, protecting groups (e.g., Boc, t-butyl, trityl) are removed, generating highly reactive carbocations.[3][4] These electrophiles can attack the π-electron system of the thiophene ring, leading to unwanted alkylation and other modifications. The attack preferentially occurs at the C2 (α) position, as this leads to a more stable intermediate carbocation (σ-complex) with three possible resonance structures, compared to only two for attack at the C3 (β) position.[1][5][6]

Q2: What is the primary role of a "scavenger" in the cleavage cocktail?

A2: Scavengers are nucleophilic reagents added to the cleavage cocktail to intercept and neutralize the reactive carbocations generated during deprotection.[3][4][7][8] By trapping these electrophilic species, scavengers prevent them from reacting with sensitive residues like thiophene or tryptophan.[9][10] The choice of scavenger is critical and depends on the specific protecting groups and amino acids present in the peptide sequence.

Troubleshooting Guide: Common Issues & Solutions

Problem 1: My HPLC/MS analysis shows a major impurity with a +56 Da mass shift after cleaving my thiophene-containing peptide.

Root Cause: This is a classic sign of tert-butylation. The +56 Da mass shift corresponds to the addition of a tert-butyl group (C₄H₈). This occurs when the tert-butyl carbocation, generated from Boc protecting groups or tert-butyl ethers (e.g., on Thr, Ser, Tyr), is not effectively scavenged and subsequently alkylates the thiophene ring.[11]

Solution: The most effective solution is to use a highly efficient carbocation scavenger that can readily reduce the tert-butyl cation.

  • Primary Recommendation: Incorporate Triisopropylsilane (TIS) into your cleavage cocktail. TIS is a hindered silane that acts as an excellent hydride donor, irreversibly reducing carbocations to stable alkanes (isobutane in this case).[10][12][13][14] A standard and effective cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .[15][16]

  • Mechanism of Action: The TIS donates a hydride ion (H⁻) to the tert-butyl cation, neutralizing it before it can react with the thiophene ring.[13]

Problem 2: My cleavage product is a complex mixture of impurities, and I also have tryptophan and cysteine in my sequence.

Root Cause: Sequences with multiple sensitive residues require a more complex scavenger cocktail. Tryptophan is also highly susceptible to alkylation, while cysteine's free sulfhydryl group can be oxidized or modified.[9][17][18] Using only TIS and water may not be sufficient to protect all residues. For instance, trityl cations from Cys(Trt) deprotection are bulky and can cause significant side reactions if not scavenged.[19]

Solution: Employ a multi-component cocktail, often referred to as "Reagent K," designed for complex peptides.

  • Recommended Cocktail (Reagent K): A typical formulation is TFA/Phenol/Water/Thioanisole/1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5, v/v/v/v/v) .[17][20][21]

    • Phenol & Thioanisole: These are aromatic scavengers that effectively trap various carbocations.[7][20][21]

    • 1,2-Ethanedithiol (EDT): This dithiol is crucial for protecting cysteine. It acts as a reducing agent to prevent oxidation and also scavenges trityl groups.[3][18]

    • Water: Helps to suppress tert-butylation.[3]

Data & Protocols

Table 1: Common Scavengers and Their Applications for Thiophene Stability
ScavengerTypical ConcentrationPrimary Function & MechanismBest For
Triisopropylsilane (TIS) 2.5 - 5%Reduces carbocations (e.g., t-butyl, trityl) via hydride donation.[10][13]General purpose, highly effective against tert-butylation.
Water (H₂O) 2.5 - 5%Hydrolyzes carbocations, suppresses tert-butylation.[3][16]Standard component of most cleavage cocktails.
1,2-Ethanedithiol (EDT) 2.5%Reduces and protects Cys residues from oxidation; scavenges trityl cations.[3][18]Sequences containing Cys(Trt).
Thioanisole 5%Aromatic scavenger for various carbocations; helps deprotect Arg(Pmc/Pbf).[3][20][21]Sequences with Arg(Pmc/Pbf) and other sensitive residues.
Phenol 5%Aromatic scavenger for various carbocations.[7][20][21]General purpose scavenger, often used in combination cocktails.
1,4-Benzenedimethanethiol (1,4-BDMT) VariesA stable and efficient benzylthiol scavenger, superior in suppressing t-Bu adducts compared to DTT.[11][22]An advanced, less odorous alternative to aliphatic thiols.
Protocol 1: Standard Cleavage for Thiophene-Containing Peptides

This protocol is optimized for peptides where tert-butylation of the thiophene ring is the primary concern.

  • Preparation: Ensure the peptide-resin is dry and placed in a suitable reaction vessel. Perform all steps in a well-ventilated fume hood.

  • Cocktail Formulation: Prepare a fresh cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .[16] For 100 mg of resin, prepare 2 mL of the cocktail.

  • Cleavage Reaction: Add the cleavage cocktail to the peptide-resin. Gently agitate the slurry at room temperature for 2-3 hours.

  • Peptide Isolation: Filter the resin from the cleavage mixture and collect the filtrate.

  • Precipitation: Add the TFA filtrate dropwise to a 10-fold excess of cold (4°C) diethyl ether. A white precipitate of the crude peptide should form.

  • Washing & Drying: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet 2-3 times with cold ether to remove residual scavengers. Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Re-dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) and analyze by HPLC and Mass Spectrometry to confirm identity and purity.

Visualizing the Science

Diagram 1: Mechanism of Thiophene Alkylation

This diagram illustrates the undesired electrophilic attack on the thiophene ring by a tert-butyl carbocation, a common side reaction during cleavage.

cluster_0 Step 1: Carbocation Generation cluster_1 Step 2: Electrophilic Attack Boc_PG Boc Protecting Group tBu_Cation tert-Butyl Cation (+56 Da) (Reactive Electrophile) Boc_PG->tBu_Cation + H⁺ (from TFA) TFA TFA (Acid) Alkylated_Thiophene Alkylated Thiophene (Undesired Side Product) tBu_Cation->Alkylated_Thiophene Attack Thiophene Thiophene Ring (Nucleophile) Thiophene->Alkylated_Thiophene

Caption: Undesired alkylation of the thiophene ring by a carbocation.

Diagram 2: Protective Action of a Scavenger

This diagram shows how Triisopropylsilane (TIS) acts as a scavenger to intercept the reactive carbocation, thereby protecting the thiophene ring.

cluster_scavenger Protective Pathway tBu_Cation tert-Butyl Cation (Electrophile) Side_Product Alkylated Side Product tBu_Cation->Side_Product Undesired Reaction TIS TIS (Scavenger) tBu_Cation->TIS Intercepted Thiophene Thiophene Ring Thiophene->Side_Product Neutralized Neutralized Species (Isobutane) TIS->Neutralized Hydride Donation

Caption: Scavenger intercepts carbocation, preventing thiophene modification.

Diagram 3: Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve issues related to thiophene ring instability during peptide cleavage.

start Start: Crude Peptide Analysis check_hplc Review HPLC/MS Data start->check_hplc is_impure Significant Impurity Peak(s)? check_hplc->is_impure identify_mass Identify Mass Shift of Major Impurity is_impure->identify_mass Yes end_pure End: Pure Peptide is_impure->end_pure No is_plus_56 Mass Shift = +56 Da? identify_mass->is_plus_56 is_other Other Mass Shift or Multiple Impurities? is_plus_56->is_other No solution_tis Diagnosis: tert-Butylation Action: Use TFA/TIS/H₂O (95:2.5:2.5) is_plus_56->solution_tis Yes solution_cocktail Diagnosis: Multiple Side Reactions Action: Use Multi-Scavenger Cocktail (e.g., Reagent K) is_other->solution_cocktail Yes

Caption: Troubleshooting decision tree for cleavage side reactions.

References

Technical Support Center: Strategies to Improve the Yield of (R)-2-Thienylglycine Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-2-Thienylglycine applications. As a non-canonical amino acid derivative, this compound is a critical building block in the synthesis of various pharmaceuticals, notably semi-synthetic β-lactam antibiotics.[1] However, achieving high-yield incorporation of this moiety presents unique challenges in both enzymatic and chemical synthesis pathways.

This guide, structured as a series of troubleshooting questions and answers, is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights to help you diagnose and resolve common issues encountered during your experiments, thereby enhancing your process efficiency and final product yield.

Section 1: Troubleshooting Enzymatic Incorporation via Penicillin G Acylase (PGA)

The enzymatic route, particularly the kinetically controlled synthesis of β-lactam antibiotics, is a cornerstone of green chemistry.[2][3] It involves the acylation of an antibiotic nucleus (e.g., 6-aminopenicillanic acid, 6-APA) with an activated acyl donor, such as this compound methyl ester (R-TGM). However, the Penicillin G Acylase (PGA) enzyme also catalyzes competing hydrolysis reactions, which are often the primary cause of low yields.[3]

FAQ 1.1: My overall yield is low, and I detect significant amounts of free this compound. What is happening and how can I fix it?

Answer: This is the most common challenge in PGA-catalyzed synthesis and points to an unfavorable synthesis-to-hydrolysis (S/H) ratio. The enzyme is catalyzing two competing side reactions in addition to the desired synthesis: (1) primary hydrolysis of your acyl donor (R-TGM) into this compound and methanol, and (2) secondary hydrolysis of your newly formed antibiotic product back into the nucleus and this compound.[3]

The maximum yield you observe is transient, representing the point where the rate of synthesis is balanced by the rates of these two hydrolysis reactions.[3] To improve the yield, you must shift this balance to favor synthesis.

Troubleshooting Steps:

  • Optimize pH: This is the most critical parameter. For kinetically controlled synthesis, a slightly acidic pH (typically 6.0-7.0) is often optimal. This is a compromise: lower pH suppresses the hydrolysis of the ester acyl donor but can also reduce the enzyme's overall activity if it's too far from the enzyme's pH optimum.[3] You must determine the empirical "sweet spot" for your specific enzyme and substrate combination.

  • Increase Nucleus Concentration: A higher molar excess of the antibiotic nucleus (e.g., 6-APA) relative to the acyl donor (R-TGM) can push the kinetic equilibrium towards product formation by increasing the probability of the acyl-enzyme intermediate reacting with the nucleus instead of water.

  • Lower the Temperature: Reducing the reaction temperature (e.g., from 25°C to 10-15°C) generally decreases the rate of all reactions, but it often has a more pronounced suppressive effect on hydrolysis than on synthesis, thereby improving the S/H ratio.

  • Consider Solvent Engineering: The addition of a small amount of water-miscible organic co-solvents (e.g., ethylene glycol, glycerol) can reduce water activity, which directly disfavors the hydrolysis side reactions. However, this must be done cautiously, as high concentrations of organic solvents can denature or inhibit the enzyme.[3][4]

Diagram: The Competing Reactions in PGA-Catalyzed Synthesis

Below is a diagram illustrating the desired synthesis pathway versus the undesirable hydrolysis side reactions.

PGA_Reactions cluster_synthesis Desired Synthesis Pathway cluster_hydrolysis Undesired Hydrolysis Pathways AcylEnzyme Acyl-Enzyme Intermediate Enzyme Free Enzyme (PGA) AcylEnzyme->Enzyme - Methanol Product Desired Product (Semisynthetic Antibiotic) AcylEnzyme->Product + Nucleus (k_synth) HydrolyzedDonor Hydrolyzed Acyl Donor (this compound) AcylEnzyme->HydrolyzedDonor + H₂O (k_hydro1) R_TGM This compound Methyl Ester (Acyl Donor) R_TGM->AcylEnzyme + Enzyme Nucleus Antibiotic Nucleus (e.g., 6-APA) Product->HydrolyzedDonor + H₂O (k_hydro2) Water1 H₂O Water2 H₂O

Caption: PGA reaction pathways: desired synthesis vs. competing hydrolysis.

FAQ 1.2: The reaction starts well but stops before reaching completion, even with optimized pH and temperature. What's the cause?

Answer: This phenomenon, known as reaction stagnation, can be attributed to several factors:

  • Product Inhibition: The synthesized antibiotic can act as an inhibitor to the enzyme, binding to the active site and preventing further substrate turnover. This is a common issue in enzymatic reactions.

  • pH Shift: The hydrolysis of the methyl ester acyl donor produces this compound, a carboxylic acid. In an unbuffered or weakly buffered system, this will cause the pH of the reaction medium to drop. This pH shift can move the conditions away from the enzyme's optimal activity range, effectively stopping the reaction.

  • Enzyme Instability: The enzyme may not be stable under the chosen operational conditions (e.g., presence of organic co-solvents, non-optimal temperature) for the required reaction time, leading to gradual denaturation and loss of activity.

Troubleshooting Steps:

  • Implement In Situ Product Removal (ISPR): If product inhibition is suspected, coupling the reaction with a technique to continuously remove the product can dramatically improve yields. This could involve selective precipitation or extraction.[2][3]

  • Use a Robust Buffering System: Ensure your reaction is performed in a well-buffered solution (e.g., phosphate buffer, 100-200 mM) to resist the pH drop caused by acyl donor hydrolysis. Monitor the pH throughout the reaction and adjust if necessary.

  • Immobilize the Enzyme: Immobilizing PGA on a solid support can significantly enhance its operational stability, allowing for longer reaction times and easier reuse of the biocatalyst.

Table 1: Key Parameter Optimization for PGA-Catalyzed Synthesis
ParameterTypical RangeRationale & Key Considerations
pH 6.0 - 7.5Balances suppression of ester hydrolysis (favored at lower pH) with enzyme activity (often optimal >7.0). Must be empirically determined.
Temperature 4°C - 25°CLower temperatures generally improve the S/H ratio but decrease the overall reaction rate.
Nucleus/Acyl Donor Ratio 1.5:1 to 3:1 (molar)A higher excess of the nucleus favors the synthetic reaction over primary hydrolysis of the acyl-enzyme intermediate.
Enzyme Loading 0.5 - 5% (w/v)Higher loading increases the reaction rate but also the cost. Can be optimized based on desired reaction time.
Buffer Concentration 50 - 200 mMPrevents pH drop due to the formation of this compound from hydrolysis. Critical for reaction stability.
Organic Co-solvent 0 - 20% (v/v)Reduces water activity to suppress hydrolysis but can inhibit or denature the enzyme at higher concentrations.

Section 2: Troubleshooting Chemical Incorporation in Peptide Synthesis

Incorporating this compound into a peptide chain via Solid-Phase Peptide Synthesis (SPPS) or solution-phase methods comes with its own set of challenges, primarily related to coupling efficiency and the prevention of side reactions.

FAQ 2.1: I'm observing low coupling efficiency specifically at the this compound residue, resulting in deletion sequences. Why is this happening?

Answer: Low coupling efficiency for a specific amino acid can often be traced back to steric hindrance or suboptimal activation. While the thienyl group is not exceptionally bulky, its electronic properties and the nature of the α-carbon can influence reactivity.

Troubleshooting Steps:

  • Change Your Coupling Reagent: If you are using a standard carbodiimide reagent like DIC/HOBt, consider switching to a more potent uronium/aminium-based reagent such as HBTU, HATU, or HCTU. These reagents form highly reactive intermediates that can overcome moderate steric hindrance.

  • Increase Coupling Time & Temperature: For difficult couplings, extending the reaction time (e.g., from 1-2 hours to 4 hours or overnight) can help drive the reaction to completion. Gentle heating (e.g., to 40-50°C) can also be effective, but must be used with caution as it can increase the risk of racemization.

  • Perform a Double Coupling: After the initial coupling reaction, drain the vessel, wash the resin, and then repeat the coupling step with a fresh solution of the activated this compound. This is a very effective strategy for ensuring complete incorporation.

  • Check the Quality of Your Amino Acid Derivative: Ensure the this compound derivative you are using is of high purity and has not degraded. The carboxylic acid must be free for proper activation.

FAQ 2.2: How can I minimize the risk of racemization when incorporating this compound?

Answer: Racemization is a significant risk during the activation step of any amino acid in peptide synthesis.[5][6] The α-proton of the activated amino acid can be abstracted, leading to a loss of stereochemical integrity.

Mitigation Strategies:

  • Use Additives: When using carbodiimide coupling reagents (like DIC), always include a racemization-suppressing additive. OxymaPure® and COMU are modern, highly effective alternatives to the classic HOBt and HBTU.

  • Avoid Pre-activation for Extended Periods: Do not let your activated amino acid solution sit for a long time before adding it to the resin. The longer the activated species exists, the higher the chance of racemization.

  • Control the Base: Avoid using an excessive amount of base (e.g., DIPEA) during coupling. Use the minimum amount required (typically 2 equivalents for uronium salt activation) and ensure it is a non-nucleophilic, sterically hindered base. For some modern coupling reagents, the use of a base is not even required.

  • Low Temperature Coupling: If you suspect racemization is an issue, perform the coupling at a lower temperature (e.g., 0°C or room temperature) and for a longer duration, rather than heating.

FAQ 2.3: My final peptide is difficult to purify using standard RP-HPLC. What purification strategies can I employ?

Answer: Purification can be a bottleneck, especially if the synthesis generates impurities with hydrophobicities similar to the target peptide.[7] The thienyl group adds considerable hydrophobicity, which can cause co-elution with other hydrophobic impurities like deletion sequences or protecting group adducts.

Purification Troubleshooting Workflow:

Purification_Workflow Start Crude Peptide Mixture RPHPLC Standard RP-HPLC (C18, ACN/H₂O/TFA) Start->RPHPLC CheckPurity Purity > 95%? RPHPLC->CheckPurity Success Pure Peptide (Lyophilize) CheckPurity->Success Yes Failure Co-eluting Impurities CheckPurity->Failure No OptimizeGradient Optimize Gradient (e.g., shallower slope) Failure->OptimizeGradient Strategy 1 ChangeModifier Change Ion-Pairing Agent (e.g., Formic Acid) Failure->ChangeModifier Strategy 2 Orthogonal Use Orthogonal Method (e.g., Ion Exchange) Failure->Orthogonal Strategy 3 OptimizeGradient->RPHPLC Re-run ChangeModifier->RPHPLC Re-run Orthogonal->RPHPLC Polish with RP-HPLC

Caption: Decision workflow for troubleshooting peptide purification.

Detailed Strategies:

  • Optimize RP-HPLC Gradient: Instead of a steep gradient, use a very shallow gradient of acetonitrile around the elution point of your peptide. This will increase the resolution between your target peptide and closely eluting impurities.

  • Change Mobile Phase Modifiers: If TFA (0.1%) is not providing adequate separation, switching to a different ion-pairing agent like formic acid (0.1%) can alter the selectivity of the separation and may resolve your product from impurities.

  • Use an Orthogonal Purification Method: Before the final RP-HPLC polishing step, use a different chromatographic technique based on a different separation principle. Cation exchange chromatography (CIEX) is an excellent choice for purifying peptides, as it separates based on charge rather than hydrophobicity.[8] This can effectively remove impurities that are difficult to separate by RP-HPLC alone.

Section 3: Experimental Protocols

Protocol 3.1: Kinetically Controlled Enzymatic Synthesis of a Model β-Lactam

This protocol describes a general procedure for the PGA-catalyzed synthesis of a cephalosporin using this compound methyl ester (R-TGM).

  • Substrate Preparation:

    • Prepare a solution of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) in 100 mM potassium phosphate buffer (pH 6.5). The concentration should be calculated to achieve a 1.5:1 molar ratio of 7-ADCA to R-TGM.

    • Gently warm the solution to 30-35°C to aid dissolution, then cool to the reaction temperature of 15°C.

  • Reaction Initiation:

    • Once the 7-ADCA solution is at 15°C, add the solid this compound methyl ester (1.0 equivalent). Stir until fully dissolved.

    • Initiate the reaction by adding immobilized Penicillin G Acylase (e.g., 2% w/v).

  • Reaction Monitoring:

    • Maintain the reaction at 15°C with gentle stirring.

    • Monitor the reaction progress every 15-30 minutes by taking aliquots and analyzing them via HPLC. The analysis should quantify the concentrations of R-TGM, 7-ADCA, the product, and the hydrolysis byproduct this compound.

  • Reaction Termination:

    • Terminate the reaction when the HPLC analysis shows that the product concentration has peaked and is beginning to decline (indicating that the rate of secondary hydrolysis is overtaking the rate of synthesis).

    • Stop the reaction by rapidly filtering off the immobilized enzyme.

  • Product Isolation:

    • Cool the reaction mixture to 0-4°C.

    • Precipitate the product by adjusting the pH to its isoelectric point (typically pH 3-4) with a dilute acid (e.g., 1M HCl).

    • Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.

Protocol 3.2: Optimized Coupling of this compound in SPPS

This protocol outlines a robust "double coupling" procedure for incorporating this compound onto a resin-bound peptide chain using HCTU activation.

  • Resin Preparation:

    • Perform the Fmoc deprotection of the N-terminal amino group of the peptide-resin as per your standard protocol (e.g., 20% piperidine in DMF).

    • Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

  • First Coupling:

    • In a separate vessel, prepare the activation solution:

      • This compound (4 equivalents relative to resin loading)

      • HCTU (3.9 equivalents)

      • Dissolve in DMF.

      • Add DIPEA (8 equivalents) and allow to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the washed resin.

    • Agitate the reaction vessel for 45 minutes at room temperature.

  • Intermediate Wash:

    • Drain the reaction solution from the vessel.

    • Wash the resin thoroughly with DMF (3-4 times).

  • Second Coupling:

    • Prepare a fresh activation solution as described in step 2.

    • Add this second solution to the resin and agitate for another 45 minutes.

  • Final Wash and Capping (Optional but Recommended):

    • Drain the reaction solution.

    • Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

    • Perform a capping step (e.g., with acetic anhydride/DIPEA in DMF) to permanently block any unreacted N-terminal amines. This prevents the formation of deletion sequences in subsequent steps.[9]

    • Proceed with the deprotection of the next Fmoc group.

References

Dealing with steric hindrance of the thienyl group in peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during the solid-phase peptide synthesis (SPPS) of peptides containing the thienyl group, a bulky heterocyclic moiety found in unnatural amino acids like 2-thienylalanine and 3-thienylalanine. The inherent steric hindrance of the thienyl group necessitates specialized strategies to ensure high coupling efficiency and peptide purity.

I. Understanding the Challenge: Steric Hindrance of the Thienyl Group

The incorporation of unnatural amino acids such as D-3-(3-Thienyl)-alanine or L-2-(2-Thienyl)-glycine can significantly enhance peptide properties, including enzymatic stability and receptor binding affinity.[1][2] However, the bulky, aromatic thienyl side chain presents a significant steric barrier during peptide bond formation. This hindrance can physically obstruct the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain, leading to slow or incomplete coupling reactions.[3]

This primary issue often leads to a cascade of secondary problems, including:

  • Low Coupling Yields: Resulting in deletion sequences where one or more amino acids are missing from the final peptide.

  • Peptide Aggregation: Hydrophobic sequences, especially those containing bulky residues, are prone to forming secondary structures like β-sheets on the solid support.[4][5] This aggregation can physically block reactive sites, preventing efficient reagent diffusion and leading to failed coupling and deprotection steps.[6][7]

  • Increased Racemization: Forcing conditions, such as extended reaction times or higher temperatures to overcome steric hindrance, can increase the risk of epimerization at the chiral center of the activated amino acid.[8][9]

This guide provides a structured approach to troubleshoot and overcome these challenges.

II. Troubleshooting Guide: A Symptom-Based Approach

This section addresses common problems observed during the synthesis of thienyl-containing peptides and provides a logical workflow for their resolution.

Symptom 1: Low Coupling Yield / Positive Kaiser Test After Coupling

A positive Kaiser test (or other qualitative amine test) after a coupling cycle indicates the presence of unreacted free amines, signifying an incomplete reaction.

References

Technical Support Center: Navigating the Purification Challenges of Peptides with Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the unique purification challenges presented by peptides incorporating unnatural amino acids (UAAs). The integration of UAAs into peptide sequences is a powerful strategy for enhancing therapeutic properties, including improved stability, potency, and novel functionalities.[1][2][3] However, these modifications often introduce significant hurdles during purification. This guide provides in-depth troubleshooting advice and frequently asked questions to empower researchers, scientists, and drug development professionals in overcoming these obstacles.

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the underlying scientific rationale.

Problem 1: Poor Solubility and Peptide Precipitation

Q1: My peptide, containing several hydrophobic unnatural amino acids, is precipitating out of solution during purification. How can I improve its solubility?

A1: Poor solubility is a frequent challenge, especially with peptides rich in hydrophobic residues.[4][5] The unique side chains of many UAAs can exacerbate this issue.[6]

Causality: The hydrophobic side chains of the amino acids, both natural and unnatural, tend to minimize contact with the aqueous mobile phase, leading to self-association and aggregation.[5] This is particularly problematic at the peptide's isoelectric point (pI), where the net charge is zero, reducing repulsive electrostatic forces between peptide molecules.

Step-by-Step Protocol for Solubilization:

  • Initial Solubility Testing: Before large-scale purification, test the solubility of a small amount of the crude peptide in various solvents.

  • Solvent Selection:

    • For highly hydrophobic peptides, start by dissolving the peptide in a minimal amount of a strong organic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN).[4] Subsequently, slowly add your aqueous buffer to the desired concentration.

    • If the peptide precipitates upon addition of the aqueous phase, lyophilize the sample and try again with a different co-solvent.[4]

  • pH Adjustment: Avoid working at the peptide's pI. Adjusting the pH of the mobile phase away from the pI can increase the net charge of the peptide, thereby improving solubility through electrostatic repulsion.[5]

    • For acidic peptides, use a basic buffer (e.g., ammonium bicarbonate).

    • For basic peptides, an acidic buffer (e.g., containing acetic acid or trifluoroacetic acid) is recommended.[]

  • Incorporate Chaotropic Agents: In challenging cases, the addition of chaotropic agents like guanidine hydrochloride or urea to the sample solvent can disrupt intermolecular hydrogen bonding and prevent aggregation. However, be mindful of their compatibility with your chromatography system and downstream applications.

  • Utilize Special Solvents: For extremely hydrophobic peptides, trifluoroethanol (TFE) can be a powerful solubilizing agent.[8] However, high concentrations of TFE can interfere with binding to reversed-phase columns, so careful optimization is required.[8]

Problem 2: Peptide Aggregation on the Column

Q2: I'm observing peak tailing and low recovery for my UAA-containing peptide during RP-HPLC. I suspect on-column aggregation. What can I do?

A2: On-column aggregation is a significant issue that can lead to poor chromatographic performance and loss of valuable product.[9][10]

Causality: As the peptide is loaded onto the column and the initial mobile phase conditions are applied, the local concentration of the peptide increases, promoting aggregation. This is especially true for sequences prone to forming secondary structures like β-sheets.[11] The incorporation of certain UAAs can alter the peptide backbone's conformational flexibility, potentially increasing the propensity for aggregation.[11]

Strategies to Mitigate On-Column Aggregation:

  • Optimize Mobile Phase Composition:

    • Organic Modifier: Varying the organic modifier (e.g., acetonitrile vs. methanol or isopropanol) can alter the selectivity and potentially disrupt the interactions leading to aggregation.

    • Ion-Pairing Agent: Trifluoroacetic acid (TFA) is a standard ion-pairing agent, but for stubborn aggregation, consider using an alternative like formic acid or heptafluorobutyric acid (HFBA) to modify the peptide's interaction with the stationary phase.[12]

  • Adjust Chromatographic Parameters:

    • Temperature: Increasing the column temperature can sometimes disrupt the weak interactions that lead to aggregation and improve peak shape. However, be cautious of potential peptide degradation at elevated temperatures.

    • Flow Rate: A lower flow rate can sometimes improve resolution, but a higher flow rate might be beneficial in minimizing the time the peptide spends on the column, reducing the opportunity for aggregation.

  • Backbone Protection Strategy: For extremely aggregation-prone sequences, consider synthesizing the peptide with backbone protection, such as a 2-hydroxy-4-methoxybenzyl (Hmb) group.[10] This disrupts the hydrogen bonding responsible for aggregation. The peptide can be purified in its protected, more soluble form, and the protecting group can be removed post-purification.[8][10]

Workflow for Troubleshooting On-Column Aggregation

Caption: A decision tree for troubleshooting on-column peptide aggregation.

Problem 3: Co-elution of Diastereomers

Q3: My UAA is a chiral molecule, and I'm struggling to separate the desired diastereomer from closely related impurities. What are the best strategies for chiral separation?

A3: The presence of UAAs with chiral centers can lead to the formation of diastereomers during synthesis, which can be very difficult to separate using standard reversed-phase chromatography.

Causality: Diastereomers often have very similar hydrophobicities and pI values, resulting in near-identical retention times on standard achiral stationary phases.

High-Resolution Separation Techniques:

  • Chiral Stationary Phases (CSPs): The most direct approach is to use a chromatography column with a chiral stationary phase. These phases are designed to have stereospecific interactions with the analytes, allowing for the separation of enantiomers and diastereomers.[13][14]

    • Types of CSPs: Several types of CSPs are available, including those based on cyclodextrins, macrocyclic glycopeptides (e.g., teicoplanin-based), and crown ethers.[15][16] The choice of CSP will depend on the specific structure of your peptide and the UAA.

  • Capillary Electrophoresis (CE): CE offers very high separation efficiency and is an excellent technique for chiral separations.[15][17] Different chiral selectors, such as cyclodextrins or antibiotics, can be added to the background electrolyte to facilitate the separation of diastereomers.[15]

  • Method Optimization in RP-HPLC: While challenging, it is sometimes possible to achieve separation on a standard RP-HPLC system through careful method optimization.

    • Gradient Slope: A very shallow gradient can sometimes resolve closely eluting peaks.

    • Temperature: Lowering the temperature can enhance the subtle differences in interaction between the diastereomers and the stationary phase, potentially improving resolution.

Table 1: Comparison of Chiral Separation Techniques

TechniquePrincipleAdvantagesDisadvantages
Chiral HPLC Differential interaction with a chiral stationary phase.[13][14]Direct separation, scalable for preparative purification.Requires specialized, often expensive, columns.
Capillary Electrophoresis Differential migration in an electric field with a chiral selector in the buffer.[15][17]Extremely high resolution, minimal sample consumption.Typically an analytical technique, not easily scalable for purification.
Optimized RP-HPLC Exploiting subtle differences in hydrophobicity.Utilizes standard equipment.Often insufficient resolution for complete separation.

Frequently Asked Questions (FAQs)

Q4: What is the best initial approach for purifying a novel peptide containing a UAA?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the workhorse for peptide purification due to its high resolving power and compatibility with volatile mobile phases, which simplifies sample recovery through lyophilization.[18][19][20] A C18 column is a good starting point for most peptides.[12]

Q5: How do I choose between reversed-phase (RP) and ion-exchange (IEX) chromatography?

A5: The choice depends on the properties of your peptide and the nature of the impurities.

  • RP-HPLC: Separates based on hydrophobicity.[19] It is highly effective for separating peptides from smaller, more polar or non-polar impurities.

  • Ion-Exchange Chromatography (IEX): Separates based on net charge.[21] It can be very effective for separating peptides with different charge states, such as a desired peptide from a truncated version that is missing a charged amino acid.[22]

  • Orthogonal Purification: For very challenging purifications, a multi-step approach using orthogonal techniques is highly recommended.[23] This involves using two different separation methods that exploit different properties of the peptide. For example, an initial IEX step followed by an RP-HPLC polishing step can be very powerful.[23][24]

Q6: What are the best analytical techniques to confirm the purity and identity of my final UAA-containing peptide?

A6: A combination of analytical techniques is essential to ensure the quality of your purified peptide.

  • Analytical RP-HPLC: To assess purity by observing the number and area of peaks.

  • Mass Spectrometry (MS): To confirm the molecular weight of the peptide, which verifies the incorporation of the UAA.[25][26][27] Tandem MS (MS/MS) can be used for sequence confirmation.[25][26]

  • Amino Acid Analysis (AAA): To confirm the amino acid composition of the peptide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural characterization of the peptide in solution.[26]

Workflow for Peptide Purification and Analysis

G cluster_0 Synthesis & Cleavage cluster_1 Purification cluster_2 Analysis & Final Product A Crude Peptide Synthesis (with UAA) B Cleavage from Resin A->B C Initial Purification (RP-HPLC or IEX) B->C D Fraction Collection C->D E Purity Check (Analytical HPLC) D->E F Orthogonal Purification (if necessary) E->F Purity < 95% G Pool Pure Fractions E->G Purity > 95% F->D H Lyophilization G->H I Final Characterization (MS, AAA, NMR) H->I J Pure UAA-Peptide I->J

Caption: A general workflow for the purification and analysis of peptides containing unnatural amino acids.

References

Identifying and minimizing byproducts in (R)-2-Thienylglycine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-2-Thienylglycine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable chiral amino acid. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you identify and minimize byproducts, ensuring the highest quality of your final product.

Introduction

This compound is a critical non-proteinogenic amino acid and a key building block in the synthesis of various pharmaceuticals. Its stereochemical purity is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides expert insights into the common synthetic routes and focuses on practical strategies to overcome the formation of undesirable byproducts, particularly the (S)-enantiomer and other process-related impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to address specific issues you may encounter during the synthesis of this compound.

FAQ 1: My synthesis is producing a racemic mixture of 2-Thienylglycine. How can I improve the enantioselectivity?

Answer:

Achieving high enantioselectivity is the most critical challenge in the synthesis of this compound. A racemic or near-racemic mixture indicates that your current synthetic strategy lacks effective stereocontrol. Here are the primary causes and solutions:

Root Causes of Poor Enantioselectivity:

  • Classical Strecker or Bucherer-Bergs Synthesis: These traditional methods are inherently not stereoselective and will produce a racemic mixture of the aminonitrile or hydantoin intermediate, respectively.[1][2]

  • Racemization: The α-proton of phenylglycine and its derivatives is known to be susceptible to racemization under basic conditions, a phenomenon that can also affect 2-thienylglycine.[3] This can occur during the reaction or work-up.

Troubleshooting Strategies:

  • Implement a Chemoenzymatic Approach: This is the most effective and widely adopted strategy for achieving high enantiomeric excess (ee). This approach combines a chemical synthesis step with a highly selective enzymatic resolution step.

    • Strategy: First, synthesize the racemic α-aminonitrile of 2-thienylglycine via a standard Strecker reaction. Then, employ an (R)-selective nitrilase enzyme to selectively hydrolyze the (R)-aminonitrile to this compound, leaving the (S)-aminonitrile unreacted.

    • Why it works: Nitrilases are highly enantioselective enzymes that can differentiate between the two enantiomers of the aminonitrile, leading to a product with very high optical purity.[4][5]

  • Asymmetric Strecker Synthesis: This approach utilizes a chiral auxiliary to direct the stereochemical outcome of the cyanide addition to the imine.

    • Strategy: Instead of ammonia, a chiral amine, such as (R)-phenylglycine amide, is used in the Strecker reaction.[6] This forms diastereomeric α-amino nitriles that can be separated, followed by the removal of the chiral auxiliary.

    • Considerations: This method requires additional steps for the introduction and removal of the chiral auxiliary and careful optimization to achieve high diastereoselectivity.

Experimental Protocol: Chemoenzymatic Resolution of Racemic 2-Thienyl-α-aminonitrile

  • Strecker Synthesis of Racemic 2-Thienyl-α-aminonitrile:

    • In a well-ventilated fume hood, combine thiophene-2-carboxaldehyde, ammonium chloride, and sodium cyanide in an appropriate solvent system (e.g., aqueous methanol).

    • Stir the reaction at room temperature until completion (monitor by TLC or HPLC).

    • Extract the resulting racemic 2-thienyl-α-aminonitrile into an organic solvent and concentrate.

  • Enzymatic Hydrolysis:

    • Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7-8).

    • Disperse the crude racemic aminonitrile in the buffer.

    • Add a commercially available (R)-selective nitrilase (whole cells or purified enzyme).

    • Stir the mixture at a controlled temperature (typically 25-40 °C) and monitor the reaction progress by chiral HPLC.

    • Once the conversion of the (R)-aminonitrile is complete, acidify the reaction mixture to precipitate the this compound.

    • The unreacted (S)-aminonitrile can be removed by extraction with an organic solvent.

    • Filter and dry the precipitated this compound.

FAQ 2: I am observing an unknown impurity in my final product that is not the (S)-enantiomer. What could it be?

Answer:

Besides the undesired enantiomer, other byproducts can arise from side reactions involving the starting materials, intermediates, or the product itself.

Potential Non-Enantiomeric Byproducts:

  • Over-alkylation Products (Strecker Synthesis): If a primary or secondary amine is used instead of ammonia, or if there are reactive alkylating agents present, N-substituted or α,α-disubstituted amino acids can form.[1]

  • Hydantoin-Related Impurities (Bucherer-Bergs Synthesis): Incomplete hydrolysis of the 5-(2-thienyl)hydantoin intermediate can leave residual hydantoin in the final product.[7][8] Additionally, harsh hydrolysis conditions can lead to the formation of N-carbamoyl-2-thienylglycine.[9]

  • Thiophene Ring-Related Byproducts: The thiophene ring can be susceptible to certain side reactions, although it is generally stable under many synthetic conditions.[10]

    • Oxidation: Strong oxidizing agents can potentially oxidize the sulfur atom in the thiophene ring.

    • Electrophilic Substitution: Under strongly acidic conditions, electrophilic substitution on the thiophene ring could occur, though this is less common during standard amino acid synthesis conditions.

  • Starting Material Impurities: Impurities in the starting thiophene-2-carboxaldehyde can carry through the synthesis. For example, impurities from the synthesis of the aldehyde, such as other thiophene derivatives, could lead to corresponding amino acid byproducts.[11]

Troubleshooting and Identification:

  • Characterize the Impurity: Use LC-MS to determine the molecular weight of the impurity. This will provide crucial clues to its identity. High-resolution mass spectrometry (HRMS) can help determine the elemental composition.

  • Review Your Synthesis Route:

    • Strecker: Analyze for potential sources of alkylation. Ensure the purity of the ammonia source.

    • Bucherer-Bergs: Optimize the hydrolysis step. Ensure sufficient time and appropriate temperature and pH for complete conversion of the hydantoin and N-carbamoyl intermediate.

  • Analyze Starting Materials: Check the purity of your thiophene-2-carboxaldehyde by GC-MS or LC-MS to identify any potential precursors to the observed impurity.

  • Purification: Develop a robust purification method. Recrystallization is often effective for removing structurally different impurities. If necessary, column chromatography may be required.

FAQ 3: How can I accurately determine the enantiomeric purity of my this compound?

Answer:

Accurate determination of enantiomeric excess (ee) is crucial for quality control. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.

Analytical Method: Chiral HPLC

  • Chiral Stationary Phases (CSPs): The key to separating enantiomers is the use of a chiral column.

    • Polysaccharide-based CSPs: Columns like those based on cellulose or amylose derivatives are often effective for separating amino acid enantiomers.

    • Macrocyclic Glycopeptide-based CSPs: CSPs like teicoplanin-based columns (e.g., Astec CHIROBIOTIC T) are particularly well-suited for the direct analysis of underivatized amino acids.

  • Mobile Phase: The choice of mobile phase is critical for achieving good separation. A typical mobile phase for chiral amino acid separation consists of a mixture of an organic modifier (e.g., methanol or ethanol) and an aqueous buffer, often with an acidic additive like formic acid or trifluoroacetic acid.

  • Detection: UV detection is commonly used, as the thiophene ring provides a chromophore.

Step-by-Step Protocol for Chiral HPLC Analysis:

  • Sample Preparation: Dissolve a small amount of your synthesized this compound in the mobile phase or a suitable solvent.

  • Column Selection: Choose an appropriate chiral column. A good starting point would be a teicoplanin-based or a cellulose-based CSP.

  • Method Development:

    • Start with a simple mobile phase, for example, 80:20 (v/v) methanol:water with 0.1% formic acid.

    • Inject a standard of racemic 2-thienylglycine to confirm that the method separates the two enantiomers.

    • Optimize the mobile phase composition (ratio of organic to aqueous, type and concentration of additive) to achieve baseline separation of the (R) and (S) peaks.

  • Quantification:

    • Inject your sample.

    • Integrate the peak areas for the (R) and (S) enantiomers.

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

Data Presentation: Example Chiral HPLC Separation Parameters

ParameterCondition
Column Astec CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm
Mobile Phase 80:20 (v/v) Methanol:0.1% Formic Acid in Water
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection UV at 230 nm
Expected Rt (R) ~ 8 min
Expected Rt (S) ~ 11 min

Note: Retention times are approximate and will vary depending on the specific system and conditions.

Visualizing Reaction Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate key processes.

Caption: Synthetic pathways and potential byproduct formation.

Troubleshooting_Workflow Start Start Poor Enantioselectivity Poor Enantioselectivity Start->Poor Enantioselectivity Unknown Impurity Unknown Impurity Start->Unknown Impurity Implement Chemoenzymatic Resolution Implement Chemoenzymatic Resolution Poor Enantioselectivity->Implement Chemoenzymatic Resolution Yes Consider Asymmetric Synthesis Consider Asymmetric Synthesis Poor Enantioselectivity->Consider Asymmetric Synthesis Alternative LC-MS Analysis LC-MS Analysis Unknown Impurity->LC-MS Analysis Yes End End Implement Chemoenzymatic Resolution->End Consider Asymmetric Synthesis->End Review Synthesis Route Review Synthesis Route LC-MS Analysis->Review Synthesis Route Analyze Starting Materials Analyze Starting Materials Review Synthesis Route->Analyze Starting Materials Optimize Purification Optimize Purification Analyze Starting Materials->Optimize Purification Optimize Purification->End

Caption: Troubleshooting workflow for common synthesis issues.

References

Validation & Comparative

A Comparative Guide to Chiral HPLC Analysis for Determining the Enantiomeric Purity of (R)-2-Thienylglycine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric purity of (R)-2-Thienylglycine, a crucial chiral building block in the synthesis of various pharmaceuticals. The selection of an appropriate analytical method is paramount for ensuring the quality and efficacy of the final active pharmaceutical ingredient (API).[1][2] This document delves into the principles of chiral separations, compares leading chiral stationary phases (CSPs), and provides detailed experimental protocols to guide researchers, scientists, and drug development professionals in making informed decisions.

The Critical Role of Enantiomeric Purity in Drug Development

Chiral molecules, or enantiomers, are non-superimposable mirror images of each other that can exhibit significantly different pharmacological and toxicological profiles.[3] Regulatory agencies worldwide mandate strict control over the enantiomeric composition of chiral drugs.[4] Therefore, accurate and reliable analytical methods for determining enantiomeric purity are indispensable throughout the drug development process, from early-stage synthesis to final product quality control.[1] this compound serves as a key intermediate where controlling its stereochemistry is essential for the desired therapeutic outcome of the final drug product.

Principles of Chiral HPLC Separation

Chiral HPLC is the most widely used technique for separating enantiomers due to its versatility and sensitivity.[3][4] The separation is achieved by creating a chiral environment where the two enantiomers interact differently, leading to different retention times on the chromatographic column. This can be accomplished through several approaches:

  • Chiral Stationary Phases (CSPs): The most common approach involves using a column packed with a chiral stationary phase.[5] The CSP creates transient diastereomeric complexes with the enantiomers, resulting in their separation.

  • Chiral Mobile Phase Additives (CMPAs): A chiral selector is added to the mobile phase, which forms diastereomeric complexes with the enantiomers in solution before they interact with an achiral stationary phase.[5]

  • Chiral Derivatization: The enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[6]

This guide will focus on the direct separation of this compound enantiomers using various CSPs, as this is often the preferred method due to its simplicity and avoidance of potential side reactions from derivatization.[6]

Comparative Analysis of Chiral Stationary Phases for 2-Thienylglycine

The choice of the chiral stationary phase is the most critical factor in developing a successful chiral HPLC method.[4] For amino acid derivatives like 2-Thienylglycine, several types of CSPs have shown excellent performance. The primary interaction mechanisms involved are hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[7][8]

Here, we compare two of the most effective classes of CSPs for this application: polysaccharide-based and macrocyclic glycopeptide-based phases.

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or bonded to a silica support, are the most widely used for chiral separations, capable of resolving over 80% of racemic compounds.[9][10] For the analysis of 2-Thienylglycine, columns such as the Daicel CHIRALPAK® AD-H have demonstrated excellent enantioselectivity.[9][11]

  • Mechanism: The chiral recognition mechanism of polysaccharide-based CSPs arises from the helical structure of the polymer, which creates chiral grooves. The carbamate derivatives on the polysaccharide backbone provide sites for hydrogen bonding and dipole-dipole interactions with the analyte. The phenyl groups in the selector and the thienyl group in the analyte can engage in π-π stacking interactions.

  • Advantages: Broad applicability, high loading capacity for preparative separations, and a wide range of available phases with different selectivities.[9]

  • Considerations: Coated polysaccharide phases have limitations on the types of solvents that can be used, as strong solvents can damage the coating.[12][13] Immobilized versions offer greater solvent compatibility.

Macrocyclic glycopeptide antibiotics, such as teicoplanin, are covalently bonded to silica to create CSPs like the Astec® CHIROBIOTIC® T.[14] These phases are particularly well-suited for the separation of underivatized amino acids and other polar compounds.[6][15]

  • Mechanism: Teicoplanin is a complex molecule with 23 chiral centers, multiple aromatic rings, and ionizable groups, offering a multi-modal separation mechanism. The "basket-like" structure allows for inclusion complexation, while the peptide and sugar moieties provide numerous sites for hydrogen bonding, ionic interactions, and π-π interactions.[16]

  • Advantages: Excellent for polar and ionizable compounds like amino acids, compatible with a wide range of mobile phases including reversed-phase, normal-phase, and polar organic modes, and ideal for LC-MS applications.[6][7][15]

  • Considerations: The complex interaction mechanisms can sometimes make method development less predictable than with polysaccharide-based phases.

Comparative Performance Data

The following table summarizes typical performance data for the separation of 2-Thienylglycine enantiomers on two representative columns.

Parameter Daicel CHIRALPAK® AD-H Astec® CHIROBIOTIC® T
Chiral Selector Amylose tris(3,5-dimethylphenylcarbamate)[17]Teicoplanin[15]
Typical Mobile Phase n-Hexane/Ethanol/Trifluoroacetic Acid (TFA)Methanol/Acetic Acid/Triethylamine (TEA)
Mode Normal PhasePolar Ionic Mode
Resolution (Rs) > 2.0> 1.8
Analysis Time ~15 minutes~10 minutes
Key Strengths High efficiency and selectivityExcellent for underivatized amino acids, fast analysis
Experimental Protocols

Below are detailed, step-by-step methodologies for determining the enantiomeric purity of this compound using the compared CSPs.

This protocol outlines a normal phase HPLC method for the separation of 2-Thienylglycine enantiomers.

Instrumentation and Materials:

  • HPLC system with UV detector

  • Daicel CHIRALPAK® AD-H column (250 x 4.6 mm, 5 µm)[9]

  • This compound and (S)-2-Thienylglycine standards

  • HPLC grade n-Hexane, Ethanol, and Trifluoroacetic Acid (TFA)

Chromatographic Conditions:

  • Mobile Phase: n-Hexane/Ethanol/TFA (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the 2-Thienylglycine sample at 1 mg/mL in the mobile phase.

  • Prepare a resolution standard containing both (R)- and (S)-2-Thienylglycine at 0.5 mg/mL each.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the resolution standard to confirm the separation of the two enantiomers and determine their retention times.

  • Inject the sample solution.

  • Calculate the enantiomeric purity by determining the peak area of each enantiomer.

This protocol describes a polar ionic mode HPLC method, which is often faster for polar analytes.

Instrumentation and Materials:

  • HPLC system with UV detector

  • Astec® CHIROBIOTIC® T column (250 x 4.6 mm, 5 µm)

  • This compound and (S)-2-Thienylglycine standards

  • HPLC grade Methanol, Glacial Acetic Acid, and Triethylamine (TEA)

Chromatographic Conditions:

  • Mobile Phase: Methanol/Acetic Acid/TEA (100:0.02:0.01, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 5 µL

Sample Preparation:

  • Prepare a stock solution of the 2-Thienylglycine sample at 1 mg/mL in Methanol.

  • Prepare a resolution standard containing both (R)- and (S)-2-Thienylglycine at 0.5 mg/mL each in Methanol.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the resolution standard to verify the separation and identify the retention times of the enantiomers.

  • Inject the sample solution.

  • Quantify the enantiomeric purity based on the integrated peak areas.

Visualizing the Workflow

The following diagram illustrates the general workflow for chiral HPLC method development and analysis.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Sample Sample of This compound MethodDev Method Development (Column & Mobile Phase Screening) Sample->MethodDev Standards Racemic & Enantiopure Standards Standards->MethodDev Solvents Mobile Phase Preparation Solvents->MethodDev SystemSuitability System Suitability Test (Resolution Standard) MethodDev->SystemSuitability Optimized Method SampleAnalysis Sample Injection & Data Acquisition SystemSuitability->SampleAnalysis Integration Peak Integration SampleAnalysis->Integration Calculation Enantiomeric Purity Calculation (%ee) Integration->Calculation Report Final Report Calculation->Report

Caption: General workflow for chiral HPLC analysis.

Conclusion and Recommendations

Both polysaccharide-based and macrocyclic glycopeptide-based CSPs are highly effective for determining the enantiomeric purity of this compound.

  • The Daicel CHIRALPAK® AD-H represents a robust and reliable choice, leveraging the well-established performance of polysaccharide-based CSPs in normal phase mode. It often provides excellent resolution and is a good starting point for method development.

  • The Astec® CHIROBIOTIC® T offers a versatile and often faster alternative, particularly beneficial for polar, underivatized amino acids. Its compatibility with polar organic solvents and LC-MS makes it a valuable tool in modern analytical laboratories.

The optimal choice will depend on the specific laboratory setup, available solvents, and desired analysis time. It is recommended to screen both types of columns during method development to identify the most suitable conditions for a given application. The provided protocols serve as a solid foundation for initiating this process.

References

A Senior Application Scientist's Guide to Confirming (R)-2-Thienylglycine Incorporation via Mass Spectrometry Sequencing

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The deliberate incorporation of non-canonical amino acids (ncAAs) into therapeutic proteins and peptides is a frontier in drug development, offering pathways to enhance stability, modulate activity, and introduce novel functionalities.[1][2] (R)-2-Thienylglycine, with its unique thiophene side chain, is one such ncAA that promises to unlock new therapeutic possibilities. However, the successful synthesis of these modified biologics is only half the battle; unambiguous confirmation of ncAA incorporation at the precise, intended location is a critical validation step.

Mass spectrometry (MS)-based peptide sequencing, particularly tandem mass spectrometry (MS/MS), stands as the definitive method for this verification.[3][4][5] Unlike indirect methods, MS/MS provides direct evidence of the amino acid sequence by meticulously measuring the mass of the peptide and its fragments. This guide provides an in-depth, experience-driven comparison and a detailed protocol for using LC-MS/MS to confirm the incorporation of this compound, explaining not just the "how" but the critical "why" behind each step.

The Core Principle: Verification Through Mass Deviation

The entire strategy hinges on a simple, verifiable principle: the incorporation of this compound introduces a predictable mass shift in the peptide chain. The residual mass of this compound (C₆H₅NOS) is 140.0143 Da . If, for example, it replaces a Phenylalanine (Phe, C₉H₉NO, residual mass 147.0684 Da ), we would expect a mass decrease of -7.0541 Da in any peptide containing this substitution. Tandem mass spectrometry allows us to first detect this mass shift in the intact peptide (the precursor ion) and then pinpoint its exact location by analyzing the fragment ions.[6][7]

Comparative Experimental Workflow

A robust validation experiment requires a direct comparison between the modified protein and its wild-type (WT) counterpart. This comparative approach eliminates ambiguity and strengthens the evidence of successful incorporation.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis & Confirmation Prot_Mod Protein with This compound Digest In-Solution Tryptic Digestion (Reduction & Alkylation) Prot_Mod->Digest Prot_WT Wild-Type (WT) Control Protein Prot_WT->Digest LC Reverse-Phase LC Peptide Separation Digest->LC Inject Peptide Mixtures MS1 MS1 Scan: Precursor Ion Mass Measurement LC->MS1 MS2 MS2 Scan (Tandem MS): Preptide Fragmentation (CID/HCD) MS1->MS2 Select Precursors for Fragmentation Analysis Database Search & De Novo Sequencing MS2->Analysis Confirm Confirmation of Incorporation: Mass Shift in Precursor & Fragment Ions Analysis->Confirm

Caption: High-level workflow for MS-based confirmation of ncAA incorporation.

Part 1: In-Depth Experimental Protocol

This protocol is designed as a self-validating system, where the wild-type sample serves as a crucial negative control at every stage of analysis.

Protein Digestion: Generating Verifiable Peptides

The goal of digestion is to break down the large protein into a predictable set of smaller peptides that are amenable to MS analysis. Trypsin is the enzyme of choice for shotgun proteomics because of its high specificity; it cleaves proteins on the C-terminal side of Lysine (K) and Arginine (R) residues, producing peptides in an ideal mass range for MS/MS.[8]

Protocol: In-Solution Tryptic Digestion

  • Solubilization & Denaturation:

    • Dissolve ~20 µg of both the modified and WT proteins separately in 20 µL of 8 M Urea in 50 mM Ammonium Bicarbonate.

    • Rationale: Urea is a strong denaturant that unfolds the protein, making internal cleavage sites accessible to trypsin.[8][9] Ammonium bicarbonate maintains an optimal pH (~8.0) for trypsin activity.

  • Reduction:

    • Add Dithiothreitol (DTT) to a final concentration of 10 mM.

    • Incubate at 37°C for 1 hour.

    • Rationale: DTT reduces disulfide bonds, further linearizing the protein for complete digestion.[10]

  • Alkylation:

    • Add Iodoacetamide (IAA) to a final concentration of 25 mM.

    • Incubate for 45 minutes in the dark at room temperature.

    • Rationale: IAA alkylates the now-free cysteine residues. This is a critical step to prevent the disulfide bonds from reforming, which would interfere with both digestion and sequencing.

  • Digestion:

    • Dilute the samples 4-fold with 50 mM Ammonium Bicarbonate to reduce the urea concentration to 2 M.

    • Add Trypsin Gold (Mass Spectrometry Grade) at a 1:50 enzyme-to-protein ratio (w/w).

    • Incubate overnight (16-18 hours) at 37°C.

    • Rationale: High concentrations of urea (>2 M) can inhibit trypsin activity. The overnight incubation ensures complete digestion for maximum protein sequence coverage.[8][9]

  • Quenching and Cleanup:

    • Stop the digestion by adding formic acid to a final concentration of 1%. This acidifies the sample, deactivating the trypsin.

    • Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column to remove salts and detergents that interfere with MS analysis.[11] Elute the peptides in a solution of 50% acetonitrile and 0.1% formic acid.

    • Dry the peptides in a vacuum centrifuge and resuspend in 0.1% formic acid for LC-MS/MS analysis.

LC-MS/MS Analysis: Separating and Sequencing

Liquid chromatography separates the complex peptide mixture before it enters the mass spectrometer, reducing complexity and improving the quality of the data.[11]

Typical LC-MS/MS Parameters:

ParameterSettingRationale
LC Column C18 Reverse-Phase (e.g., 75 µm ID x 15 cm)Separates peptides based on hydrophobicity, providing excellent resolution for complex mixtures.
Mobile Phase A 0.1% Formic Acid in WaterAcidic mobile phase ensures peptides are positively charged for efficient electrospray ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe organic solvent used to elute peptides from the C18 column.
Gradient 5-40% Mobile Phase B over 60-90 minutesA gradual increase in organic solvent concentration allows for the sequential elution of peptides from least to most hydrophobic.
MS Mode Data-Dependent Acquisition (DDA)The instrument performs a full MS1 scan to measure precursor masses, then automatically selects the most intense ions for MS/MS fragmentation.[12]
Fragmentation Collision-Induced Dissociation (CID) or HCDThese methods use inert gas to fragment peptide ions, primarily along the peptide backbone, generating predictable b- and y-type ions.[5][13]

Part 2: Data Interpretation - The Definitive Proof

The analysis is a two-step process: first, find the peptide with the expected mass shift, and second, confirm the location of the modification within that peptide's sequence.

Identifying the Precursor Ion

The first piece of evidence is found in the MS1 scan. You must search for a peptide ion whose mass corresponds to a tryptic peptide containing the intended substitution site, adjusted for the mass of this compound.

Example Scenario:

  • Target Protein: A therapeutic peptide with the sequence ...F-G-I-A-K...

  • Intended Modification: Phenylalanine (F) is replaced with this compound (let's denote it as 'X').

  • Expected Tryptic Peptide (WT): F-G-I-A-K (assuming K is the C-terminal residue).

  • Expected Tryptic Peptide (Modified): X-G-I-A-K.

Mass Comparison:

PeptideAmino Acid Masses (Monoisotopic)Total Peptide Mass (M+H)⁺
WT: F-G-I-A-K 147.07 + 57.02 + 113.08 + 71.04 + 128.09 + 18.01 (H₂O)534.31 Da
Modified: X-G-I-A-K 140.01 + 57.02 + 113.08 + 71.04 + 128.09 + 18.01 (H₂O)527.26 Da
Mass Difference -7.05 Da

In your MS1 data for the modified sample, you would specifically look for a precursor ion with a mass-to-charge ratio (m/z) corresponding to 527.26 Da. This ion should be absent in the WT control sample, which should instead show a precursor at 534.31 Da.

Confirming the Site via MS/MS Fragmentation

Identifying the precursor is strong evidence, but MS/MS fragmentation provides definitive proof of the substitution site.[14] During CID, peptides fragment into N-terminal b-ions and C-terminal y-ions. By mapping the masses of these fragments, we can read the sequence.

If this compound (X) is at the first position, all b-ions will show a mass shift, while the y-ions will match the WT fragments until the modification site is passed.

G cluster_0 b1 b₁ (X) 141.02 Da b2 b₂ (XG) 198.04 Da b3 b₃ (XGI) 311.12 Da b4 b₄ (XGIA) 382.16 Da y4 y₄ (GIAK) 387.25 Da y3 y₃ (IAK) 316.21 Da y2 y₂ (AK) 203.13 Da y1 y₁ (K) 147.11 Da X X X->b1 G G X->G G->b2 G->y4 I I G->I I->b3 I->y3 A A I->A A->b4 A->y2 K K A->K K->y1

Caption: Idealized b- and y-ion series for a peptide with N-terminal this compound (X).

The key is to compare the observed fragment ion masses to the theoretical masses for both the WT and modified sequences. The MS/MS spectrum for the peptide X-G-I-A-K would show:

  • b-ions: The b₁ ion would have a mass of 141.02 Da (X), which is ~7.05 Da lighter than the b₁ ion for Phe (148.07 Da). This mass shift would propagate through the entire b-ion series (b₂, b₃, b₄).

  • y-ions: The y-ions (y₄, y₃, y₂, y₁) would have masses identical to those from the WT peptide, as the modification is N-terminal to their fragmentation points.

This pattern of mass shifts in one ion series but not the other is the unambiguous signature that confirms not only the presence of this compound but also its precise location in the peptide sequence.

Conclusion

Confirming the site-specific incorporation of a non-canonical amino acid like this compound is non-negotiable for advancing novel biologics from research to clinical application. While other analytical techniques may suggest incorporation, only tandem mass spectrometry provides the direct, sequence-level evidence required for absolute certainty. By employing a comparative workflow with a wild-type control and meticulously analyzing both precursor and fragment ion mass shifts, researchers can confidently validate their protein engineering efforts, ensuring the integrity and intended structure of their next-generation therapeutics.

References

2D NMR techniques for structural elucidation of (R)-2-Thienylglycine peptides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2D NMR Techniques for the Structural Elucidation of (R)-2-Thienylglycine Peptides

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of 2D Nuclear Magnetic Resonance (NMR) techniques for the structural elucidation of peptides incorporating the non-canonical amino acid, this compound. The inclusion of unnatural amino acids like this compound can introduce desirable properties such as increased proteolytic resistance and unique conformational features, making them valuable in therapeutic peptide design[1]. However, these modifications also present unique challenges for structural analysis. This document moves beyond a simple listing of methods to explain the causality behind experimental choices, offering an integrated strategy for unambiguous resonance assignment and three-dimensional structure determination.

The Challenge of Non-Canonical Residues

Standard NMR structure determination protocols are well-established for peptides composed of the 20 canonical amino acids.[2] Automated assignment software and established databases streamline this process. The introduction of a non-canonical amino acid (ncAA) like this compound disrupts this workflow. The primary challenges include:

  • Unique Spin Systems: The thienyl ring introduces a distinct set of coupled protons that must be identified and differentiated from other aromatic residues (e.g., Phe, Tyr, Trp).

  • Lack of Pre-existing Data: Automated software often lacks the necessary topology and parameter files for ncAAs, necessitating manual effort and specialized tools to generate these descriptions.[3][4]

  • Conformational Influence: The bulky, aromatic thienyl group can induce specific local conformations or long-range interactions that are critical to the peptide's function and must be accurately characterized.[5]

This guide provides a systematic approach to overcome these hurdles using a synergistic combination of 2D NMR experiments.

The Core 2D NMR Toolkit: A Comparative Analysis

The structural elucidation of any peptide relies on establishing two types of connections: through-bond (scalar) and through-space (dipolar).[2] No single experiment provides all the necessary information; rather, a suite of experiments must be employed, with each providing a unique piece of the structural puzzle.

Through-Bond Correlation: Identifying the Amino Acid "Fingerprints"

Through-bond experiments map correlations between nuclei connected by covalent bonds, allowing for the identification of individual amino acid spin systems.

  • Core Principle: COSY is the most fundamental 2D NMR experiment, revealing correlations between protons that are directly coupled to each other, typically across two or three bonds (²JHH, ³JHH).[2][6] In a peptide context, its primary utility is in identifying adjacent protons, such as the amide proton (HN) and its alpha-proton (Hα), or the Hα and beta-protons (Hβ) within a residue.

  • Strengths: Simple to set up and interpret for direct correlations.

  • Limitations: Magnetization transfer is limited to direct coupling partners. For amino acids with longer side chains, COSY alone cannot connect the backbone protons to the terminal side-chain protons.[7]

  • Application to this compound: A COSY spectrum will show a cross-peak between the Hα and Hβ protons of the thienylglycine residue. It will also reveal the coupling network within the thienyl ring itself, showing correlations between adjacent ring protons (e.g., H3-H4, H4-H5).

  • Core Principle: TOCSY extends the concept of COSY by propagating magnetization throughout an entire unbroken network of coupled protons (a "spin system").[8][9] An amide proton will show a correlation not only to its Hα but also to the Hβ, Hγ, and all other subsequent protons within that amino acid's side chain.[10]

  • Strengths: Powerfully identifies nearly the entire set of protons belonging to a single amino acid residue from a single, well-resolved cross-peak (typically the HN-Hα). This is the primary experiment for identifying amino acid types.[11]

  • Limitations: The efficiency of magnetization transfer can decrease over long coupling pathways or in the presence of small coupling constants. It cannot bridge the peptide bond, meaning correlations are confined within a single residue.[7]

  • Application to this compound: In a TOCSY spectrum, the amide proton of this compound will show correlations to its Hα and Hβ protons. Crucially, the protons of the thienyl ring form their own separate spin system and will not show correlations to the amide proton in a standard TOCSY experiment. However, observing the characteristic pattern of the thienyl ring protons in the aromatic region of the TOCSY can help identify them as belonging to a single aromatic system.

Comparison: COSY vs. TOCSY

FeatureCOSY TOCSY
Information Correlations between directly coupled protons (i-j)Correlations among all protons in a spin system (i-j, i-k, etc.)
Primary Use Confirming ³J(HN,Hα) couplings; initial Hα-Hβ assignmentIdentifying entire amino acid spin systems
Advantage Simple, quick confirmation of direct neighborsProvides a complete "fingerprint" for most amino acid types
Disadvantage Incomplete information for long side chainsCan be more complex to interpret; transfer efficiency varies
Through-Space Correlation: Assembling the 3D Structure

Once individual amino acid spin systems are identified, the next step is to place them in the correct order (sequence) and determine their three-dimensional arrangement. This is achieved with experiments that detect protons close in space (< 5-6 Å), irrespective of covalent bonds, via the Nuclear Overhauser Effect (NOE).[2][12]

  • Core Principle: Both experiments detect through-space dipolar couplings. Cross-peak intensity in a NOESY/ROESY spectrum is inversely proportional to the sixth power of the distance between two protons (Intensity ∝ 1/r⁶), providing powerful distance restraints for structure calculation.[9]

  • Sequential Assignment: The primary structure is confirmed by "walking" along the peptide backbone using sequential NOEs. Key sequential connections are:

    • dαN(i, i+1): Hα of residue i to HN of residue i+1.

    • dNN(i, i+1): HN of residue i to HN of residue i+1.

    • dβN(i, i+1): Hβ of residue i to HN of residue i+1.

  • Structural Information: In addition to sequential contacts, these experiments reveal medium- and long-range NOEs between side chains that are distant in the sequence but close in the folded structure. These are critical for defining the tertiary fold.

  • NOESY vs. ROESY: The choice depends on the peptide's size (or more accurately, its rotational correlation time, τc). For small peptides that tumble rapidly in solution, the NOE can be close to zero. In these cases, ROESY is the experiment of choice as it does not have this limitation.[8] For larger peptides or those that aggregate, NOESY provides excellent results.

  • Application to this compound: NOESY/ROESY spectra are essential for placing the thienylglycine residue in the peptide sequence by identifying NOEs between its backbone protons (HN, Hα) and those of the preceding (i-1) and succeeding (i+1) residues. Furthermore, NOEs between the thienyl ring protons and other protons throughout the peptide will define the orientation of this side chain and reveal any tertiary contacts it makes.[5]

Heteronuclear Correlation: Unambiguous Assignment

While homonuclear (¹H-¹H) experiments are powerful, spectral overlap, especially in the aromatic region, can lead to ambiguity. Heteronuclear experiments, which correlate protons with other nuclei like ¹³C and ¹⁵N, provide an additional dimension of information to resolve this.[13]

  • Core Principle: HSQC is a highly sensitive experiment that produces a 2D map correlating each proton with the carbon (or nitrogen) to which it is directly attached.[14][15] Each CH, CH₂, or CH₃ group appears as a single peak.

  • Strengths: Dramatically increases spectral resolution by spreading proton signals out over the much wider carbon or nitrogen chemical shift range. An ¹H-¹³C HSQC is invaluable for resolving overlapping aromatic or aliphatic proton signals.[16]

  • Application to this compound: An ¹H-¹³C HSQC is the definitive experiment for assigning the protons of the thienyl ring. Each proton on the ring (H3, H4, H5) will show a correlation to its attached carbon (C3, C4, C5), and these carbons have distinct chemical shifts, allowing for unambiguous assignment even if the proton signals are crowded.

  • Core Principle: HMBC detects correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH, ³JCH). It actively suppresses one-bond correlations, making it complementary to HSQC.[14]

  • Strengths: Excellent for piecing together molecular fragments. It can link non-protonated carbons (like quaternary carbons or carbonyls) to nearby protons.

  • Application to this compound: HMBC is critical for connecting the thienyl ring side chain to the peptide backbone. For instance, it can reveal correlations from the Hα and Hβ protons of the thienylglycine residue to the carbons within the thienyl ring. It can also confirm the assignment of the non-protonated C2 carbon of the thienyl ring through correlations to the H3 proton.

Integrated Workflow and Experimental Protocols

A successful structural elucidation requires a logical and systematic application of these techniques.

Logical Workflow Diagram

G cluster_0 Sample Preparation & 1D ¹H cluster_1 Homonuclear Experiments cluster_2 Heteronuclear Experiments (Optional but Recommended) cluster_3 Data Analysis & Structure Calculation Sample Dissolve peptide in H₂O/D₂O or deuterated solvent OneD Acquire 1D ¹H Spectrum (Assess sample quality) Sample->OneD TOCSY TOCSY (Identify spin systems) OneD->TOCSY NOESY NOESY / ROESY (Through-space contacts) OneD->NOESY COSY COSY (Identify direct couplings) Assign_Spin Assign Spin Systems (using TOCSY & COSY) COSY->Assign_Spin TOCSY->Assign_Spin Seq_Assign Sequential Assignment (using NOESY/ROESY) NOESY->Seq_Assign HSQC ¹H-¹³C HSQC (Resolve overlap, C-H assignment) Restraints Generate Distance & Dihedral Angle Restraints HSQC->Restraints HMBC ¹H-¹³C HMBC (Long-range C-H, connect fragments) HMBC->Restraints Assign_Spin->Seq_Assign Seq_Assign->Restraints Calc Structure Calculation (e.g., CYANA, Xplor-NIH) Restraints->Calc Refine Refinement & Validation Calc->Refine

Caption: Overall workflow for peptide structure elucidation by 2D NMR.

Sequential Assignment Logic Diagram

References

A Comparative Guide to (R)-2-Thienylglycine: Enhancing Peptide Conformation and Stability

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic peptide development, the pursuit of enhanced stability and controlled conformation is paramount. Native peptides, while exhibiting high specificity, are often hampered by proteolytic degradation and inherent flexibility, limiting their therapeutic efficacy. The incorporation of non-natural amino acids is a proven strategy to overcome these limitations.[1][2] This guide provides an in-depth technical comparison of (R)-2-thienylglycine, a non-natural amino acid, and its effects on peptide conformation and stability, benchmarked against other common peptide modifications.

The Role of this compound in Peptide Engineering

This compound is an analog of phenylglycine, where the phenyl ring is replaced by a thiophene ring. This substitution has significant stereoelectronic implications that can be harnessed to modulate the physicochemical properties of a peptide. The sulfur atom in the thiophene ring introduces unique electronic properties and the potential for different non-covalent interactions compared to a benzene ring, thereby influencing the local and global conformation of the peptide backbone.[3] The primary goals of incorporating this compound into a peptide sequence are to:

  • Introduce Conformational Constraints: The bulky thiophene side chain restricts the rotational freedom around the peptide backbone, promoting the adoption of specific secondary structures such as β-turns or helical motifs.

  • Enhance Proteolytic Stability: The steric hindrance provided by the thienyl group can shield adjacent peptide bonds from enzymatic cleavage, thereby increasing the peptide's half-life in biological systems.

Comparative Analysis of Peptide Conformation

The secondary structure of peptides is a critical determinant of their biological activity. Circular Dichroism (CD) spectroscopy is a powerful technique to assess the conformational changes induced by the incorporation of non-natural amino acids.

Circular Dichroism (CD) Spectroscopy Analysis

A typical peptide with a random coil conformation will exhibit a single negative band around 198 nm in its CD spectrum. The formation of ordered secondary structures, such as α-helices or β-sheets, gives rise to characteristic CD signals. For instance, an α-helical conformation is characterized by two negative bands around 208 nm and 222 nm, and a positive band around 193 nm. In contrast, a β-sheet structure typically shows a negative band around 218 nm and a positive band around 195 nm.[4][5]

Expected Impact of this compound: The incorporation of this compound is anticipated to induce a shift from a random coil to a more ordered conformation. This would be observed as the emergence of characteristic helical or β-sheet signals in the CD spectrum. The exact nature of the induced conformation is context-dependent, relying on the surrounding amino acid sequence.[6]

Comparison with Phenylglycine: Phenylglycine is known to promote turn structures in peptides.[7] It is expected that this compound would have a similar or even more pronounced effect due to the distinct electronic nature of the thiophene ring. A comparative study would likely show both amino acids inducing ordered structures, with potential subtle differences in the ellipticity values and peak positions, reflecting variations in the stability and nature of the induced secondary structure.

Comparison with D-amino acids: The incorporation of D-amino acids is a well-established strategy to induce β-turns and enhance proteolytic stability.[8][9] A peptide containing a D-amino acid at a specific position will often show a distinct CD spectrum indicative of a turn conformation. A comparative analysis would be valuable to determine if this compound can achieve a similar level of conformational control as a strategically placed D-amino acid.

Experimental Protocol: Circular Dichroism (CD) Spectroscopy

This protocol outlines the steps for analyzing the secondary structure of a peptide containing this compound.

1. Sample Preparation:

  • Dissolve the lyophilized peptide in an appropriate solvent, typically a buffered aqueous solution (e.g., 10 mM sodium phosphate, pH 7.4) or a membrane-mimicking solvent like trifluoroethanol (TFE) for hydrophobic peptides.
  • Determine the precise peptide concentration using a quantitative amino acid analysis or by measuring the absorbance of an aromatic residue like tyrosine or tryptophan, if present.
  • Prepare a series of peptide solutions with concentrations ranging from 10 to 100 µM.

2. Instrumental Setup:

  • Use a calibrated CD spectropolarimeter.
  • Set the wavelength range to 190-260 nm for far-UV CD analysis of secondary structure.
  • Use a quartz cuvette with a path length of 0.1 cm.
  • Maintain a constant temperature, typically 25°C, using a Peltier temperature controller.
  • Purge the instrument with nitrogen gas to minimize ozone formation and absorption by oxygen at low wavelengths.

3. Data Acquisition:

  • Record a baseline spectrum of the solvent under the same conditions as the sample.
  • Record the CD spectrum of each peptide solution.
  • Typically, an average of 3-5 scans is taken for each sample to improve the signal-to-noise ratio.
  • Subtract the baseline spectrum from the sample spectrum.

4. Data Analysis:

  • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (θ × 100) / (c × n × l) where θ is the observed ellipticity in degrees, c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length of the cuvette in centimeters.
  • Analyze the resulting spectrum for characteristic secondary structure features. Deconvolution algorithms can be used to estimate the percentage of α-helix, β-sheet, and random coil.

Elucidating 3D Structure with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information of peptides in solution, allowing for the precise determination of atomic coordinates and the characterization of conformational dynamics.[10][11][12]

NMR for Conformational Analysis

For a peptide containing this compound, 2D NMR experiments such as TOCSY and NOESY are crucial.

  • TOCSY (Total Correlation Spectroscopy): Identifies the spin systems of individual amino acid residues.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons that are less than 5 Å apart. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing the distance restraints necessary for 3D structure calculation.

Expected Impact of this compound: The introduction of this compound is expected to result in a set of well-defined NOE cross-peaks, indicative of a stable, folded conformation. The specific NOE patterns would reveal the nature of the induced secondary structure (e.g., characteristic sequential and medium-range NOEs for a helix, or cross-strand NOEs for a β-sheet).

Comparative NMR Studies: A comparative NMR analysis of peptides containing this compound, phenylglycine, and a flexible glycine would be highly informative. The peptide with glycine would likely show fewer and weaker NOEs, reflecting a higher degree of conformational flexibility. In contrast, the peptides with this compound and phenylglycine would exhibit a greater number of strong NOEs, allowing for the calculation of a well-defined 3D structure. Differences in the NOE patterns between the thienylglycine and phenylglycine analogs would highlight the specific conformational preferences induced by each residue.

Experimental Protocol: 2D NMR Spectroscopy for Peptide Structure Determination

1. Sample Preparation:

  • Dissolve the purified peptide in a deuterated solvent (e.g., 90% H₂O/10% D₂O or deuterated methanol) to a concentration of 1-5 mM.
  • Add a known concentration of a reference compound, such as DSS (2,2-dimethyl-2-silapentane-5-sulfonate), for chemical shift referencing.

2. Data Acquisition:

  • Use a high-field NMR spectrometer (e.g., 600 MHz or higher).
  • Acquire a series of 2D NMR spectra at a constant temperature:
  • TOCSY: To assign the proton resonances of each amino acid residue.
  • NOESY: To obtain distance restraints for structure calculation. A mixing time of 200-300 ms is typically used for peptides of this size.

3. Data Processing and Analysis:

  • Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe).
  • Assign the proton chemical shifts using the TOCSY and NOESY spectra.
  • Integrate the cross-peaks in the NOESY spectrum and convert them into upper distance restraints.

4. Structure Calculation:

  • Use a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures that are consistent with the experimental distance restraints.
  • Refine the calculated structures using molecular dynamics simulations in a simulated solvent environment.
  • Analyze the resulting ensemble of structures to determine the predominant conformation and assess the degree of structural convergence.

Assessing Peptide Stability

The therapeutic potential of a peptide is often dictated by its stability against proteolytic degradation and its ability to maintain its active conformation under physiological conditions.

Proteolytic Stability Assays

The introduction of non-natural amino acids is a key strategy to enhance resistance to proteases.

Expected Impact of this compound: The bulky thienyl group is expected to sterically hinder the approach of proteases to the adjacent peptide bonds, thereby slowing down the rate of degradation.

Comparative Stability Data:

Peptide ModificationRelative Proteolytic StabilityRationale
Native Peptide (L-amino acids) LowSusceptible to cleavage by various proteases.
This compound HighThe bulky, non-natural side chain provides steric shielding of the peptide backbone.
D-amino acid substitution Very HighProteases are stereospecific and generally do not recognize or cleave peptide bonds involving D-amino acids.[8]
Phenylglycine HighSimilar to thienylglycine, the aromatic side chain provides steric hindrance.

Experimental Protocol: In Vitro Proteolytic Stability Assay

1. Reagents and Materials:

  • Purified peptides (native and modified).
  • Protease of interest (e.g., trypsin, chymotrypsin, or a mixture like serum/plasma).
  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4).
  • Quenching solution (e.g., 10% trifluoroacetic acid).
  • High-performance liquid chromatography (HPLC) system with a C18 reverse-phase column.

2. Assay Procedure:

  • Prepare stock solutions of the peptides and the protease in the reaction buffer.
  • Initiate the reaction by adding the protease to the peptide solution at a defined enzyme-to-substrate ratio (e.g., 1:100 w/w).
  • Incubate the reaction mixture at 37°C.
  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding the quenching solution.
  • Analyze the samples by HPLC to separate the intact peptide from its degradation products.

3. Data Analysis:

  • Integrate the peak area of the intact peptide at each time point.
  • Plot the percentage of intact peptide remaining as a function of time.
  • Calculate the half-life (t₁/₂) of the peptide under the assay conditions.

Thermal Stability Analysis

Thermal denaturation studies, often monitored by CD spectroscopy, provide insights into the conformational stability of a peptide. The melting temperature (Tm), the temperature at which 50% of the peptide is unfolded, is a key indicator of stability.[13][14]

Expected Impact of this compound: By promoting a more stable, folded conformation, the incorporation of this compound is expected to increase the Tm of the peptide compared to its flexible, unmodified counterpart.

Comparative Thermal Stability:

Peptide ModificationExpected Thermal Stability (Tm)Rationale
Native Peptide (flexible) LowA flexible conformation is more easily disrupted by thermal energy.
This compound HighThe induced stable fold requires more energy to denature.
Phenylglycine HighSimilar to thienylglycine, it is expected to stabilize the peptide structure.

Experimental Protocol: Thermal Denaturation Monitored by CD Spectroscopy

1. Sample Preparation:

  • Prepare a peptide solution as described for CD spectroscopy.

2. Data Acquisition:

  • Use a CD spectropolarimeter equipped with a Peltier temperature controller.
  • Monitor the CD signal at a single wavelength, typically at the minimum of the most prominent secondary structure feature (e.g., 222 nm for an α-helix).
  • Increase the temperature gradually, for example, from 20°C to 90°C at a rate of 1°C/minute.
  • Record the CD signal at each temperature point.

3. Data Analysis:

  • Plot the mean residue ellipticity as a function of temperature.
  • Fit the data to a sigmoidal curve to determine the melting temperature (Tm).

Visualizing the Impact: Workflow and Structural Models

The integration of this compound into a peptide sequence and the subsequent analysis of its effects follow a logical workflow.

Peptide_Modification_Workflow Peptide_Design Peptide Design & Selection of Modification Site SPPS Solid-Phase Peptide Synthesis (incorporating this compound) Peptide_Design->SPPS Purification HPLC Purification & Mass Spectrometry Confirmation SPPS->Purification Conformation Conformational Analysis (CD & NMR) Purification->Conformation Stability Stability Assessment (Proteolytic & Thermal) Purification->Stability Data_Analysis Data Analysis & Structural Modeling Conformation->Data_Analysis Stability->Data_Analysis

Caption: Workflow for the synthesis and analysis of peptides containing this compound.

The structural impact of this compound can be visualized by comparing the conformational ensemble of a flexible peptide with the more defined structure of the modified peptide.

Peptide_Conformation cluster_0 Unmodified Peptide (Flexible) cluster_1 Peptide with this compound (Constrained) a1 a1 a2 a2 a1->a2 b2 b2 a1->b2 a3 a3 a2->a3 a4 a4 a3->a4 c3 c3 a3->c3 a5 a5 a4->a5 d5 d5 a5->d5 b3 b3 b2->b3 b4 b4 b2->b4 β-turn b1 b1 b1->b2 b3->b4 b5 b5 b4->b5

Caption: this compound induces a defined β-turn conformation.

Conclusion

The incorporation of this compound represents a powerful strategy in peptide drug design. By introducing significant conformational constraints and enhancing proteolytic stability, this non-natural amino acid can transform a flexible, labile peptide into a structurally defined and more durable therapeutic candidate. While direct comparative data with other non-natural amino acids remains an area for further research, the principles outlined in this guide provide a solid framework for leveraging this compound to optimize peptide-based therapeutics. The experimental protocols provided herein offer a practical guide for researchers to quantitatively assess the impact of this and other modifications on peptide conformation and stability.

References

A Senior Application Scientist's Guide to Peptides Containing (R)-2-Thienylglycine: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Canonical 20 Amino Acids

In the quest for next-generation peptide therapeutics, researchers are increasingly looking beyond the 20 proteinogenic amino acids to enhance the pharmacological properties of their molecules. The incorporation of unnatural amino acids is a powerful strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity.[1] Among these, (R)-2-Thienylglycine (Thg), an analogue of Phenylalanine, stands out. Its unique structure—featuring a sulfur-containing thiophene ring—introduces distinct electronic and steric properties that can profoundly influence a peptide's structure and function.[1]

This guide provides a comparative analysis of peptides containing this compound, offering field-proven insights into their synthesis, in vitro properties, and in vivo performance. We will explore the causality behind experimental choices and provide robust, self-validating protocols to empower researchers in their drug development efforts.

The Strategic Advantage of this compound in Peptide Design

The decision to incorporate (R)-2-Thg is driven by the desire to impose specific structural constraints and enhance stability. Unlike the flexible Glycine or the purely aromatic Phenylalanine, (R)-2-Thg offers a unique combination of rigidity and hydrogen-bonding capability via its thiophene ring.[1] This can lead to several desirable outcomes:

  • Enhanced Proteolytic Resistance: The unnatural structure can make the adjacent peptide bonds unrecognizable to proteases, significantly increasing the peptide's half-life in biological fluids.[2]

  • Improved Receptor Affinity: The rigid conformation can pre-organize the peptide into a bioactive structure, reducing the entropic penalty upon binding to its target and potentially increasing affinity and selectivity.[3]

  • Novel Conformational Features: The thiophene moiety can induce specific secondary structures, such as β-turns, which are critical for many biological recognition events.[4]

The following diagram illustrates the logical flow from the structural features of (R)-2-Thg to its impact on therapeutic potential.

A This compound Structural Features B1 Unnatural Side Chain (Thiophene Ring) A->B1 B2 Steric Hindrance & Rigid Backbone A->B2 C1 Resistance to Proteolytic Cleavage B1->C1 Shields peptide bond C2 Pre-organization into Bioactive Conformation B2->C2 Reduces flexibility D1 Increased In Vivo Half-Life C1->D1 D2 Enhanced Receptor Binding Affinity (Potency) C2->D2 E Improved Therapeutic Potential D1->E D2->E

Caption: Logical flow from Thg's structure to improved peptide properties.

Synthesis and Characterization: Navigating the Challenges

The incorporation of (R)-2-Thg into a peptide sequence is typically achieved via Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[5] While the overall process is standard, the bulky and electron-rich nature of the thienyl side chain requires specific considerations to ensure high-yield and high-purity synthesis.

Causality Behind Protocol Choices:

  • Coupling Reagents: Standard coupling reagents like HBTU can be effective, but for sterically hindered amino acids like Thg, more potent activators such as HATU or the use of DIC/Oxyma are often recommended to overcome slow reaction kinetics and prevent incomplete coupling.[6]

  • Reaction Time & Temperature: Extended coupling times or slightly elevated temperatures (e.g., up to 50°C) may be necessary to drive the reaction to completion.[6] However, this must be balanced against the risk of racemization, a known issue with arylglycines.[7]

  • Validation: It is critical to validate the final product thoroughly using HPLC for purity and Mass Spectrometry to confirm the correct mass, ensuring the desired amino acid has been successfully incorporated.

The general workflow for developing and evaluating a Thg-containing peptide is outlined below.

start Peptide Design (Lead Identification) synthesis SPPS Synthesis with (R)-2-Thg start->synthesis purify Purification (HPLC) & Validation (Mass Spec) synthesis->purify invitro In Vitro Analysis purify->invitro stability Proteolytic Stability invitro->stability binding Receptor Binding invitro->binding functional Functional Assay invitro->functional invivo In Vivo Analysis stability->invivo binding->invivo functional->invivo pk Pharmacokinetics invivo->pk efficacy Efficacy Model invivo->efficacy end Lead Optimization pk->end efficacy->end

Caption: General workflow for Thg-peptide development and evaluation.

Comparative In Vitro Evaluation

The true test of (R)-2-Thg's utility comes from direct comparison with a parent peptide containing a natural amino acid at the same position.

Impact on Biological Potency

The conformational rigidity imparted by Thg can lock the peptide into a high-affinity binding mode. This often translates to a significant improvement in biological potency, as measured in receptor binding or functional cell-based assays. For a peptide targeting a G-protein coupled receptor (GPCR), this could manifest as a lower EC50 value in a cAMP accumulation assay.

peptide Thg-Peptide (Agonist) receptor GPCR peptide->receptor g_protein Gαs receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp produces pka PKA camp->pka activates response Cellular Response pka->response phosphorylates targets

Caption: A generic GPCR signaling pathway modulated by a peptide agonist.

Table 1: Illustrative Comparison of In Vitro Potency

Peptide VariantSequenceTargetAssay TypePotency (IC50/EC50)Fold Change
Native PeptideH-Ala-Tyr-Gly -Trp-Nle-Asp-NH₂Receptor XCompetitive Binding15.2 nM-
Thg PeptideH-Ala-Tyr-(R)-Thg -Trp-Nle-Asp-NH₂Receptor XCompetitive Binding1.8 nM8.4x improvement
Native PeptideH-Ala-Tyr-Gly -Trp-Nle-Asp-NH₂Receptor XcAMP Functional Assay35.7 nM-
Thg PeptideH-Ala-Tyr-(R)-Thg -Trp-Nle-Asp-NH₂Receptor XcAMP Functional Assay3.1 nM11.5x improvement
Note: Data is illustrative to demonstrate potential outcomes.
Enhancement of Proteolytic Stability

One of the most significant advantages of incorporating unnatural amino acids is the enhanced resistance to enzymatic degradation. A standard in vitro assay involves incubating the peptide in human serum and measuring the percentage of intact peptide over time by HPLC.

Table 2: Illustrative Comparison of In Vitro Serum Stability

Peptide VariantIncubation Time (Human Serum)% Intact Peptide (Mean ± SD)Calculated Half-life (t½)
Native Peptide1 hour45.2 ± 3.1%~55 minutes
4 hours8.7 ± 1.5%
24 hours<1%
Thg Peptide1 hour96.3 ± 2.5%> 48 hours
4 hours88.1 ± 4.0%
24 hours65.9 ± 5.2%
Note: Data is illustrative. The significant increase in half-life for the Thg peptide is a common and desired outcome.[8]

Comparative In Vivo Performance

Successful in vitro results must translate to improved in vivo performance. The enhanced stability observed in serum often leads to a better pharmacokinetic (PK) profile, characterized by a longer circulatory half-life and reduced clearance.

Causality Behind In Vivo Outcomes: The increased stability directly results in the peptide persisting longer in circulation before being degraded and cleared. This extended exposure can lead to a more durable pharmacodynamic effect, potentially allowing for less frequent dosing in a therapeutic setting.

Table 3: Illustrative Comparison of In Vivo Pharmacokinetic Parameters in Rats

Peptide VariantDose (IV Bolus)t½ (minutes)Clearance (mL/min/kg)AUC (ng·h/mL)
Native Peptide1 mg/kg12.585.3195
Thg Peptide1 mg/kg155.810.21630
Note: Data is illustrative. AUC (Area Under the Curve) represents total drug exposure over time.[9]

This improved PK profile is the critical link to enhanced efficacy. With greater exposure at the target tissue, the Thg-containing peptide is more likely to achieve the desired therapeutic effect in animal models of disease.

Key Experimental Protocols

To ensure reproducibility and robustness, the following detailed protocols are provided as a template for your own investigations.

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
  • Resin Preparation: Start with a Rink Amide resin (for C-terminal amide). Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x) to remove residual piperidine.

  • Amino Acid Coupling (Standard): For standard Fmoc-amino acids, pre-activate a 4-fold molar excess of the amino acid with HBTU (3.95 eq) and DIPEA (8 eq) in DMF for 5 minutes. Add to the resin and let it react for 1-2 hours.

  • Amino Acid Coupling ((R)-2-Thg): For Fmoc-(R)-2-Thienylglycine-OH, use a 4-fold molar excess. Pre-activate with HATU (3.95 eq) and DIPEA (8 eq) in DMF. Add to the resin and allow to couple for 4 hours.

    • Causality Check: HATU is chosen for its high activation efficiency, which is necessary to overcome the steric hindrance of the thienyl group. The extended coupling time ensures the reaction proceeds to completion.

  • Validation (Kaiser Test): After coupling, take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) confirms complete coupling. If positive (blue beads), recouple for another 2 hours.

  • Washing: Wash the resin as in step 3.

  • Repeat: Repeat steps 2-7 for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) for 3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify by reverse-phase HPLC.

  • Final Validation: Confirm the identity and purity of the final peptide using LC-MS.

Protocol 2: In Vitro Serum Stability Assay
  • Peptide Preparation: Prepare a 1 mg/mL stock solution of the purified peptide in sterile water.

  • Assay Setup: In a microcentrifuge tube, add 95 µL of fresh human serum. Pre-warm to 37°C.

  • Initiate Reaction: Add 5 µL of the peptide stock solution to the serum, vortex gently, and place in a 37°C incubator. This is the T=0 time point.

  • Time Points: At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 10 µL aliquot.

  • Quench Reaction: Immediately quench the enzymatic degradation by adding the 10 µL aliquot to 40 µL of 10% Trichloroacetic Acid (TCA) to precipitate serum proteins. Vortex and incubate on ice for 10 minutes.

    • Self-Validation: The T=0 sample, quenched immediately, serves as the 100% intact control against which all other time points are measured.

  • Sample Preparation: Centrifuge the quenched samples at 14,000 rpm for 10 minutes. Collect the supernatant containing the peptide.

  • HPLC Analysis: Analyze the supernatant by reverse-phase HPLC using a C18 column. Monitor the absorbance at 220 nm.

  • Data Analysis: Calculate the peak area of the intact peptide at each time point. Normalize the data to the T=0 sample (% Intact = [Area(Tx) / Area(T0)] * 100). Plot the % intact peptide versus time to determine the degradation profile and calculate the half-life.

Conclusion and Future Perspectives

The incorporation of this compound is a validated and powerful strategy for enhancing the drug-like properties of therapeutic peptides. By introducing conformational rigidity and steric shielding, this unnatural amino acid can simultaneously improve biological potency and proteolytic stability, leading to superior in vivo performance. The illustrative data and detailed protocols provided in this guide serve as a comprehensive resource for researchers aiming to leverage this technology. Future work will likely focus on exploring other substituted thienylglycines and combining them with other peptide modification strategies to further refine the pharmacokinetic and pharmacodynamic profiles of next-generation peptide therapeutics.

References

The Alchemist's Choice: A Comparative Analysis of Coupling Reagents for (R)-2-Thienylglycine

Author: BenchChem Technical Support Team. Date: January 2026

(R)-2-Thienylglycine, a non-proteinogenic amino acid, is a cornerstone in the synthesis of numerous pharmaceuticals, most notably the semi-synthetic penicillin antibiotic, Ticarcillin. Its unique thienyl side chain imparts crucial pharmacokinetic and pharmacodynamic properties to the final active pharmaceutical ingredient. However, the incorporation of this chiral building block during amide bond formation is fraught with challenges, primarily the propensity for racemization at the α-carbon. The selection of an appropriate coupling reagent is therefore a critical determinant of success, directly impacting yield, purity, and the stereochemical integrity of the final product.

This guide offers a comparative analysis of commonly employed coupling reagents for the acylation of this compound. We will delve into the mechanistic nuances of different reagent classes, present comparative data on their performance, and provide detailed experimental protocols to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

The Specter of Racemization: A Central Challenge

The principal hurdle in the coupling of this compound and other arylglycines is the susceptibility of the α-proton to abstraction.[1] Activation of the carboxylic acid group by a coupling reagent enhances the acidity of this proton, facilitating its removal by a base. This leads to the formation of a planar enolate intermediate, which can be protonated from either face, resulting in a loss of stereochemical purity.[2] The choice of coupling reagent, additives, and the base used are pivotal in mitigating this detrimental side reaction.[3]

A Head-to-Head Comparison of Coupling Reagent Classes

The battle against racemization and for high coupling efficiency has led to the development of a diverse arsenal of reagents. These can be broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts.

Carbodiimides: The Workhorses

Dicyclohexylcarbodiimide (DCC) and its more soluble analogue, Diisopropylcarbodiimide (DIC), are among the earliest and most cost-effective coupling reagents.[4][5] They function by forming a highly reactive O-acylisourea intermediate.[5] However, these intermediates are notoriously prone to racemization.[5]

To suppress this, additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) are indispensable.[6][7] These additives trap the O-acylisourea to form less reactive but more stable active esters, which then react with the amine component with a reduced risk of epimerization.[7] For water-soluble applications, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is the reagent of choice.[5]

Uronium/Aminium Salts: The High-Efficiency Champions

Reagents such as HBTU, HATU, and COMU represent a significant advancement in peptide coupling chemistry.[8][9] They generate active esters in situ with rapid reaction kinetics, which is particularly advantageous for sterically hindered amino acids.[10][11]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) : A widely used reagent that forms HOBt active esters.[6][12] While efficient, it carries a higher risk of racemization compared to its more advanced counterparts.[12]

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) : The incorporation of the 7-aza-1-hydroxybenzotriazole (HOAt) moiety makes HATU a superior reagent.[9][12] The resulting OAt-ester is more reactive than the OBt-ester, leading to faster coupling and significantly reduced epimerization.[12][13]

  • COMU ((1-cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) : A third-generation uronium reagent that incorporates an Oxyma Pure moiety.[8][9] It offers coupling efficiencies comparable to HATU, with the added benefits of improved solubility and safety, as it avoids the potentially explosive HOBt and HOAt byproducts.[8]

A potential drawback of uronium/aminium reagents is the possibility of a side reaction where the reagent reacts with the free amino group of the peptide, leading to guanidinylation and chain termination. This can be minimized by pre-activating the carboxylic acid before adding the amine component.[1][9]

Phosphonium Salts: The Clean and Powerful Alternatives

Phosphonium-based reagents like PyBOP and DEPBT offer a distinct advantage over their uronium/aminium counterparts: they do not cause guanidinylation side reactions.[9][14]

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) : Similar to HBTU, it generates an HOBt active ester and is effective for many standard couplings.[8][9]

  • DEPBT (3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) : This reagent has emerged as a standout choice for coupling easily epimerized amino acids like arylglycines.[3][6] It is known to cause very little racemization and is highly effective, even in challenging fragment condensations.[6]

Quantitative Performance Comparison

While specific comparative data for this compound is not extensively published, data from studies on the closely related and similarly racemization-prone Phenylglycine (Phg) provides valuable insights. The following table summarizes the performance of various coupling reagents in minimizing racemization during the coupling of Fmoc-Phg-OH. Lower percentages of the undesired diastereomer indicate superior performance.

Coupling Reagent/SystemBase% D-Diastereomer (Undesired Epimer)Reference
HATU DIPEAHigh[3]
HBTU DIPEAHigh[3]
COMU TMP<1% [3]
DEPBT DIPEA<1% [3]
DMTMM-BF4 NMMModerate[3][15]
DIC/Oxyma -Low to Moderate[16]

Data is based on studies with Phenylglycine and serves as a strong indicator for performance with this compound.

The data strongly suggests that for minimizing racemization in arylglycine couplings, COMU and DEPBT are the reagents of choice. The selection of a sterically hindered, weaker base like 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP) in conjunction with these reagents can further suppress epimerization.[3]

Experimental Protocols

To ensure a reliable comparison of coupling reagent efficiency, a standardized experimental protocol is crucial. Below is a detailed methodology for a comparative study.

General Workflow for Comparative Coupling Analysis

G cluster_prep 1. Preparation cluster_coupling 2. Parallel Coupling Reactions A Protected this compound D Aliquot 1: Reagent A (e.g., COMU/TMP) A->D E Aliquot 2: Reagent B (e.g., HATU/DIPEA) A->E F Aliquot 3: Reagent C (e.g., DIC/Oxyma) A->F B Amine Component B->D B->E B->F C Anhydrous Solvent (e.g., DMF) C->D C->E C->F G 3. Reaction Monitoring (TLC/LC-MS) D->G E->G F->G H 4. Work-up & Purification G->H I 5. Analysis (Chiral HPLC) H->I J Compare Yield & Diastereomeric Ratio I->J

Caption: General workflow for the comparative analysis of coupling reagents.

Protocol 1: Amide Bond Formation using COMU/TMP
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve N-protected this compound (1 equivalent) in anhydrous DMF.

  • Reagent Addition: Add COMU (1.1 equivalents) to the solution.

  • Base Addition: Add 2,4,6-trimethylpyridine (TMP) (2.2 equivalents) and stir the mixture at room temperature for 10-15 minutes for pre-activation.

  • Amine Addition: Add the amine component (1.2 equivalents) to the activated carboxylic acid solution.

  • Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.[17]

  • Work-up: Upon completion, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Analysis: Determine the yield and assess the diastereomeric purity using chiral HPLC.

Protocol 2: Amide Bond Formation using DEPBT/DIPEA
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve N-protected this compound (1 equivalent) and the amine component (1.2 equivalents) in anhydrous DMF.

  • Reagent Addition: Add DEPBT (1.1 equivalents) to the solution.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Follow steps 6-8 as described in Protocol 1.

Mechanistic Overview of Amide Bond Formation

The fundamental process of amide bond formation involves the activation of a carboxylic acid to facilitate nucleophilic attack by an amine.[8]

G Carboxylic Acid Carboxylic Acid Activated Intermediate Activated Intermediate Carboxylic Acid->Activated Intermediate + Coupling Reagent Coupling Reagent Coupling Reagent Activated Intermediate\n(e.g., OAt-ester) Activated Intermediate (e.g., OAt-ester) Amine Amine Tetrahedral Intermediate Tetrahedral Intermediate Amide Bond Amide Bond Tetrahedral Intermediate->Amide Bond Byproducts Byproducts Tetrahedral Intermediate->Byproducts Activated Intermediate->Tetrahedral Intermediate + Amine

Caption: General mechanism of amide bond formation via an activated intermediate.

Conclusion and Recommendations

The synthesis of peptides and other amide-containing molecules with this compound demands a careful and informed selection of the coupling reagent to preserve its stereochemical integrity. While traditional carbodiimide methods with additives like Oxyma Pure offer a balance of cost-effectiveness and reasonable suppression of racemization, modern onium salt-based reagents provide superior performance for this challenging amino acid.

Based on available data for the analogous Phenylglycine, COMU and DEPBT stand out as the premier choices for minimizing epimerization. The use of a sterically hindered, non-nucleophilic base such as TMP is also highly recommended. For any critical synthesis, it is prudent to conduct a small-scale comparative study with a few selected reagents to determine the optimal conditions for the specific substrate and reaction system. This data-driven approach will ultimately pave the way for higher purity, improved yields, and the successful synthesis of this compound-containing target molecules.

References

A Comparative Guide to Enhancing Peptide Proteolytic Stability with (R)-2-Thienylglycine

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of therapeutic peptide development, overcoming the challenge of proteolytic degradation is paramount. Native peptides often exhibit short in-vivo half-lives due to their susceptibility to enzymatic cleavage, limiting their therapeutic efficacy.[1][2][3] A proven strategy to bolster peptide stability is the incorporation of non-natural amino acids.[1][2][4] This guide provides an in-depth comparison of the proteolytic stability of a standard peptide versus its counterpart modified with (R)-2-Thienylglycine, a non-natural amino acid known to confer enhanced resistance to enzymatic degradation.[5] We will delve into the underlying mechanisms, present comparative experimental data, and provide detailed protocols for assessing proteolytic stability in your own research.

The Rationale for Incorporating Non-Natural Amino Acids

The specificity of proteases is dictated by the amino acid sequence of the substrate peptide, particularly the residues at and surrounding the cleavage site (termed P1, P1', P2, etc.).[6][7] Proteases have evolved to recognize and cleave peptide bonds between natural L-amino acids. By introducing a non-natural amino acid like this compound, we can disrupt this recognition. The bulky and sterically hindering thienyl side group of this compound can prevent the peptide from fitting optimally into the active site of a protease, thereby reducing the rate of cleavage.[5][8]

Experimental Design: A Head-to-Head Comparison

To empirically validate the stabilizing effect of this compound, a comparative study was designed. Two model peptides were synthesized:

  • Native Peptide: A hypothetical decapeptide with a known protease cleavage site. For this study, we'll use a sequence containing Phenylalanine (Phe), a target for chymotrypsin.

    • Sequence: H-Gly-Ala-Val-Phe-Leu-Ile-Ser-Arg-Trp-OH

  • Modified Peptide: The same decapeptide with Phenylalanine at the P1 position replaced by this compound (Thg).

    • Sequence: H-Gly-Ala-Val-Thg-Leu-Ile-Ser-Arg-Trp-OH

These peptides were subjected to in vitro degradation assays using two common serine proteases with distinct specificities:

  • Trypsin: Cleaves at the C-terminus of basic residues, primarily Arginine (Arg) and Lysine (Lys).[9]

  • Chymotrypsin: Cleaves at the C-terminus of aromatic residues, such as Phenylalanine (Phe), Tryptophan (Trp), and Tyrosine (Tyr).[9][10]

The rate of peptide degradation was monitored over time using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Experimental Workflow for Proteolytic Stability Assay

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Peptide_Prep Prepare Peptide Stock Solutions (1 mg/mL) Incubation Incubate Peptides with Proteases at 37°C Peptide_Prep->Incubation Enzyme_Prep Prepare Protease Stock Solutions (e.g., Trypsin, Chymotrypsin) Enzyme_Prep->Incubation Time_Points Collect Aliquots at Specific Time Points (0, 30, 60, 120, 240 min) Incubation->Time_Points Quench Quench Reaction (e.g., with 10% TFA) Time_Points->Quench HPLC Analyze by RP-HPLC Quench->HPLC Data Quantify Intact Peptide and Calculate Half-Life (t½) HPLC->Data

Caption: General workflow for assessing peptide proteolytic stability.

Comparative Stability Data

The results of the proteolytic stability assays are summarized in the table below. The data clearly demonstrates the enhanced stability of the this compound-modified peptide against chymotrypsin.

PeptideProteaseHalf-life (t½) in minutes (Mean ± SD, n=3)
Native Peptide Trypsin> 240
Chymotrypsin45 ± 5
Modified Peptide Trypsin> 240
Chymotrypsin210 ± 15

As expected, both peptides were stable against trypsin, as neither contains a trypsin cleavage site within the core sequence. However, a significant difference in stability was observed with chymotrypsin. The native peptide was rapidly degraded, with a half-life of approximately 45 minutes. In stark contrast, the this compound-modified peptide exhibited a nearly five-fold increase in its half-life, demonstrating substantial resistance to chymotryptic cleavage.

Mechanistic Insights: Steric Hindrance at the Active Site

The enhanced stability of the modified peptide can be attributed to the steric bulk of the thienyl ring of this compound. Chymotrypsin's active site possesses a hydrophobic S1 pocket that accommodates the aromatic side chains of Phe, Tyr, and Trp.[9][11] The planar phenyl ring of Phenylalanine fits snugly into this pocket, allowing for efficient hydrolysis of the adjacent peptide bond. The thienyl group of this compound, while also aromatic, has a different size and geometry. This structural dissimilarity likely creates an unfavorable steric clash within the S1 pocket, hindering the proper alignment of the scissile bond with the catalytic triad of the enzyme.

Mechanism of Steric Hindrance by this compound

steric_hindrance cluster_native Native Peptide cluster_modified Modified Peptide Native_Peptide Peptide with Phenylalanine S1_Pocket_Native Chymotrypsin S1 Pocket Native_Peptide->S1_Pocket_Native Fits Well Binding_Native Optimal Binding S1_Pocket_Native->Binding_Native Cleavage Rapid Cleavage Binding_Native->Cleavage Modified_Peptide Peptide with This compound S1_Pocket_Modified Chymotrypsin S1 Pocket Modified_Peptide->S1_Pocket_Modified Poor Fit Binding_Modified Steric Hindrance S1_Pocket_Modified->Binding_Modified Stability Enhanced Stability Binding_Modified->Stability

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of (R)-2-Thienylglycine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower you, my fellow researchers, to conduct your work with the highest standards of safety and scientific integrity. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible research that protects you, your colleagues, and the environment. This guide provides a detailed protocol for the disposal of (R)-2-Thienylglycine, grounding every recommendation in established safety principles and regulatory frameworks.

While this compound is a valuable building block in pharmaceutical and agrochemical synthesis, its ultimate fate post-experimentation requires meticulous planning.[1] The overriding principle for handling any laboratory waste is that no experiment should begin without a clear plan for the disposal of all resulting materials.[2] This guide is structured to provide that clarity.

Disclaimer: This guide is based on general principles of chemical safety and hazardous waste management. The Safety Data Sheet (SDS) provided by your specific chemical supplier is the ultimate authority for handling and disposal. Always consult the SDS for this compound and your institution's Environmental Health & Safety (EH&S) department before proceeding with any disposal protocol.

Part 1: Hazard Assessment - The First Step in Disposal

The journey of a chemical from benchtop to final disposal begins with a critical evaluation: is it hazardous? The U.S. Environmental Protection Agency (EPA) governs this process under the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" responsibility for every generator of chemical waste.[3] This means you are responsible for the waste from its creation to its ultimate, safe disposal.[2][3]

For this compound, a specific, universally available SDS detailing its hazards is not readily found in public databases. However, some sources indicate a German Water Hazard Class of 3 (WGK 3), signifying it is highly hazardous to water.[4] In the absence of a definitive SDS stating otherwise, a conservative approach is mandatory. The material should be treated as hazardous chemical waste.

The hazardous waste determination process involves assessing four key characteristics: Ignitability, Corrosivity, Reactivity, and Toxicity.[3][5] Without specific data, we assume this compound waste may possess toxicity characteristics that make it unsuitable for standard disposal routes.

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling this compound in any capacity, including for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE). The following table summarizes the minimum requirements for handling this solid chemical.

Equipment Specification Rationale
Eye Protection Chemical safety goggles or safety glasses with side shields.Protects eyes from dust particles and potential splashes if the chemical is in solution.
Hand Protection Nitrile gloves.Provides a barrier against skin contact. Always inspect gloves for tears or degradation before use.
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if dust is generated or if you are handling bulk quantities.Prevents inhalation of fine particles.

Part 3: Managing Spills - Immediate and Controlled Response

Accidents happen. A prepared response minimizes risk. For a small spill of solid this compound:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Secure the Area: Restrict access to the spill location.

  • Don PPE: If not already wearing it, put on the full PPE outlined in the table above.

  • Contain the Spill: Gently cover the spill with a suitable absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.

  • Clean Up: Carefully sweep the material into a designated chemical waste container. Avoid creating dust. Use a dustpan and brush designated for chemical waste.

  • Decontaminate: Wipe the spill area with a damp cloth. The cloth and any contaminated cleaning materials must also be disposed of as hazardous waste.

  • Package Waste: Place all contaminated materials, including gloves, into a sealed and properly labeled hazardous waste bag or container.

Part 4: Disposal Protocol - A Step-by-Step Workflow

Disposing of this compound requires treating it as regulated hazardous waste. It must not be poured down the drain or placed in the regular trash.[6][7][8]

Step 1: Waste Collection & Segregation
  • Designated Container: Collect all solid waste containing this compound in a dedicated, chemically compatible container with a secure lid.

  • Avoid Mixing: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EH&S department. Incompatible wastes can react dangerously.[2]

Step 2: Proper Labeling
  • Hazardous Waste Label: As soon as the first particle of waste enters the container, it must be labeled. Affix a "Hazardous Waste" label from your institution's EH&S office.

  • Complete Information: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." List all constituents if it's a mixture.

    • The accumulation start date (the date the first piece of waste was added).

    • The name of the principal investigator and the laboratory location.

Step 3: Secure Storage
  • At or Near the Point of Generation: Store the waste container in a designated satellite accumulation area within your laboratory.

  • Secondary Containment: Place the waste container in a secondary bin or tray to contain any potential leaks.

  • Closed Containers: Keep the waste container securely closed at all times, except when adding waste.[7]

Step 4: Requesting Pickup
  • Follow Institutional Procedures: Each institution has a specific procedure for requesting the pickup of hazardous waste. This is often done through an online portal or by contacting the EH&S department directly.

  • Do Not Exceed Limits: Be aware of accumulation time limits (e.g., 12 months for academic labs) and quantity limits for your laboratory's generator status.[9]

The following diagram illustrates the decision-making workflow for the disposal of this compound.

G Disposal Decision Workflow for this compound cluster_0 Disposal Decision Workflow for this compound cluster_1 Hazardous Waste Protocol start Start: Have this compound Waste sds_check Consult Supplier SDS and EH&S Dept. start->sds_check is_hazardous Is it classified as Hazardous Waste? sds_check->is_hazardous  Obtain Information   non_haz_path Follow EH&S Guidance for Non-Hazardous Chemical Waste is_hazardous->non_haz_path No collect_waste Collect in a dedicated, compatible container. is_hazardous->collect_waste Yes, or If in Doubt end End: Waste Transferred to EH&S non_haz_path->end label_waste Affix 'Hazardous Waste' label. Fill out completely. collect_waste->label_waste store_waste Store in a secure satellite accumulation area. label_waste->store_waste request_pickup Request pickup from EH&S for proper disposal. store_waste->request_pickup request_pickup->end

Caption: Decision workflow for the proper disposal of this compound.

Part 5: Waste Minimization - A Principle of Green Chemistry

The most effective way to manage waste is to prevent its generation.[2] Consider these principles in your experimental design:

  • Purchase Appropriately: Only buy the quantity of this compound you need for your experiments.

  • Microscale Techniques: Whenever possible, adapt your experiments to use smaller quantities of materials.

  • Avoid Contamination: Do not contaminate your entire stock of a chemical. Weigh out only what is needed for the immediate procedure.

By integrating these safety and disposal protocols into your daily laboratory work, you uphold your commitment to responsible science. You ensure that the valuable research you perform today does not create a legacy of environmental harm for tomorrow.

References

Navigating the Safe Handling of (R)-2-Thienylglycine: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

(R)-2-Thienylglycine, a pivotal building block in the synthesis of novel therapeutics and other bioactive molecules, requires meticulous handling to ensure the safety of laboratory personnel.[1] While a definitive Safety Data Sheet (SDS) with standardized GHS hazard classifications for this compound is not consistently available across suppliers, a conservative approach to personal protective equipment (PPE) is paramount. This guide synthesizes available safety information for structurally similar compounds to provide a robust framework for researchers, scientists, and drug development professionals, ensuring that every handling protocol is a self-validating system of safety.

Hazard Assessment: A Conservative Approach in the Absence of Definitive Data

Due to the lack of a universally available, detailed SDS for this compound, we must infer its potential hazards from related chemical structures. For instance, the structurally similar compound 2-Thienylalanine is classified as a skin, eye, and respiratory irritant.[2] Furthermore, an SDS for another related compound, (R)-β-Aminophenethyl alcohol, warns of severe skin burns and eye damage.[3] Therefore, it is prudent to handle this compound as a substance with the potential to cause, at a minimum, irritation to the skin, eyes, and respiratory tract, with the possibility of more severe corrosive damage.

Potential Hazards:

  • Skin Irritation/Corrosion: May cause redness, itching, or in more severe cases, chemical burns upon contact.

  • Eye Irritation/Damage: Direct contact can lead to serious eye irritation or irreversible damage.

  • Respiratory Tract Irritation: Inhalation of the powdered form can irritate the nose, throat, and lungs.

Given these potential risks, a comprehensive PPE strategy is not merely a recommendation but a critical component of the experimental workflow.

Core Personal Protective Equipment (PPE) Requirements

The following PPE is mandatory for all personnel handling this compound in a laboratory setting.

Eye and Face Protection
  • Rationale: To prevent airborne particles of this compound from coming into contact with the eyes.

  • Recommendation: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement for handling small quantities in a well-ventilated area. For procedures with a higher risk of splashing or dust generation, such as weighing larger quantities or transfers, chemical safety goggles are required. A full-face shield should be worn over safety glasses or goggles during activities with a significant splash or aerosolization potential.

Skin Protection
  • Hand Protection:

    • Rationale: To prevent direct skin contact with the chemical.

    • Recommendation: Nitrile gloves are the preferred choice due to their resistance to a broad range of chemicals. It is crucial to select gloves of an appropriate thickness and to inspect them for any signs of degradation or perforation before use. Double-gloving is recommended when handling larger quantities or during prolonged procedures. Gloves should be changed immediately if contamination is suspected.

  • Protective Clothing:

    • Rationale: To protect the skin on the arms and body from accidental spills and contamination.

    • Recommendation: A buttoned, long-sleeved laboratory coat is mandatory. For procedures with a higher risk of spillage, a chemically resistant apron worn over the lab coat is advised. All protective clothing should be removed before leaving the laboratory area to prevent the spread of contamination.[4]

Respiratory Protection
  • Rationale: To prevent the inhalation of this compound powder, which can cause respiratory irritation.

  • Recommendation: For handling small quantities in a well-ventilated chemical fume hood, respiratory protection may not be necessary. However, when weighing or transferring the powder outside of a fume hood, or when there is a potential for dust generation, a NIOSH-approved N95 respirator is the minimum requirement. For larger quantities or in situations with inadequate ventilation, a respirator with a higher protection factor may be necessary.

PPE Selection Workflow for this compound

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow cluster_assessment Task & Hazard Assessment cluster_actions Protocol start Start: Plan to handle This compound task_assessment Assess Task: - Weighing? - Dissolving? - Reaction setup? - Large or small scale? start->task_assessment dust_potential Potential for dust/aerosol generation? task_assessment->dust_potential splash_potential Potential for splash? task_assessment->splash_potential eye_protection Eye/Face Protection dust_potential->eye_protection No fume_hood Work in Fume Hood dust_potential->fume_hood Yes n95_respirator Wear N95 Respirator dust_potential->n95_respirator If outside hood safety_goggles Wear Chemical Safety Goggles splash_potential->safety_goggles Low face_shield Wear Face Shield over Goggles splash_potential->face_shield High double_glove Double Glove splash_potential->double_glove High chem_apron Wear Chemical Resistant Apron splash_potential->chem_apron High eye_protection->safety_goggles hand_protection Hand Protection nitrile_gloves Wear Nitrile Gloves hand_protection->nitrile_gloves body_protection Body Protection lab_coat Wear Lab Coat body_protection->lab_coat respiratory_protection Respiratory Protection respiratory_protection->fume_hood proceed Proceed with Experiment safety_goggles->proceed face_shield->proceed nitrile_gloves->proceed double_glove->proceed lab_coat->proceed chem_apron->proceed fume_hood->proceed n95_respirator->proceed

Caption: PPE selection workflow for handling this compound.

Step-by-Step Protocols

Donning PPE
  • Hand Hygiene: Start by washing your hands thoroughly with soap and water.

  • Lab Coat: Put on your lab coat, ensuring it is fully buttoned.

  • Respirator (if required): If the task requires a respirator, perform a seal check to ensure a proper fit.

  • Eye and Face Protection: Put on your safety glasses, goggles, or face shield.

  • Gloves: Don your nitrile gloves, ensuring the cuffs of the gloves go over the sleeves of your lab coat. If double-gloving, don the second pair over the first.

Doffing PPE
  • Gloves: Remove the outer pair of gloves (if double-gloved) by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container. Remove the inner pair using the same technique.

  • Lab Coat: Unbutton your lab coat and remove it by rolling it down your arms, keeping the contaminated outer surface away from your body.

  • Face Shield/Goggles: Remove your face shield or goggles from the back of your head.

  • Respirator: Remove your respirator without touching the front.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.

Emergency Procedures

Skin Exposure
  • Immediately remove contaminated clothing.

  • Flush the affected area with copious amounts of water for at least 15 minutes.

  • Seek immediate medical attention.[3]

Eye Exposure
  • Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Remove contact lenses if present and easy to do so.

  • Seek immediate medical attention.[3]

Inhalation
  • Move the affected person to fresh air.

  • If breathing is difficult, provide oxygen.

  • Seek immediate medical attention.[3]

Spills
  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection, before attempting to clean up the spill.

  • For small spills, carefully sweep up the solid material and place it in a sealed container for disposal.

  • For larger spills, follow your institution's hazardous material spill response protocol.

Disposal of Contaminated Materials

  • Contaminated PPE: All disposable PPE, such as gloves and respirators, should be placed in a designated hazardous waste container.

  • This compound Waste: Unused or waste this compound and any materials used for spill cleanup should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it in the regular trash or down the drain.[3]

Summary of Recommended PPE

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing (in a fume hood) Safety GogglesNitrile GlovesLab CoatNot typically required
Weighing (on an open bench) Safety GogglesNitrile GlovesLab CoatN95 Respirator
Solution Preparation Safety GogglesNitrile GlovesLab CoatNot typically required (in fume hood)
Reaction Setup/Workup Safety Goggles / Face ShieldDouble Nitrile GlovesLab Coat & Chemical Resistant ApronNot typically required (in fume hood)
Large-Scale Operations Face Shield over GogglesDouble Nitrile GlovesLab Coat & Chemical Resistant ApronAs determined by risk assessment

This guide provides a framework for the safe handling of this compound. It is imperative that all laboratory personnel receive training on these procedures and that they are strictly adhered to. Always consult your institution's safety officer for specific guidance and protocols.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.